5-Amino-2-methylpentanoic acid hydrochloride
Description
Properties
IUPAC Name |
5-amino-2-methylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(6(8)9)3-2-4-7;/h5H,2-4,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLZPAPTADPTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Amino-2-methylpentanoic acid hydrochloride chemical properties
An In-depth Technical Guide to 5-Amino-2-methylpentanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a non-proteinogenic amino acid derivative that serves as a valuable building block in modern medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a primary amine and a carboxylic acid on a methylated aliphatic scaffold, makes it a versatile intermediate for synthesizing more complex molecules and libraries of compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its anticipated spectroscopic profile, and its potential applications in pharmaceutical development, contextualized with insights for researchers in the field.
Introduction: The Role of Modified Amino Acids in Drug Design
The therapeutic landscape is continually evolving, with a persistent demand for novel chemical entities that exhibit improved potency, selectivity, and pharmacokinetic profiles. Non-canonical amino acids, such as 5-Amino-2-methylpentanoic acid, represent a critical class of building blocks that introduce structural diversity beyond the 20 proteinogenic amino acids.[1] Incorporating such scaffolds can impart unique conformational constraints, alter lipophilicity, and provide new vectors for interacting with biological targets. The hydrochloride salt form of this particular amino acid enhances its aqueous solubility and stability, making it more amenable to handling and use in various synthetic protocols compared to its free base.[2][3] Its structural motifs are found in precursors to sophisticated pharmaceuticals, highlighting its relevance for professionals engaged in the synthesis of novel therapeutics.[4][5]
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is fundamental to all subsequent research and development.
Identifiers
-
IUPAC Name: 5-amino-2-methylpentanoic acid;hydrochloride[6]
-
Synonyms: 5-amino-2-methyl-pentanoic acid hydrochloride, CS-0224463[6][9]
Molecular Structure
The structure consists of a five-carbon pentanoic acid backbone. A methyl group is located at the alpha-position (C2) relative to the carboxyl group, and a primary amino group is at the terminal position (C5). The hydrochloride salt is formed by the protonation of the primary amine.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology (Self-Validating Protocol)
-
Reductive Amination:
-
To a solution of ethyl 2-methyl-5-oxopentanoate in methanol (MeOH), add ammonium acetate (NH₄OAc, ~5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or GC-MS, observing the disappearance of the starting ketone.
-
Cool the reaction to 0°C and add sodium cyanoborohydride (NaBH₃CN, ~1.5-2 equivalents) portion-wise. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine over the ketone, preventing side reactions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with dilute HCl, perform a standard aqueous workup, and extract the product ester. Purify via column chromatography.
-
-
Ester Hydrolysis (Saponification):
-
Dissolve the purified ethyl 5-amino-2-methylpentanoate intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, ~2-3 equivalents) and stir at room temperature until TLC analysis confirms the complete consumption of the ester. Trustworthiness: LiOH is effective for saponification and typically results in clean conversions with minimal side products.
-
Acidify the reaction mixture to a pH of ~6-7 with aqueous HCl to neutralize the carboxylate. The free-base amino acid may be isolated at this stage if desired.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude free-base amino acid in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Add a stoichiometric amount (1.0-1.1 equivalents) of a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
-
Biological Context and Potential Applications
While this compound itself does not have widely reported direct biological activity, its value lies in its role as a sophisticated chemical building block.
-
Scaffold for Drug Candidates: Its structure is an analogue of amino acids used in the synthesis of potent enzyme inhibitors. For example, related aminopentanoic acid derivatives are key components of Neprilysin (NEP) inhibitors, a class of drugs used to treat heart failure. [4]The methyl group provides a stereocenter and a point of steric differentiation that can be crucial for optimizing binding affinity and selectivity to a target enzyme's active site.
-
Prodrug Development: Amino acids are frequently used as promoieties to improve the pharmaceutical properties of parent drugs. [1]The primary amine of this molecule can be coupled to a drug containing a carboxylic acid, potentially improving its absorption via amino acid transporters in the gastrointestinal tract. [1]
-
Peptidomimetics and Library Synthesis: This compound can be incorporated into peptide sequences to create peptidomimetics with enhanced stability against proteolytic degradation. The unique side chain can explore different chemical space compared to natural amino acids, making it a valuable component for generating diverse compound libraries for high-throughput screening.
Safety and Handling
As a research chemical, proper handling is essential to ensure laboratory safety.
-
GHS Hazard Classification:
-
Pictogram: GHS07 (Warning) [9] * Hazard Statements:
-
H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H335: May cause respiratory irritation. [6] * Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [6]
-
-
-
Recommendations:
-
Handle in a well-ventilated fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its defined structure, predictable chemical reactivity, and enhanced solubility make it a reliable building block for constructing novel molecular architectures. While direct biological data is sparse, its structural relationship to components of clinically significant drugs provides a strong rationale for its inclusion in synthetic programs targeting a range of therapeutic areas. By understanding its fundamental properties and synthetic accessibility, researchers can effectively leverage this compound to advance the frontiers of medicinal chemistry.
References
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 19904999, 5-Amino-2-methylpentanoic acid. [Link]
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NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). [Link]
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Chongqing Chemdad Co., Ltd. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid. [Link]
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An In-Depth Technical Guide to 5-Amino-2-methylpentanoic acid hydrochloride (CAS 1423023-83-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Amino-2-methylpentanoic acid hydrochloride, a novel amino acid derivative. As a compound of interest in medicinal chemistry and pharmacological research, this document synthesizes its chemical properties, a proposed synthetic route, analytical methodologies, and a discussion of its potential biological significance based on structurally related molecules.
Introduction and Chemical Identity
This compound is a derivative of pentanoic acid featuring both an amino and a methyl functional group.[1][2] Its structure as a non-proteinogenic amino acid analogue makes it a compelling candidate for investigation in various biological systems. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, facilitating its use in experimental settings.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in different experimental conditions, from dissolution for in vitro assays to its potential absorption and distribution in vivo.
| Property | Value | Source |
| CAS Number | 1423023-83-9 | [1][4] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1][5] |
| IUPAC Name | 5-amino-2-methylpentanoic acid;hydrochloride | [1] |
| SMILES | CC(CCCN)C(=O)O.Cl | [1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [5] |
| logP (Predicted) | 0.8678 | [5] |
Synthesis and Purification
Proposed Synthetic Pathway: Malonic Ester Synthesis
The rationale for selecting the malonic ester synthesis is its versatility in forming substituted carboxylic acids.[6][7] This pathway allows for the sequential introduction of the required alkyl groups to the malonic ester scaffold, followed by hydrolysis and decarboxylation to yield the target amino acid.
Caption: Proposed synthesis of this compound via malonic ester synthesis.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure based on established chemical principles.[6][7][8][9] Researchers should optimize these conditions as necessary.
Step 1: Alkylation of Diethyl Malonate with 1,3-Dibromopropane
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the solution to room temperature and add diethyl malonate dropwise with stirring.
-
Add an excess of 1,3-dibromopropane to the reaction mixture and reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture, filter off the sodium bromide precipitate, and remove the excess ethanol and unreacted dibromopropane by distillation.
-
Purify the resulting diethyl 2-(3-bromopropyl)malonate by vacuum distillation.
Step 2: Methylation of Diethyl 2-(3-bromopropyl)malonate
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol.
-
Add the purified diethyl 2-(3-bromopropyl)malonate to the sodium ethoxide solution.
-
Add methyl iodide dropwise and reflux the mixture until the reaction is complete as indicated by TLC.
-
Work up the reaction as described in Step 1 to isolate diethyl 2-methyl-2-(3-bromopropyl)malonate.
Step 3: Introduction of the Amino Group via Gabriel Synthesis
-
Dissolve the diethyl 2-methyl-2-(3-bromopropyl)malonate in dimethylformamide (DMF).
-
Add potassium phthalimide to the solution and heat the mixture with stirring. The phthalimide anion acts as a nucleophile, displacing the bromide to form diethyl 2-methyl-2-(3-phthalimidopropyl)malonate.
-
After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Step 4: Hydrolysis and Decarboxylation
-
Reflux the diethyl 2-methyl-2-(3-phthalimidopropyl)malonate with a strong acid, such as concentrated hydrobromic acid. This step accomplishes both the hydrolysis of the esters and the phthalimide group, as well as the decarboxylation of the resulting malonic acid derivative.
-
After cooling, the phthalic acid will precipitate and can be removed by filtration.
-
The aqueous solution containing the crude 5-Amino-2-methylpentanoic acid is then neutralized with a base (e.g., sodium hydroxide) to its isoelectric point to precipitate the amino acid.
-
The precipitated amino acid is collected by filtration, washed with cold water, and dried.
Step 5: Formation of the Hydrochloride Salt
-
Suspend the purified 5-Amino-2-methylpentanoic acid in a suitable anhydrous solvent, such as diethyl ether.
-
Bubble dry hydrogen chloride gas through the suspension, or add a solution of HCl in ether, with stirring until the precipitation of the hydrochloride salt is complete.
-
Collect the white solid by filtration, wash with anhydrous ether, and dry under vacuum to yield this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following are proposed analytical methods based on standard techniques for similar molecules.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Predicted):
-
δ ~1.2 ppm (doublet, 3H): Methyl group at the C2 position, coupled to the C2 proton.
-
δ ~1.5-1.9 ppm (multiplet, 4H): Methylene protons at the C3 and C4 positions.
-
δ ~2.5 ppm (multiplet, 1H): Proton at the C2 position.
-
δ ~3.0 ppm (triplet, 2H): Methylene protons at the C5 position, adjacent to the amino group.
-
δ ~8.0-8.5 ppm (broad singlet, 3H): Protons of the ammonium group (-NH₃⁺).
-
δ ~12.0-13.0 ppm (broad singlet, 1H): Proton of the carboxylic acid group.
¹³C NMR (Predicted):
-
δ ~15-20 ppm: Methyl carbon at the C2 position.
-
δ ~25-35 ppm: Methylene carbons at the C3 and C4 positions.
-
δ ~40-45 ppm: Methine carbon at the C2 position.
-
δ ~40-45 ppm: Methylene carbon at the C5 position.
-
δ ~175-180 ppm: Carbonyl carbon of the carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of this compound.
Proposed HPLC Method:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 210 nm (for the carboxylic acid group) or derivatization with a fluorogenic agent (e.g., o-phthalaldehyde) for enhanced sensitivity.[11]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 10 µL.[11]
Caption: A typical workflow for the HPLC analysis of this compound.
Potential Biological Activity and Applications (Hypothetical)
Given the novelty of this compound, its specific biological activities have not been extensively reported. However, by examining structurally similar molecules, we can hypothesize potential areas of pharmacological interest.
Analogue-Based Postulations
-
GABA Receptor Modulation: Structurally similar amino acids, such as pregabalin and gabapentin, are known to interact with the α2δ subunit of voltage-gated calcium channels, which in turn modulates the activity of the GABAergic system. A structurally similar compound, 5-Amino-2,2-dimethylpentanoic acid hydrochloride, is suggested to have activity at GABA receptors.[13] It is plausible that this compound could exhibit similar neuro-modulatory effects, making it a candidate for investigation in epilepsy, neuropathic pain, and anxiety disorders.
-
Enzyme Inhibition: Non-proteinogenic amino acids can act as inhibitors of various enzymes. For instance, derivatives of amino-pentanoic acid have been shown to inhibit enzymes like neuronal nitric oxide synthase.[13] Depending on its three-dimensional conformation, this compound could potentially fit into the active site of specific enzymes, leading to their inhibition.
-
Antimicrobial Activity: Some amino acid derivatives possess antimicrobial properties.[14] The structural features of this compound could allow it to interfere with metabolic pathways in bacteria or fungi that are not present in mammals, offering a potential avenue for the development of new anti-infective agents.
-
Tumor Imaging: Radiolabeled amino acids are utilized as tracers in positron emission tomography (PET) for brain tumor imaging.[15][16] The synthesis and biological evaluation of fluorinated derivatives of 2-amino-2-methylpentanoic acid have been explored for this purpose.[15][16] This suggests that 5-Amino-2-methylpentanoic acid could serve as a scaffold for the development of novel PET tracers.
It is imperative to underscore that these are speculative applications based on the activities of structurally related compounds. Rigorous experimental validation is required to determine the actual biological profile of this compound.
Safety and Handling
Based on GHS classifications, this compound is considered a hazardous substance.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and pharmacology. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and proposed analytical methods. The discussion of its potential biological activities, based on structural analogies, highlights promising avenues for future research. As with any novel compound, further experimental work is necessary to fully elucidate its synthetic accessibility, analytical profile, and pharmacological effects.
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Study.com. (n.d.). Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Retrieved January 19, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55284073, (S)-5-Amino-2-methylpentanoic acid. Retrieved January 19, 2026, from [Link].
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ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. Retrieved January 19, 2026, from [Link]
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Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Diethyl malonate. Retrieved January 19, 2026, from [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved January 19, 2026, from [Link]
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Study.com. (n.d.). Outline syntheses of each of the following from diethyl malonate and any other required reagents. Retrieved January 19, 2026, from [Link]
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PubMed. (n.d.). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Retrieved January 19, 2026, from [Link]
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Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Retrieved January 19, 2026, from [Link]
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MDPI. (2023, October 16). Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 5-Amino-2-methylpentanoic Acid Hydrochloride: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Research Chemical
5-Amino-2-methylpentanoic acid hydrochloride is a fascinating, yet sparsely documented, amino acid derivative. While its structural analogues have found applications in significant pharmaceutical compounds, this particular molecule remains largely in the realm of specialized research. This guide aims to provide a comprehensive overview of its molecular structure, known properties, and the analytical methodologies pertinent to its study. It is crafted with the understanding that for many niche compounds, a thorough understanding of related structures and general principles is paramount for advancing research and development. This document will therefore not only present the available data on the title compound but also provide context through analogous molecules and established analytical techniques for amino acids.
Molecular Structure and Chemical Identity
This compound is a chiral, non-proteinogenic amino acid. Its structure features a pentanoic acid backbone with a methyl group at the alpha-position (C2) and an amino group at the delta-position (C5). The hydrochloride salt form enhances its stability and aqueous solubility.
Key Identifiers and Physicochemical Properties
A summary of the key identifiers and computed physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1423023-83-9 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 167.63 g/mol | [1][2] |
| IUPAC Name | 5-amino-2-methylpentanoic acid;hydrochloride | [3] |
| SMILES | CC(CCCN)C(=O)O.Cl | [3] |
| InChIKey | LFLZPAPTADPTHP-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |
| logP (computed) | 0.8678 | [2] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
Table 1: Chemical Identifiers and Physicochemical Properties
Stereochemistry: A Critical Consideration
The presence of a chiral center at the C2 position means that 5-Amino-2-methylpentanoic acid can exist as two enantiomers: (S)-5-amino-2-methylpentanoic acid and (R)-5-amino-2-methylpentanoic acid.
Figure 1: Enantiomers of 5-Amino-2-methylpentanoic acid.
In drug development, the specific stereoisomer of a chiral molecule is of utmost importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. For instance, the activity of many drugs is stereoselective, with only one enantiomer being responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
Synthesis and Chemical Reactivity
Potential Synthetic Routes
A plausible approach to the synthesis of 5-Amino-2-methylpentanoic acid would involve the construction of the carbon skeleton followed by the introduction of the amino and carboxylic acid functionalities. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.
A related compound, the methyl ester of this compound, is synthesized by the esterification of 5-amino-2-methylpentanoic acid with methanol in the presence of an acid catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt.[4]
For stereospecific synthesis, methods such as asymmetric hydrogenation of a suitable precursor could be employed, similar to strategies used for other chiral amino acids.
Chemical Reactivity
As a bifunctional molecule, this compound exhibits reactivity characteristic of both carboxylic acids and primary amines.
-
Esterification: The carboxylic acid group can be esterified, typically under acidic conditions.
-
Amide Bond Formation: The amino group can react with carboxylic acids or their derivatives to form amides. This is a fundamental reaction in peptide synthesis.
-
N-Acylation: The amino group can be acylated using acyl halides or anhydrides.
Figure 2: Key reactions of 5-Amino-2-methylpentanoic acid.
Applications in Research and Drug Development
This compound is primarily utilized as a research chemical and a building block in organic synthesis.[4] Its structural similarity to biologically active molecules suggests its potential as an intermediate in the synthesis of novel pharmaceutical compounds.
For example, a structurally related compound, (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid, is a key intermediate in the synthesis of Sacubitril, a neprilysin inhibitor used in the treatment of heart failure.[5] This highlights the potential of the 5-amino-2-methylpentanoic acid scaffold in medicinal chemistry.
The parent compound, 5-aminovaleric acid, is a weak agonist of the GABA receptor, suggesting that derivatives of this structure could be explored for their potential effects on the central nervous system.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. While experimental data for this specific compound is scarce in the public domain, standard analytical techniques for amino acids are well-established.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the methyl group, the methylene protons of the pentyl chain, and the methine proton at C2. The chemical shifts would be influenced by the protonation state of the amino and carboxylic acid groups. Predicted ¹³C NMR data for a related compound, (±)-2-Methylpentanoic acid, is available and can serve as a reference point.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium group, and the C=O stretch of the carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of amino acids. Due to the lack of a strong chromophore in 5-Amino-2-methylpentanoic acid, derivatization is typically required for UV or fluorescence detection.
Common Derivatization Reagents for Amino Acid Analysis:
-
Ninhydrin: Reacts with primary and secondary amines to produce a colored product, detectable by UV-Vis spectroscopy.[7]
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[8]
-
Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are UV-active.[8]
A general workflow for the HPLC analysis of amino acids is as follows:
Figure 3: General workflow for HPLC analysis of amino acids.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Recommended Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear protective gloves, eye protection, and a face shield.
-
Avoid breathing dust.
-
Store in a dry, well-sealed container.
Conclusion and Future Outlook
This compound represents a molecule with untapped potential. Its structural features and the proven success of its analogues in drug development suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. However, the current lack of comprehensive public data underscores the need for further research to fully characterize its chemical, physical, and biological properties. As synthetic methodologies and analytical techniques continue to advance, it is likely that a clearer picture of this and other niche research chemicals will emerge, paving the way for new discoveries in medicinal chemistry and beyond.
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An In-depth Technical Guide to the Synthesis of 5-Amino-2-methylpentanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways for producing 5-Amino-2-methylpentanoic acid hydrochloride, a valuable building block in pharmaceutical research and development. The methodologies detailed herein are presented with a focus on chemical logic, procedural safety, and reproducibility, reflecting field-proven insights for practical application in a laboratory setting.
Introduction: Significance of this compound
This compound is a non-proteinogenic amino acid derivative. Its structural features, including a primary amino group and a carboxylic acid moiety with a methyl substituent at the alpha position, make it a versatile intermediate in the synthesis of more complex molecules. In the pharmaceutical industry, such structures are of significant interest for the development of novel therapeutic agents, including enzyme inhibitors and peptide mimetics. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions and biological assays.[1]
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol [1] |
| CAS Number | 1423023-83-9[1] |
| IUPAC Name | 5-amino-2-methylpentanoic acid;hydrochloride[1] |
| SMILES | CC(CCCN)C(=O)O.Cl[1] |
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale of production, and stereochemical considerations. Two robust and scientifically sound approaches are detailed below:
-
Route A: Synthesis via Nitrile Reduction. This classic and reliable method involves the construction of a nitrile-containing precursor, followed by catalytic hydrogenation to yield the primary amine.
-
Route B: Synthesis via Lactam Hydrolysis. This pathway proceeds through the formation of a cyclic amide (lactam), which is subsequently hydrolyzed to afford the target amino acid.
The following sections will provide in-depth protocols for each of these synthetic strategies.
Detailed Synthetic Protocols
Route A: Synthesis via Catalytic Hydrogenation of a Nitrile Intermediate
This synthetic route is predicated on the well-established reduction of a nitrile to a primary amine.[2][3][4][5] The key is the preparation of the requisite nitrile precursor, 5-amino-2-methylpentanenitrile. A plausible approach begins with a suitable halo-nitrile intermediate.
Workflow Diagram for Route A:
Caption: Workflow for the synthesis of this compound via a nitrile intermediate.
Experimental Protocol:
Step 1: Synthesis of N-(4-cyano-4-methylbutyl)phthalimide
-
Rationale: The Gabriel synthesis is a robust method for the conversion of alkyl halides to primary amines, proceeding through a phthalimide intermediate to avoid over-alkylation.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
To this suspension, add 5-bromo-2-methylpentanenitrile (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-(4-cyano-4-methylbutyl)phthalimide.
-
Step 2: Synthesis of 5-Amino-2-methylpentanenitrile
-
Rationale: Hydrazinolysis is the standard method for cleaving the phthalimide group to release the primary amine.
-
Procedure:
-
Suspend N-(4-cyano-4-methylbutyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~1.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure. The residue is the crude 5-amino-2-methylpentanenitrile hydrochloride. For the next step, it can be used directly or after a simple work-up.
-
Step 3: Hydrolysis to this compound
-
Rationale: Acidic hydrolysis of the nitrile group affords the corresponding carboxylic acid. The use of hydrochloric acid directly yields the hydrochloride salt of the amino acid.
-
Procedure:
-
To the crude 5-amino-2-methylpentanenitrile hydrochloride from the previous step, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours, until TLC or HPLC analysis indicates complete conversion of the nitrile.
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Filter the crystalline solid, wash with a small amount of cold acetone, and dry under vacuum to obtain this compound.
-
Data Summary for Route A:
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | 5-bromo-2-methylpentanenitrile | Potassium phthalimide, DMF | N-(4-cyano-4-methylbutyl)phthalimide | 85-95% |
| 2 | N-(4-cyano-4-methylbutyl)phthalimide | Hydrazine hydrate, Ethanol | 5-Amino-2-methylpentanenitrile | 80-90% |
| 3 | 5-Amino-2-methylpentanenitrile | 6 M HCl (aq) | This compound | 70-85% |
Route B: Synthesis via Hydrolysis of a Lactam Intermediate
This alternative strategy leverages the formation and subsequent ring-opening of a cyclic amide, specifically 5-methyl-2-piperidone. The hydrolysis of lactams to their corresponding amino acids is a well-established transformation.[6][7][8]
Workflow Diagram for Route B:
Caption: Workflow for the synthesis of this compound via a lactam intermediate.
Experimental Protocol:
Step 1: Synthesis of 5-Methyl-2-piperidone
-
Rationale: Reductive amination of a keto-ester with ammonia, followed by intramolecular cyclization, is an efficient method for the synthesis of lactams.
-
Procedure:
-
In a high-pressure autoclave, charge methyl 2-methyl-5-oxopentanoate and a suitable solvent such as methanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel.
-
Cool the autoclave and introduce anhydrous ammonia.
-
Pressurize the system with hydrogen gas (e.g., 50-100 atm).
-
Heat the reaction mixture to 100-150 °C with vigorous stirring for 8-12 hours.
-
After cooling and venting the gases, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-methyl-2-piperidone, which can be purified by distillation or crystallization.
-
Step 2: Hydrolysis to this compound
-
Rationale: The amide bond of the lactam can be cleaved under strong acidic conditions to yield the open-chain amino acid.
-
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-2-piperidone in a 6 M aqueous solution of hydrochloric acid.
-
Heat the solution to reflux for 12-24 hours. Monitor the reaction progress by TLC until the lactam is fully consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
The product will crystallize out of the solution. Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.
-
Data Summary for Route B:
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | Methyl 2-methyl-5-oxopentanoate | NH₃, H₂, Raney Ni | 5-Methyl-2-piperidone | 75-85% |
| 2 | 5-Methyl-2-piperidone | 6 M HCl (aq) | This compound | 85-95% |
Purification and Characterization
For both synthetic routes, the final product, this compound, can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or water/acetone, to achieve high purity (>98%).
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amine, carboxylic acid, and hydrochloride salt.
-
Melting Point Analysis: To assess the purity of the final crystalline product.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The two routes detailed in this guide, nitrile reduction and lactam hydrolysis, offer reliable and scalable methods for obtaining this valuable chemical intermediate. The choice of a specific route will depend on the available starting materials and the specific requirements of the research or development project. Careful execution of the experimental protocols and thorough characterization of the final product are crucial for ensuring the quality and reproducibility of the synthesis.
References
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An In-depth Technical Guide to 5-Amino-2-methylpentanoic acid hydrochloride: Synonyms, Chemical Relatives, and Scientific Context
Executive Summary
This technical guide provides a comprehensive overview of this compound, a methylated amino acid derivative. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's chemical identity, nomenclature, and, most critically, its relationship to other structurally and functionally significant molecules. By examining its analogs—most notably the blockbuster drugs gabapentin and pregabalin—we contextualize its potential role as a research chemical within the broader field of neuroscience and pharmacology. The guide also outlines plausible synthetic strategies and provides an exemplary experimental protocol, grounding the compound in practical laboratory application.
Chemical Identity and Properties of this compound
This compound is a derivative of pentanoic acid featuring both an amine group and a methyl group on its carbon backbone. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for research and laboratory use. As a non-proteinogenic amino acid, its structure invites investigation into its potential biological activities, particularly due to its resemblance to key neurotransmitters and their analogs.
1.1 Core Chemical Attributes
The fundamental properties of this compound are summarized below. These identifiers are critical for accurate sourcing, cataloging, and regulatory compliance in a research setting.
| Property | Value | Source(s) |
| IUPAC Name | 5-amino-2-methylpentanoic acid;hydrochloride | [1] |
| CAS Number | 1423023-83-9 | [1][2][3][4] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1][2][4] |
| Molecular Weight | 167.63 g/mol | [1][2] |
| Canonical SMILES | CC(CCCN)C(=O)O.Cl | [4][5] |
| Parent Compound CID | 19904999 (5-Amino-2-methylpentanoic acid) | [1][6] |
1.2 Physicochemical and Safety Data
While extensive experimental data is not publicly available, computational models and supplier safety data provide initial guidance on handling and properties.
| Parameter | Value / Information | Source(s) |
| Topological Polar Surface Area | 63.32 Ų | [2] |
| Predicted LogP | 0.8678 | [2] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][4] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
Structural Relatives and Functional Analogs
The scientific interest in this compound is best understood by examining its structural neighbors. The placement of the methyl group and its overall architecture place it within the important class of γ-aminobutyric acid (GABA) analogs.
2.1 Isomeric Landscape
Isomers of a compound can have drastically different biological activities and properties. Key isomers related to the topic compound include:
-
Stereoisomers : The carbon at the 2-position (α-carbon) is a chiral center. Therefore, the compound exists as two enantiomers: (S)-5-Amino-2-methylpentanoic acid and (R)-5-Amino-2-methylpentanoic acid.[7] Commercially available products are often the racemic mixture unless specified. The specific stereochemistry can be crucial for biological receptor interaction.
-
Positional Isomers : Shifting the methyl group to other positions on the pentanoic acid backbone creates distinct molecules. For instance, 5-Amino-4-methylpentanoic acid hydrochloride (PubChem CID: 71757461) is a positional isomer with a different spatial arrangement that would influence its binding to biological targets.[8]
2.2 The GABA Analog Context: Gabapentin and Pregabalin
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[9] However, GABA itself has poor bioavailability and does not efficiently cross the blood-brain barrier, limiting its therapeutic use.[9][10][11] This limitation spurred the development of GABA analogs, lipophilic molecules designed to mimic GABA's structure and modulate neuronal activity.
Two of the most successful GABA analogs are gabapentin and pregabalin:
-
Gabapentin (1-(aminomethyl)cyclohexaneacetic acid): Initially designed as a GABA agonist, it was found to exert its effects not by interacting with GABA receptors, but by binding to the α2δ-1 subunit of voltage-gated calcium channels.[12][13][14] This binding reduces the release of excitatory neurotransmitters. It is widely used to treat neuropathic pain and seizures.[12][14][15]
-
Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid): A structural successor to gabapentin, pregabalin also binds to the α2δ-1 subunit with higher affinity.[16][17][18] Its chemical structure, (S)-3-isobutyl-GABA, highlights the importance of alkyl substitution on the GABA backbone for therapeutic activity.[16] It is approved for treating neuropathic pain, fibromyalgia, and certain types of seizures.[17][19][20]
5-Amino-2-methylpentanoic acid is a structural analog of both GABA and pregabalin. The α-methylation (a methyl group at the C-2 position) is a common strategy in medicinal chemistry to increase metabolic stability against proteolysis and to constrain the molecule's conformation, which can enhance binding affinity and selectivity for its target.[21][22]
Synthesis and Characterization Insights
3.1 Plausible Synthetic Route
A potential high-level retrosynthetic analysis would start from a commercially available precursor like diethyl 2-methylmalonate.
-
Alkylation : The malonic ester is deprotonated with a suitable base (e.g., sodium ethoxide) and reacted with a 3-carbon electrophile containing a protected amine precursor, such as 1-bromo-3-phthalimidopropane. This introduces the required carbon backbone.
-
Hydrolysis and Decarboxylation : The resulting diester is subjected to acidic or basic hydrolysis, which also cleaves the ester groups to carboxylic acids. Gentle heating then promotes decarboxylation, yielding a racemic carboxylic acid with a protected amine.
-
Deprotection : The phthalimide protecting group is removed, typically using hydrazine (Ing-Manske procedure), to reveal the primary amine.
-
Salt Formation : The final free amino acid is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, ensuring stability and ease of handling.
3.2 Analytical Characterization
To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is required. This constitutes a self-validating system for any experimental work.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential to confirm the carbon skeleton and the placement of the methyl and amino groups.
-
Mass Spectrometry (MS) : Provides the exact molecular weight of the parent ion, confirming the molecular formula.
-
High-Performance Liquid Chromatography (HPLC) : Used to assess the purity of the compound. Chiral HPLC would be necessary to resolve and quantify the (R)- and (S)-enantiomers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : Confirms the presence of key functional groups, such as the carboxylic acid C=O stretch, O-H and N-H stretches.
Example Experimental Protocol: Competitive Binding Assay
Given its structural similarity to pregabalin, a primary hypothesis is that this compound may interact with the α2δ-1 subunit of voltage-gated calcium channels. The following protocol describes a competitive radioligand binding assay to test this hypothesis.
Objective: To determine the binding affinity (Ki) of this compound for the α2δ-1 subunit using [³H]-gabapentin as the radioligand.
Materials:
-
Membrane preparations from cells overexpressing human α2δ-1 subunit.
-
[³H]-gabapentin (radioligand).
-
Unlabeled gabapentin (positive control).
-
This compound (test compound).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in deionized water. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 1 mM).
-
Assay Setup : In each well of the 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled gabapentin (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]-gabapentin at a final concentration equal to its Kd (e.g., ~20 nM).
-
50 µL of the α2δ-1 membrane preparation (e.g., 20 µg protein/well).
-
-
Incubation : Incubate the plates at room temperature for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
Termination and Filtration : Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold. Wash each well three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification : Allow the filter mats to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis :
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Convert CPM to percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-gabapentin and Kd is its dissociation constant.
-
Conclusion and Future Directions
This compound stands as a compelling research chemical primarily due to its structural relationship to the gabapentinoid class of drugs. The α-methylation presents a chemically interesting modification to the GABA analog scaffold, warranting investigation into its effects on binding affinity for the α2δ-1 subunit and its overall pharmacokinetic profile. Future research should focus on chiral synthesis to isolate the individual (R)- and (S)-enantiomers and evaluate their biological activities separately. Such studies would provide valuable structure-activity relationship (SAR) data, contributing to the rational design of next-generation CNS-active agents.
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Szewczyk, M., Staroń, J., & Bujak, P. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Molecules, 29(5), 1161. Available from: [Link]
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Spectroscopic Characterization of 5-Amino-2-methylpentanoic Acid Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 5-Amino-2-methylpentanoic acid hydrochloride (CAS: 1423023-83-9). Due to the limited availability of published experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations herein are designed to serve as a robust reference for researchers, scientists, and professionals in drug development, aiding in the identification, characterization, and quality control of this and structurally related compounds.
Introduction
This compound is a derivative of valeric acid, featuring both an amino and a methyl functional group.[1][2] As with many amino acid derivatives, it holds potential as a building block in medicinal chemistry and pharmaceutical development. Its structure, containing a chiral center at the second carbon and functional groups at both ends of the aliphatic chain, necessitates a multi-faceted analytical approach for unambiguous characterization.
This guide delves into the core spectroscopic techniques essential for structural elucidation. While experimental data for this specific molecule is not widely published, we can construct a highly accurate, predicted spectroscopic profile. This predictive analysis is grounded in the well-established principles of each technique and validated by comparison with the known spectral data of structurally similar compounds.
Molecular Structure and Properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, analysis in a polar solvent like D₂O or DMSO-d₆ is standard practice. The presence of the hydrochloride salt means the amine group will be protonated (-NH₃⁺), and the carboxylic acid proton may be exchangeable with deuterated solvents.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity, and integration. The protonated amine group's hydrogens may appear as a broad singlet and can exchange with D₂O, leading to their disappearance from the spectrum.
Predicted ¹H NMR Data (400 MHz, D₂O)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2' (CH₃) | ~1.20 | Doublet | ~7.2 | 3H |
| H-3 (CH₂) | ~1.65 | Multiplet | - | 2H |
| H-4 (CH₂) | ~1.80 | Multiplet | - | 2H |
| H-2 (CH) | ~2.60 | Multiplet | - | 1H |
| H-5 (CH₂) | ~3.00 | Triplet | ~7.6 | 2H |
Causality and Interpretation:
-
H-2' (Methyl Group): This methyl group is attached to a chiral center (C-2), making it diastereotopic. It appears as a doublet due to coupling with the single proton on C-2. Its upfield shift is characteristic of an aliphatic methyl group.
-
H-3 & H-4 (Methylene Groups): These protons form a complex multiplet system. Their signals are expected to be in the aliphatic region, with H-4 likely slightly downfield from H-3 due to its closer proximity to the electron-withdrawing ammonium group.
-
H-2 (Methine Proton): This proton is deshielded by the adjacent carboxylic acid group and is split by the protons on C-3 and the methyl group (H-2'), resulting in a complex multiplet.
-
H-5 (Methylene Group): These protons are adjacent to the electron-withdrawing -NH₃⁺ group, causing a significant downfield shift compared to other methylene groups. The signal is expected to be a triplet due to coupling with the two protons on C-4.
-
-COOH & -NH₃⁺ Protons: The carboxylic acid proton is acidic and will readily exchange with D₂O, rendering it invisible. The ammonium protons would typically appear as a broad singlet, but they too will exchange with D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Data (100 MHz, D₂O)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2' (CH₃) | ~17 |
| C-3 (CH₂) | ~28 |
| C-4 (CH₂) | ~32 |
| C-2 (CH) | ~40 |
| C-5 (CH₂) | ~45 |
| C-1 (C=O) | ~180 |
Causality and Interpretation:
-
C-2' (Methyl Carbon): This is the most upfield signal, typical for a simple aliphatic methyl carbon.
-
C-3 & C-4 (Methylene Carbons): These carbons are in the standard aliphatic region. C-4 is expected to be slightly downfield from C-3 due to the influence of the nearby nitrogen.
-
C-2 (Methine Carbon): This carbon is shifted downfield due to the attachment of the carboxylic acid group.
-
C-5 (Methylene Carbon): This carbon is directly attached to the nitrogen, resulting in a downfield shift into the 40-50 ppm range.
-
C-1 (Carbonyl Carbon): The carboxylic acid carbonyl carbon is the most deshielded and appears significantly downfield, as is characteristic.
NMR Experimental Protocol
A self-validating protocol for NMR analysis ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for accurate chemical shift referencing.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using standard parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans).
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the ammonium group.
Predicted Key IR Absorption Bands
| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode |
| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |
| 2800-3100 (broad) | N-H (Ammonium) | Stretching |
| ~2950 | C-H (Aliphatic) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| 1500-1640 | N-H (Ammonium) | Bending |
| ~1465 | C-H (Aliphatic) | Bending |
Interpretation:
-
O-H and N-H Stretching Region: A very broad and complex absorption is expected from approximately 2500 to 3300 cm⁻¹. This arises from the overlapping signals of the carboxylic acid O-H stretch and the N-H stretching of the ammonium ion (-NH₃⁺). Hydrogen bonding significantly broadens these peaks.
-
C-H Stretching: Just below 3000 cm⁻¹, sharp peaks corresponding to the stretching vibrations of the aliphatic C-H bonds will be present.
-
C=O Stretching: A strong, sharp absorption band around 1710 cm⁻¹ is the hallmark of the carbonyl group in the carboxylic acid.
-
N-H Bending: The bending vibration for the ammonium group is expected in the 1500-1640 cm⁻¹ region.
IR Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum is automatically background-subtracted. Label the significant peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a compound like this, Electrospray Ionization (ESI) is a suitable soft ionization technique.
Predicted Mass Spectrum Data (Positive Ion ESI):
-
Molecular Ion (M+H)⁺: The protonated molecule is expected at m/z ≈ 132.1. This corresponds to the free base (C₆H₁₃NO₂) plus a proton.
-
Key Fragments: Fragmentation can occur through various pathways. Common losses include:
-
Loss of H₂O: [M+H - H₂O]⁺ at m/z ≈ 114.1
-
Loss of COOH (formic acid): [M+H - HCOOH]⁺ at m/z ≈ 86.1
-
Alpha-cleavage adjacent to the nitrogen or carbonyl group.
-
Diagram: Predicted ESI-MS Fragmentation
Caption: Predicted fragmentation pathway for 5-Amino-2-methylpentanoic acid.
Mass Spectrometry Experimental Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.
-
Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column, to separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied to the nebulizing needle, creating a fine spray of charged droplets.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive analytical profile has been established. The provided interpretations and experimental protocols offer a foundational framework for scientists engaged in the synthesis, purification, and characterization of this compound. While predicted data is a powerful tool, it is imperative that these predictions are ultimately confirmed with experimental data when the compound is analyzed.
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An In-depth Technical Guide to the Solubility and Stability of 5-Amino-2-methylpentanoic acid hydrochloride for Researchers, Scientists, and Drug Development Professionals
Introduction: Foundational Physicochemical Characterization in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability form the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built.[1] This guide provides a comprehensive technical framework for characterizing the solubility and stability of 5-Amino-2-methylpentanoic acid hydrochloride (C₆H₁₄ClNO₂, Molecular Weight: 167.63 g/mol ), a key intermediate or active pharmaceutical ingredient (API) of interest.[2] As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization.
Part 1: Solubility Profiling of this compound
The bioavailability of an orally administered drug is often dictated by its aqueous solubility. Furthermore, solubility in a range of solvents is critical for various stages of drug development, from synthesis and purification to the preparation of dosage forms. Amino acid hydrochlorides, being salts, are generally expected to exhibit good aqueous solubility.[3] However, the presence of the methylpentanoic acid backbone introduces a degree of hydrophobicity that necessitates empirical determination of solubility.[4]
Experimental Protocol for Equilibrium Solubility Determination
The equilibrium solubility is determined by adding an excess of the compound to a known volume of the solvent of interest. The resulting suspension is agitated at a constant temperature until equilibrium is reached, after which the supernatant is filtered and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
-
Preparation of Vials: Add an excess amount (e.g., 10-20 mg) of this compound to several 2 mL glass vials.
-
Solvent Addition: Add 1 mL of the desired solvent to each vial. Solvents should include purified water, buffered solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 7.4), and common organic solvents used in pharmaceutical processing (e.g., ethanol, methanol, acetonitrile, dichloromethane).
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
Data Presentation: Expected Solubility Profile
The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvent systems and conditions.
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |
| Purified Water | 25 | High |
| 0.1 N HCl (pH ~1.2) | 37 | Very High |
| Acetate Buffer (pH 4.5) | 37 | High |
| Phosphate Buffer (pH 6.8) | 37 | High |
| Phosphate Buffer (pH 7.4) | 37 | High |
| Ethanol | 25 | Sparingly Soluble to Soluble |
| Methanol | 25 | Sparingly Soluble to Soluble |
| Acetonitrile | 25 | Slightly Soluble |
| Dichloromethane | 25 | Practically Insoluble |
Note: The expected solubility is based on the general properties of amino acid hydrochlorides and should be confirmed by experimental data.
Part 2: Comprehensive Stability Assessment of this compound
Stability testing is a critical regulatory requirement that provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] A comprehensive stability program includes forced degradation studies, photostability testing, and long-term stability studies under various storage conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the drug substance to identify potential degradation products and establish degradation pathways.[6] This information is crucial for the development and validation of stability-indicating analytical methods.[7] The goal is to achieve a target degradation of 5-20%.[8]
Caption: Workflow for Forced Degradation Studies.
-
Acidic and Basic Hydrolysis: Dissolve the compound in 0.1 N HCl and 0.1 N NaOH, respectively, and heat at an elevated temperature (e.g., 60°C).[9] Monitor for degradation over several hours. The instability of some amino acids, like glutamic acid which can degrade to pyroglutamic acid in acidic conditions, highlights the importance of this testing.[10]
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.[9]
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature significantly higher than that for accelerated stability testing (e.g., 80°C).[7] The rate of thermal degradation is expected to increase with temperature.[11]
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A dark control should be run in parallel.
Hygroscopicity Assessment
Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the stability, processing, and packaging of a drug substance.[14]
Methodology using Dynamic Vapor Sorption (DVS):
-
Place a known amount of the sample in the DVS instrument.
-
Dry the sample under a stream of dry nitrogen until a constant weight is achieved.
-
Subject the sample to a pre-defined humidity program, typically cycling from 0% to 90% relative humidity (RH) and back, in discrete steps (e.g., 10% RH increments).
-
Monitor the change in mass at each RH step until equilibrium is reached.
-
Plot the change in mass versus RH to generate a sorption-desorption isotherm.
Hygroscopicity Classification (based on European Pharmacopoeia): [2]
| Classification | Weight Gain at 25°C/80% RH for 24h |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Moderately hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Long-Term and Accelerated Stability Studies
These studies are performed on at least three primary batches of the drug substance to establish a re-test period.[5] The samples are stored in containers that simulate the proposed packaging and are withdrawn at specified time points for analysis.
Storage Conditions (as per ICH Q1A(R2)): [5]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Part 3: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities.[7] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[15]
Logical Flow for SIM Development
Caption: Logical Flow for Stability-Indicating Method Development.
Exemplary HPLC Method Parameters
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to ensure elution of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as amino acids lack strong chromophores at higher wavelengths) or Mass Spectrometry for more sensitive and specific detection.
-
Injection Volume: 10 µL
Conclusion
The comprehensive characterization of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. The experimental frameworks and protocols detailed in this guide provide a robust, scientifically-grounded approach to generating the necessary data. By understanding the "why" behind each step—from the choice of solvents in solubility studies to the specific stress conditions in forced degradation—researchers can ensure the integrity and reliability of their findings. This, in turn, facilitates informed decision-making in formulation, packaging, and the establishment of appropriate storage conditions and shelf-life, ultimately contributing to the development of a safe and effective drug product. Recommended storage conditions based on preliminary data would be "Sealed in dry, 2-8℃".[16]
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Purity and quality specifications for 5-Amino-2-methylpentanoic acid hydrochloride
An In-Depth Technical Guide to the Purity and Quality Specifications for 5-Amino-2-methylpentanoic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for establishing the purity and quality specifications of this compound (CAS: 1423023-83-9), a critical amino acid derivative utilized in chemical synthesis and pharmaceutical research.[1][2] As a key building block, its quality attributes directly influence the safety, efficacy, and reproducibility of downstream applications. This document details the scientific rationale behind key specifications, provides validated analytical methodologies, and offers insights into the interpretation of results for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Identity
This compound is a chiral molecule whose precise structural and stereochemical integrity is paramount. The initial step in any quality assessment is the unambiguous confirmation of its identity and fundamental physical properties.
The hydrochloride salt form enhances the compound's solubility in aqueous media compared to its free base form.[2] Standard storage protocols recommend maintaining the material in a dry, sealed environment at 2-8°C to prevent moisture uptake and potential degradation.[3]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 1423023-83-9 | [4][5] |
| Molecular Formula | C₆H₁₄ClNO₂ | [3][4][5] |
| Molecular Weight | 167.63 g/mol | [3][4][5] |
| IUPAC Name | 5-amino-2-methylpentanoic acid;hydrochloride | [5] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water | [2] |
| Storage | Sealed in dry, 2-8°C | [3] |
Core Quality Attributes and Analytical Methodologies
A robust quality control strategy for this compound is built upon the evaluation of several critical attributes. The following sections detail the importance of each attribute and the state-of-the-art analytical techniques for their assessment.
Identity Confirmation
Verifying the chemical structure is the foundational step of quality control. A combination of spectroscopic techniques provides orthogonal data to confirm the molecular identity with high confidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise structure. The ¹H NMR spectrum will confirm the number of protons and their connectivity, while the ¹³C NMR spectrum verifies the carbon backbone.[6][7] Key expected signals include those corresponding to the methyl group, the aliphatic chain, the methine proton at the chiral center, and the downfield signal of the carboxylic acid proton.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[8] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, offering an additional layer of identity confirmation.
-
Infrared (IR) Spectroscopy: IR analysis identifies the presence of key functional groups.[8] Characteristic absorption bands for the carboxylic acid (C=O and O-H stretch) and the primary amine hydrochloride (N-H stretch) are expected.
Chemical Purity
Chemical purity assessment quantifies the percentage of this compound relative to any process-related impurities or degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity determination in pharmaceutical and research chemicals.[8][9] A reversed-phase method is typically employed. Purity is calculated as the percentage of the main peak area relative to the total area of all observed peaks.
Experimental Protocol: HPLC Purity Determination
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A time-based gradient from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm. Because the molecule lacks a strong chromophore, detection at low wavelengths where the carboxyl and amine groups absorb is necessary.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak.
Chiral Purity (Enantiomeric Excess)
The presence of a stereocenter at the C-2 position means the compound can exist as two non-superimposable mirror images (enantiomers). In many biological systems, only one enantiomer is active. Therefore, quantifying the enantiomeric purity is critical.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the definitive method for separating and quantifying enantiomers. It utilizes a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for this class of compounds.[10][11][12]
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) with an acidic or basic additive to improve peak shape.[12]
-
Mode: Normal Phase or Polar Organic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (% ee) is calculated from the peak areas of the major (E1) and minor (E2) enantiomers: % ee = [(E1 - E2) / (E1 + E2)] * 100.
Caption: Workflow for Chiral Purity determination by HPLC.
Residual Solvents
Organic volatile solvents used during synthesis and purification must be controlled to levels that are safe and do not impact the final product's properties.[13][14] Regulatory guidelines such as ICH Q3C and USP <467> provide a framework for classifying solvents and setting acceptable limits.[15][16]
-
Headspace Gas Chromatography (HS-GC): This is the standard pharmacopeial method for residual solvent analysis.[14][15] The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC, preventing contamination of the system by the non-volatile active ingredient.
Experimental Protocol: HS-GC for Residual Solvents
-
Sample Preparation: Dissolve a precise amount of the sample in a high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Vial Incubation: Place the sealed vial in the headspace autosampler and heat (e.g., 80°C for 15 min) to allow volatiles to partition into the headspace.
-
Injection: Automatically inject a sample of the headspace gas into the GC.
-
GC Column: A column with appropriate polarity for separating common organic solvents (e.g., G43 phase).[13]
-
Detection: Flame Ionization Detector (FID) is commonly used for quantification. Mass Spectrometry (MS) can be used for identification.[16]
-
Quantification: Compare peak areas from the sample to those from a standard solution containing known concentrations of the relevant solvents.
Elemental Impurities (Heavy Metals)
Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment.[17] Due to their toxicity, strict limits are enforced by guidelines like ICH Q3D and USP <232>/<233>.[18][19]
-
Inductively Coupled Plasma (ICP): Modern methods like ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are preferred for their high sensitivity, specificity, and ability to measure multiple elements simultaneously.[18][20][21] These methods have largely replaced older, less reliable colorimetric tests.[17][20]
Experimental Protocol: ICP-MS for Elemental Impurities
-
Sample Digestion: The organic matrix must be destroyed. This is typically achieved by digesting a known amount of the sample in concentrated nitric acid using a closed-vessel microwave system.[21]
-
Dilution: The digested sample is diluted to a final volume with deionized water.
-
Analysis: The solution is introduced into the ICP-MS instrument.
-
Quantification: The instrument measures the concentration of specific elements (e.g., Lead, Mercury, Arsenic, Cadmium) by comparing the response against calibrated standards.[18]
Water Content
The hydrochloride salt can be hygroscopic. Accurate determination of water content is essential for correct dosing and stability.
-
Karl Fischer Titration: This is the most accurate and specific method for determining water content. The coulometric method is ideal for low water content, while the volumetric method is suitable for higher levels.
Summary of Specifications
The data generated from the analytical methods described above are compared against pre-defined acceptance criteria to determine if a batch of this compound is suitable for its intended use.
Table 2: Example Quality Control Specifications
| Test | Method | Typical Acceptance Criterion |
| Identity | NMR, MS, IR | Conforms to reference structure |
| Purity | HPLC (210 nm) | ≥ 98.0% |
| Enantiomeric Excess | Chiral HPLC | ≥ 99.0% |
| Residual Solvents | HS-GC | Meets ICH Q3C / USP <467> limits |
| Elemental Impurities | ICP-MS | Meets ICH Q3D / USP <232> limits |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Comprehensive Quality Control Workflow
The logical flow of testing ensures that foundational attributes are confirmed before more specific and resource-intensive tests are performed.
Caption: Comprehensive QC workflow for 5-Amino-2-methylpentanoic acid HCl.
Conclusion
The quality control of this compound is a multi-faceted process that relies on a suite of orthogonal analytical techniques. By systematically evaluating identity, chemical and chiral purity, and specific impurities like residual solvents and heavy metals, researchers and developers can ensure the material is of high quality, leading to reliable and reproducible scientific outcomes. This guide provides the foundational principles and methodologies to establish a robust and scientifically sound quality specification framework.
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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Amino-2-methylpentanoic Acid Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the potential biological activities of 5-Amino-2-methylpentanoic acid hydrochloride and its derivatives. As a relatively novel research chemical, this document synthesizes information from related amino acid analogues to propose potential therapeutic applications and outlines robust experimental workflows for their investigation.[1] We will delve into the rationale behind experimental design, ensuring a foundation of scientific integrity for researchers embarking on the study of this promising class of molecules.
Introduction: The Therapeutic Promise of Amino Acid Derivatives
Amino acids are the fundamental building blocks of proteins, playing a pivotal role in countless physiological processes. Their inherent biocompatibility and diverse chemical functionalities make them attractive scaffolds for the development of novel therapeutic agents.[2][] The modification of amino acid structures has led to the discovery of compounds with a wide array of biological activities, including antimicrobial, anticancer, and neurological effects.[4][5][6]
5-Amino-2-methylpentanoic acid, a structural analogue of the essential amino acid leucine, presents an intriguing starting point for drug discovery.[7] The introduction of a methyl group at the alpha-2 position and an amino group at the distant 5-position creates a unique chemical entity with the potential for novel biological interactions. This guide will explore the hypothetical biological activities of its hydrochloride salt and derivatives, drawing parallels from structurally related compounds to illuminate a path for future research.
Potential Biological Activities: An Evidence-Based Postulation
While direct evidence for the biological activity of this compound is limited, we can infer potential therapeutic applications by examining related structures.
Neurological and CNS-Related Activities
The structural similarity of 5-Amino-2-methylpentanoic acid to gamma-aminobutyric acid (GABA) and other neuroactive amino acids suggests a potential for interaction with the central nervous system.[8][9]
-
GABAergic System Modulation: 5-Aminopentanoic acid (5-aminovaleric acid), a close structural relative, is a weak GABA agonist.[8][9] It is plausible that 5-Amino-2-methylpentanoic acid and its derivatives could also modulate the GABAergic system, potentially leading to anxiolytic, sedative, or anticonvulsant effects. This is a common therapeutic strategy for a variety of neurological and psychiatric disorders.[10]
-
NMDA Receptor Antagonism: The structurally related compound DL-2-amino-5-phosphonopentanoic acid is a specific N-methyl-D-aspartate (NMDA) receptor antagonist.[11] This suggests that derivatives of 5-Amino-2-methylpentanoic acid could be engineered to target NMDA receptors, which are implicated in a range of neurological conditions, including epilepsy and neuropathic pain.
Antimicrobial Properties
The growing threat of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[5] Derivatives of various amino acids have demonstrated promising antimicrobial activity.
-
Antibacterial and Antifungal Potential: Studies on peptide derivatives of 5-bromovaleric acid have been conducted to enhance antimicrobial properties.[12] Although in that specific study, the peptide derivatives showed less activity than the parent compound, it highlights the exploration of valeric acid derivatives as a scaffold for antimicrobial drug discovery.[12] Therefore, derivatives of 5-Amino-2-methylpentanoic acid could be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.
Anticancer Activity
The design of novel anticancer agents is a cornerstone of modern drug discovery. Amino acid derivatives have been explored as potential inhibitors of key cellular processes in cancer.
-
Targeting Cancer Cell Proliferation: For instance, derivatives of 2-amino-thiazole-5-carboxylic acid have been designed as anti-tumor drugs, with some compounds showing high antiproliferative potency on human leukemia cells.[6] By extension, novel derivatives of 5-Amino-2-methylpentanoic acid could be synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.
Experimental Workflows: A Roadmap for Investigation
To systematically evaluate the postulated biological activities of this compound and its derivatives, a structured experimental approach is crucial. The following workflows provide a comprehensive framework for investigation.
Initial Screening and Target Identification
The first step is to perform broad-based screening to identify any significant biological effects.
Caption: Initial screening workflow for identifying biological activity.
Protocol for High-Throughput Screening (HTS):
-
Compound Library Preparation: Synthesize a diverse library of 5-Amino-2-methylpentanoic acid derivatives with varied functional groups. Prepare stock solutions in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense compounds into 96-well or 384-well plates at multiple concentrations.
-
Cell-Based Assays:
-
Cytotoxicity/Viability: Use assays like MTT or CellTiter-Glo® to assess the effect on various cell lines (e.g., cancer cell lines, normal cell lines for toxicity).
-
Antimicrobial Susceptibility: Employ broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.
-
-
Target-Based Assays:
-
Receptor Binding: Utilize radioligand binding assays or fluorescence-based assays to screen for interaction with key neurological receptors like GABA and NMDA receptors.
-
-
Data Analysis: Analyze the screening data to identify "hit" compounds that exhibit significant activity in a particular assay.
Mechanism of Action Elucidation
Once lead compounds are identified, the next critical phase is to understand their mechanism of action.
Caption: Workflow for elucidating the mechanism of action.
Protocol for Western Blot Analysis (Example for Cellular Pathway Analysis):
-
Cell Culture and Treatment: Culture relevant cells (e.g., neuronal cells, cancer cells) and treat with the lead compound at various concentrations and time points.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., signaling pathway components) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation states.
In Vivo Efficacy and Safety Assessment
Promising compounds with a well-defined mechanism of action should be evaluated in animal models.
Caption: Workflow for in vivo evaluation of lead compounds.
Protocol for a Murine Tumor Xenograft Model (Example for In Vivo Efficacy):
-
Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude mice) to the facility for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Compound Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the lead compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Presentation: Quantifying Biological Activity
To facilitate comparison and decision-making, it is essential to present quantitative data in a clear and structured format.
Table 1: Hypothetical In Vitro Activity Profile of 5-Amino-2-methylpentanoic Acid Derivatives
| Compound ID | Target/Assay | IC50 / EC50 / MIC (µM) |
| Parent Compound | GABA-A Receptor Binding | > 100 |
| Derivative 1 | GABA-A Receptor Binding | 15.2 |
| Derivative 2 | NMDA Receptor Binding | 25.8 |
| Derivative 3 | S. aureus MIC | 8 |
| Derivative 4 | E. coli MIC | > 64 |
| Derivative 5 | HT-29 Cancer Cell Viability (IC50) | 5.6 |
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, area for drug discovery. By leveraging knowledge from related amino acid analogues, researchers can strategically investigate their potential as novel therapeutic agents. The experimental workflows detailed in this guide provide a robust framework for elucidating their biological activities, from initial screening to in vivo validation. Future research should focus on the synthesis of diverse chemical libraries, comprehensive screening against a wide range of biological targets, and in-depth mechanistic studies of the most promising lead compounds. This systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
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Kaur, R., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21. Available from: [Link]
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Ruzgar, M., et al. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Journal of Research in Pharmacy, 26(1), 82-87. Available from: [Link]
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Unlocking Neuromodulatory Potential: A Technical Guide to 5-Amino-2-methylpentanoic Acid Hydrochloride for Innovative Research
Foreword: Charting New Territories in Neuromodulation
In the dynamic landscape of neuroscience and drug development, the exploration of novel molecular entities that can precisely modulate neural circuits is of paramount importance. This guide delves into the scientific underpinnings and potential research applications of 5-Amino-2-methylpentanoic acid hydrochloride, a compound of interest due to its structural resemblance to key neurotransmitters. As researchers and drug development professionals, our pursuit of innovative therapeutics demands a thorough understanding of such molecules. This document serves as a technical primer, offering a blend of established principles and forward-thinking applications to inspire and guide your research endeavors. We will explore the compound's chemical identity, its likely molecular targets based on structure-activity relationships, and provide a roadmap for its systematic investigation.
Molecular Profile and Physicochemical Characteristics
This compound is a derivative of pentanoic acid featuring an amino group at the 5-position and a methyl group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous solutions, a critical factor for in vitro and in vivo experimental design.
| Property | Value | Source |
| IUPAC Name | 5-amino-2-methylpentanoic acid;hydrochloride | [1] |
| CAS Number | 1423023-83-9 | [1] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| Canonical SMILES | CC(CCCN)C(=O)O.Cl | [1] |
The presence of both a carboxylic acid and an amino group classifies it as an amino acid analog. Its structural similarity to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, is a key indicator of its potential biological activity.[2] The methyl group at the 2-position introduces a chiral center and is expected to influence its binding affinity and selectivity for its molecular targets compared to its parent compound, 5-aminopentanoic acid.
The GABAergic System: The Likely Arena of Action
The structural architecture of 5-Amino-2-methylpentanoic acid strongly suggests its interaction with the GABAergic system. GABA analogs are a well-established class of drugs with applications as anticonvulsants, anxiolytics, and analgesics.[2] The parent molecule, 5-aminopentanoic acid, is known to be a weak GABA agonist.[3] The introduction of a methyl group, as seen in our compound of interest, is a common medicinal chemistry strategy to refine the pharmacological profile of a lead compound.
Potential Molecular Targets:
-
GABA Receptors (GABA-A and GABA-B): The primary mode of action could be direct binding to and modulation of GABA receptors. The methyl group may confer selectivity for specific receptor subtypes.
-
GABA Transporters (GATs): The compound might act as an inhibitor of GABA reuptake by blocking one or more of the GABA transporters (GAT1, GAT2, GAT3, and BGT1), thereby increasing the synaptic concentration of GABA.
-
GABA-metabolizing Enzymes: It could potentially inhibit enzymes involved in GABA degradation, such as GABA transaminase (GABA-T).
The following diagram illustrates the potential points of interaction for this compound within a GABAergic synapse.
Caption: Potential interaction points of 5-Amino-2-methylpentanoic acid in a GABAergic synapse.
Potential Research Applications: A Roadmap for Investigation
Based on its structural characteristics, this compound presents several exciting avenues for research.
As a Modulator of GABAergic Neurotransmission
The most direct application is to investigate its effects on GABAergic signaling. This could have implications for a range of neurological and psychiatric disorders characterized by an imbalance in excitatory/inhibitory neurotransmission, such as:
-
Epilepsy: Compounds that enhance GABAergic inhibition are often effective anticonvulsants.
-
Anxiety Disorders: Enhancing GABAergic tone is a cornerstone of anxiolytic therapy.
-
Neuropathic Pain: GABAergic drugs can dampen the hyperexcitability of neurons involved in pain pathways.
-
Sleep Disorders: Modulation of GABA-A receptors is a common mechanism for hypnotic drugs.
As a PET Tracer for Brain Tumor Imaging
A compelling and innovative application lies in the development of this compound as a positron emission tomography (PET) tracer. A structurally related compound, (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic acid, has been successfully synthesized and evaluated for brain tumor imaging.[4] This suggests that the 2-methylpentanoic acid backbone is a suitable scaffold for transport by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.
Workflow for Developing a PET Tracer:
Caption: A streamlined workflow for the development of a novel PET tracer.
Experimental Protocols: A Practical Guide
To rigorously characterize the biological activity of this compound, a series of well-defined experimental protocols are necessary.
In Vitro Characterization
Objective: To determine the affinity and functional activity of the compound at key molecular targets.
a) Receptor Binding Assays:
-
Protocol:
-
Prepare membrane fractions from rodent brain tissue or from cells expressing recombinant human GABA-A or GABA-B receptors.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]GABA, [³H]muscimol for GABA-A; [³H]baclofen for GABA-B) in the presence of increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
-
b) Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp):
-
Protocol:
-
Use Xenopus oocytes or mammalian cells (e.g., HEK293) expressing specific GABA receptor subtypes.
-
Record baseline GABA-evoked currents.
-
Apply this compound alone to test for direct agonism.
-
Co-apply the compound with GABA to assess for positive or negative allosteric modulation.
-
Construct concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
c) GABA Uptake Inhibition Assay:
-
Protocol:
-
Use primary neuronal/glial cultures or synaptosomes.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add [³H]GABA and incubate for a short period to allow for uptake.
-
Wash the cells to remove extracellular [³H]GABA.
-
Lyse the cells and measure the intracellular radioactivity.
-
Calculate the IC₅₀ for GABA uptake inhibition.
-
In Vivo Evaluation
Objective: To assess the physiological and behavioral effects of the compound in animal models.
a) Animal Models of Disease:
-
Epilepsy: Use models such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) model in rodents.[5] Administer the compound prior to seizure induction and measure seizure latency, duration, and severity.
-
Anxiety: Employ behavioral tests like the elevated plus-maze or the open field test in rodents.[5] Assess anxiety-like behaviors following compound administration.
-
Neuropathic Pain: Utilize models such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve in rats.[5] Measure mechanical allodynia and thermal hyperalgesia after treatment.
b) Pharmacokinetic Studies:
-
Protocol:
-
Administer a single dose of the compound to rodents via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
Concluding Remarks and Future Directions
This compound stands as a promising candidate for further investigation in the field of neuroscience. Its structural analogy to GABA provides a strong rationale for exploring its potential as a modulator of the GABAergic system. The insights from related compounds, particularly in the context of PET imaging, open up exciting possibilities for its application as a diagnostic tool. The experimental roadmap provided in this guide offers a systematic approach to elucidating its pharmacological profile and therapeutic potential. As we continue to unravel the complexities of the central nervous system, the meticulous study of novel chemical entities like this compound will be instrumental in driving the next wave of innovation in neurological and psychiatric medicine.
References
- Des-Marques, L. R., et al. (2018). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry.
-
Rowland, D. J., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry, 58(9), 3817-3829. Available at: [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 5-Aminovaleric acid. National Center for Biotechnology Information. Available at: [Link]
-
Ghose, A., et al. (2022). Potential role of different animal models for the evaluation of bioactive compounds. Journal of Translational Medicine, 20(1), 458. Available at: [Link]
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- 4. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 5-Amino-2-methylpentanoic acid hydrochloride in Advanced Peptide Synthesis
Abstract: The design of novel peptide-based therapeutics often requires the incorporation of non-canonical amino acids to enhance proteolytic stability, enforce specific secondary structures, and modulate biological activity. 5-Amino-2-methylpentanoic acid, a δ-amino acid with steric hindrance at the α-carbon, represents a valuable building block for this purpose. Its unique structure, however, presents challenges for standard solid-phase peptide synthesis (SPPS) protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and efficient incorporation of 5-Amino-2-methylpentanoic acid hydrochloride into synthetic peptides using Fmoc-based chemistry. We detail optimized coupling strategies, step-by-step protocols from synthesis to purification, and expert insights into overcoming common challenges.
Introduction: The Rationale for Non-Canonical Amino Acids
The therapeutic potential of peptides is often limited by their poor in vivo stability and conformational flexibility. Introducing non-canonical amino acids is a proven strategy to overcome these limitations. 5-Amino-2-methylpentanoic acid is particularly noteworthy due to two key structural features:
-
Extended Backbone: As a δ-amino acid, it lengthens the peptide backbone by two additional methylene groups compared to a standard α-amino acid, altering the peptide's folding propensity and interaction with proteases.
-
α-Methylation: The methyl group at the α-position (C2) introduces significant steric hindrance. This feature can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and providing an additional layer of enzymatic resistance.
Successfully leveraging these properties requires a synthesis strategy that can overcome the kinetic challenge of forming a peptide bond with a sterically hindered amino group. This guide outlines such a strategy, grounded in robust chemical principles and validated methodologies.
Physicochemical Properties and Handling
5-Amino-2-methylpentanoic acid is typically supplied as a hydrochloride salt to improve its stability and handling. Prior to its use in Fmoc-SPPS, it must be N-terminally protected with an Fmoc group. The resulting Fmoc-5-amino-2-methylpentanoic acid-OH derivative is the reagent used in the synthesis cycle.
| Property | Value | Source |
| Compound Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₁₄ClNO₂ | PubChem[1] |
| Molecular Weight | 167.63 g/mol | PubChem[1] |
| CAS Number | 1423023-83-9 | ChemScene[2] |
| Parent Compound | 5-Amino-2-methylpentanoic acid | PubChem[3] |
| Parent Mol. Weight | 131.17 g/mol | PubChem[3] |
| Handling | Store in a dry, cool environment (2-8°C recommended).[2] Irritant; handle with appropriate personal protective equipment (PPE).[1] | ECHA[1] |
Synthesis Strategy: Overcoming Steric Hindrance in Fmoc-SPPS
The core of successful peptide synthesis lies in achieving near-quantitative yields at each deprotection and coupling step. The steric bulk of the α-methyl group in 5-amino-2-methylpentanoic acid makes the coupling step the primary challenge. Standard carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) are often inefficient for coupling sterically hindered amino acids. Therefore, a more potent activation strategy is required.
The Fmoc-SPPS Workflow
The synthesis proceeds via a well-established cycle of reactions on a solid support (resin).[4] The general workflow is depicted below.
Caption: General workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).
Critical Choice: Coupling Reagents
To drive the acylation of the hindered secondary amine to completion, uronium/aminium or phosphonium salt-based coupling reagents are strongly recommended. These reagents react with the Fmoc-amino acid's carboxyl group to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the resin-bound amine.
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Widely regarded as one of the most effective coupling reagents, especially for hindered couplings.[5] It forms a highly reactive OAt-ester intermediate.
-
HBTU/TBTU: Similar to HATU but based on HOBt, these are robust and popular reagents suitable for most standard couplings and many hindered ones.[6][7]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly effective but avoids the production of potentially carcinogenic byproducts associated with older phosphonium reagents.[5][8]
Expert Recommendation: For incorporating Fmoc-5-amino-2-methylpentanoic acid-OH, HATU is the preferred reagent due to its superior reactivity and proven success in challenging coupling reactions.[6]
Detailed Experimental Protocols
These protocols are designed for manual synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Protocol 1: Peptide Chain Elongation on Wang Resin
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin or pre-loaded Wang resin (0.1 mmol)
-
Fmoc-protected amino acids (0.5 mmol, 5 eq.)
-
Fmoc-5-amino-2-methylpentanoic acid-OH (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Deprotection Solution: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)[9][10]
-
Solvents: DMF, Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Preparation:
-
Place the resin in a fritted reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.
-
Add a fresh aliquot of the deprotection solution and agitate for 10 minutes. Drain.[11]
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).
-
-
Kaiser Test (Qualitative Check for Free Amine):
-
Take a few beads of resin and perform the Kaiser test. A dark blue color indicates a positive result (free primary amine). Note: This test is not effective for secondary amines like proline or after coupling is complete.
-
-
Coupling of Fmoc-5-amino-2-methylpentanoic acid-OH:
-
In a separate vial, dissolve Fmoc-5-amino-2-methylpentanoic acid-OH (5 eq.) and HATU (4.8 eq.) in DMF.
-
Add DIPEA (10 eq.) to the vial. The solution may change color. Allow this pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the drained, deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Causality: The extended reaction time is crucial to ensure the sterically hindered coupling proceeds to completion.
-
Drain the vessel and wash the resin with DMF (5 times).
-
-
Monitoring Coupling Completion:
-
Perform a Kaiser test. A negative result (colorless or yellow beads) indicates the coupling is complete.
-
Troubleshooting: If the test is positive, a "double coupling" is required. Repeat step 4 with a fresh solution of activated amino acid for another 1-2 hours.
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 4, adjusted for the next standard amino acid with a typical 45-60 minute coupling time) cycles until the desired peptide sequence is assembled.
-
-
Final Deprotection:
-
After the final coupling cycle, perform a final Fmoc deprotection (Step 2) to yield the full-length peptide with a free N-terminus, ready for cleavage.
-
Protocol 2: Peptide Cleavage and Precipitation
The choice of cleavage cocktail is critical and depends on the peptide sequence. The cocktail simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[12]
Caption: Workflow for peptide cleavage from the solid support and initial workup.
Recommended Cleavage Cocktail (Reagent K):
-
Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[12]
-
Rationale: This is a robust, general-purpose cocktail. Water and thioanisole act as scavengers for carbocations generated during deprotection, and EDT is particularly important for protecting tryptophan residues.[13]
Procedure:
-
Wash the final deprotected peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail fresh. For 0.1 mmol of resin, use 10 mL of the cocktail.
-
Add the cocktail to the dry resin in the reaction vessel. Agitate gently at room temperature for 2-3 hours.[10]
-
Filter the slurry through the vessel's frit into a clean 50 mL conical tube. Wash the resin with a small amount of fresh TFA (1-2 mL) and add it to the filtrate.
-
In a fume hood, add the TFA filtrate dropwise to a separate 50 mL tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C.
-
Carefully decant the ether. Resuspend the peptide pellet in fresh cold ether and repeat the centrifugation. Perform this wash step a total of three times to remove residual scavengers.
-
After the final wash, decant the ether and dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Quality Control
The crude peptide must be purified and its identity confirmed.
Purification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[14][15]
-
System: Preparative or semi-preparative HPLC system.
-
Column: C18 column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[16]
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of ACN if solubility is an issue).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 40 minutes.
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
-
Analyze the purity of each collected fraction by analytical HPLC.
-
Pool the fractions with >95% purity and lyophilize to obtain the final product as a white, fluffy powder.[16]
-
Analysis and Characterization
Confirm the identity and purity of the final product using the following methods.
| Analysis Method | Purpose | Expected Outcome Example |
| Analytical RP-HPLC | Assess final purity.[17] | A single major peak with >95% integrated area. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm the molecular weight of the peptide. | For a model peptide Ac-Gly-[5A2M] -Ala-NH₂, the theoretical [M+H]⁺ is 315.20 Da. The observed mass should be within ±0.1 Da. |
| Amino Acid Analysis (AAA) | Confirm amino acid composition and quantify the peptide.[18] | Hydrolysis followed by analysis should show the expected ratio of amino acids. Note that non-standard amino acids may require specific derivatization or standards for accurate quantification. |
(Note: [5A2M] is used as an abbreviation for the 5-Amino-2-methylpentanoyl residue)
Impact and Applications
The incorporation of 5-Amino-2-methylpentanoic acid can profoundly alter a peptide's physicochemical and biological properties.
Caption: Conceptual impact of incorporating 5-Amino-2-methylpentanoic acid on peptide properties.
By following the protocols and considerations outlined in this guide, researchers can confidently incorporate this valuable non-canonical amino acid, paving the way for the development of next-generation peptide therapeutics with superior stability and tailored biological functions.
References
- Agilent Technologies. (n.d.).
- Agilent Technologies. (n.d.).
- AAPPTec. (n.d.).
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
- AAPPTec. (n.d.).
- AltaBioscience. (n.d.). Peptide Purification and Product Analysis. AltaBioscience.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
- AAPPTec. (n.d.).
- Google Patents. (2017).
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
- GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
-
Avital-Shmilovici, M., & Fridkin, M. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. [Link]
- Wellings, D. A., & Atherton, E. (n.d.). Methods for Removing the Fmoc Group.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- The Royal Society of Chemistry. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Sweedler, J. V., & Li, L. (n.d.). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. NIH. [Link]
- AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec.
- ChemScene. (n.d.). This compound. ChemScene.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- CDN. (n.d.). Cleavage Cocktail Selection. CDN.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
-
Hartman, M. C. T., & Suga, H. (n.d.). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Amino-2-methylpentanoic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-5-Amino-2-methylpentanoic acid. PubChem. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- BIPM. (n.d.). Peptides/Proteins. BIPM.
- Main-Anuruk, P., et al. (n.d.).
- ACS Publications. (2024). Theoretical Assessment of Indistinguishable Peptides in Mass Spectrometry-Based Proteomics. Analytical Chemistry.
-
NIH. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. PubMed Central. [Link]
- Biosynth. (n.d.). This compound. Biosynth.
-
Vágner, J., et al. (n.d.). Introduction to Peptide Synthesis. PubMed Central. [Link]
-
ACS Publications. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. Biochemistry. [Link]
- PNAS. (2026). De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. PNAS.
- LifeTein. (n.d.). Overview of Custom Peptide Synthesis. LifeTein.
- Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
Sources
- 1. This compound | C6H14ClNO2 | CID 71757391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 5-Amino-2-methylpentanoic acid | C6H13NO2 | CID 19904999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. file.globalso.com [file.globalso.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. rsc.org [rsc.org]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. peptide.com [peptide.com]
- 14. agilent.com [agilent.com]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 18. Peptides/Proteins - BIPM [bipm.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Amino-2-methylpentanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides detailed application notes and protocols for the synthesis of valuable heterocyclic compounds, specifically a δ-lactam (3-methyl-piperidin-2-one) and a substituted piperidine, using 5-Amino-2-methylpentanoic acid hydrochloride as a versatile starting material. These protocols are designed to be a practical guide for researchers in medicinal chemistry and drug development, offering step-by-step instructions, mechanistic insights, and discussions on the pharmacological relevance of the synthesized scaffolds. The piperidine and lactam moieties are prevalent in a vast number of pharmaceuticals, and the methods presented here offer a pathway to novel derivatives for drug discovery programs.[1][2][3][4]
Introduction: The Strategic Value of 5-Amino-2-methylpentanoic Acid in Heterocyclic Synthesis
5-Amino-2-methylpentanoic acid is a chiral amino acid that serves as an excellent precursor for the synthesis of stereochemically defined heterocyclic compounds. Its linear carbon chain, bearing both an amine and a carboxylic acid, is primed for intramolecular cyclization to form six-membered rings. The methyl group at the α-position to the carboxyl group introduces a key stereocenter and can influence the conformational properties and biological activity of the resulting heterocycles.
The two primary classes of heterocycles accessible from this precursor are δ-lactams (specifically, substituted piperidin-2-ones) and substituted piperidines.
-
δ-Lactams (Piperidin-2-ones): These cyclic amides are key structural motifs in a variety of biologically active compounds.[5] Their synthesis via the intramolecular cyclization of amino acids is a fundamental transformation in organic chemistry.[6][7]
-
Piperidines: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals, found in drugs targeting a wide range of diseases, including those affecting the central nervous system, cardiovascular conditions, and infectious diseases.[1][3][4][8] The ability to synthesize novel substituted piperidines is therefore of high interest in drug discovery.[2][9]
This guide will provide two detailed synthetic protocols starting from this compound:
-
Protocol 1: Direct intramolecular cyclization to synthesize 3-methyl-piperidin-2-one.
-
Protocol 2: A multi-step synthesis of 3-methylpiperidine via reduction of the carboxylic acid to an alcohol followed by intramolecular cyclization.
Synthesis of 3-methyl-piperidin-2-one (δ-Lactam)
The direct intramolecular cyclization of 5-Amino-2-methylpentanoic acid to its corresponding δ-lactam, 3-methyl-piperidin-2-one, is a condensation reaction that results in the formation of an amide bond within the molecule.[6] The hydrochloride salt of the starting material must be neutralized in situ to free the amine for nucleophilic attack on the activated carboxylic acid.
Reaction Mechanism
The reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the primary amine. The use of a coupling agent like dicyclohexylcarbodiimide (DCC) or heating to high temperatures can facilitate this transformation.
Caption: Synthesis of 3-methyl-piperidin-2-one.
Experimental Protocol
Materials:
-
This compound
-
Triethylamine (Et3N)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Neutralization: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a Dean-Stark apparatus, add this compound (1 equivalent).
-
Add toluene to the flask to create a suspension.
-
Add triethylamine (1.1 equivalents) dropwise to the suspension at room temperature to neutralize the hydrochloride and liberate the free amine. Stir for 30 minutes.
-
Cyclization: Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter off any solids (triethylamine hydrochloride).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-methyl-piperidin-2-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 167.64 | (User defined) |
| Triethylamine | 1.1 | 101.19 | (Calculated) |
| Toluene | - | 92.14 | (Sufficient for reflux) |
Expected Outcome: A colorless to pale yellow oil or solid. The yield can vary but is expected to be in the range of 60-80% after purification.
Synthesis of Substituted Piperidines
The synthesis of a substituted piperidine from 5-Amino-2-methylpentanoic acid requires a multi-step approach. The carboxylic acid is first reduced to a primary alcohol, yielding 6-amino-3-methylhexan-1-ol. This amino alcohol is then cyclized to form the desired piperidine. This strategy is analogous to methods used for synthesizing substituted piperidines from other amino acids like L-glutamic acid.
Synthetic Pathway
Caption: Synthesis of 3-Methylpiperidine.
Experimental Protocols
Step 1: Reduction of 5-Amino-2-methylpentanoic acid to 6-Amino-3-methylhexan-1-ol
The reduction of the carboxylic acid to an alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or a milder system such as sodium borohydride with iodine (NaBH₄/I₂).[10][11] The latter is often preferred for its better safety profile.
Protocol using NaBH₄/I₂:
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Neutralization and Reduction: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium borohydride (4 equivalents) in portions.
-
In a separate flask, dissolve iodine (1.5 equivalents) in anhydrous THF and add this solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 18-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Add aqueous NaOH solution to the residue until the pH is basic.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol. The product can be purified by chromatography if necessary.
Step 2: Cyclization to 3-Methylpiperidine
The cyclization of the amino alcohol is achieved by activating the hydroxyl group as a good leaving group (e.g., a tosylate) followed by intramolecular nucleophilic substitution by the amine.
Materials:
-
6-Amino-3-methylhexan-1-ol (from Step 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Tosylation: Dissolve the crude 6-amino-3-methylhexan-1-ol (1 equivalent) in a mixture of dichloromethane and pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Cyclization: Add aqueous NaOH solution to the reaction mixture and stir vigorously at room temperature for 12-24 hours to promote intramolecular cyclization.
-
Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography to obtain 3-methylpiperidine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
| Step | Key Reagents | Molar Eq. | Expected Product |
| 1 | 5-Amino-2-methylpentanoic acid HCl, NaBH₄, I₂ | 1, 4, 1.5 | 6-Amino-3-methylhexan-1-ol |
| 2 | 6-Amino-3-methylhexan-1-ol, TsCl, NaOH | 1, 1.1, xs | 3-Methylpiperidine |
Expected Outcome: A colorless liquid. Yields for each step can be optimized, with overall yields typically in the range of 40-60%.
Discussion: Pharmacological Significance and Future Directions
The synthesized 3-methyl-piperidin-2-one and 3-methylpiperidine are valuable scaffolds for further elaboration in drug discovery.
-
Piperidinones (Lactams): These structures can serve as precursors to more complex piperidines and are themselves found in biologically active molecules.[5] They can be further functionalized at the nitrogen or at the carbon atoms of the ring to generate a library of compounds for biological screening.
-
Substituted Piperidines: The 3-methylpiperidine core is a common feature in many pharmaceuticals.[1][3][8] The methyl group can provide beneficial steric interactions within a protein binding pocket and can influence the lipophilicity and metabolic stability of a drug candidate. The secondary amine of the final product allows for a wide range of subsequent chemical modifications, such as N-alkylation or N-arylation, to explore structure-activity relationships.
The protocols provided herein offer a reliable and adaptable route to these important heterocyclic building blocks from a readily available chiral starting material. Researchers can utilize these methods as a foundation for the synthesis of novel and diverse libraries of piperidine-based compounds for the development of new therapeutic agents.
References
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved January 18, 2026, from [Link]
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Lactam - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of Lactam - BYJU'S. (n.d.). Retrieved January 18, 2026, from [Link]
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Rewiring amino acids to piperidines - Tohoku University. (n.d.). Retrieved January 18, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (2023, February 2). Retrieved January 18, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved January 18, 2026, from [Link]
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piperidone analogs: synthesis and their diverse biological applications - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2024, October 21). Retrieved January 18, 2026, from [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4). Retrieved January 18, 2026, from [Link]
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Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange. (2019, November 29). Retrieved January 18, 2026, from [Link]
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Reduction of Chiral Amino Acids Based on Current Method - JOCPR. (n.d.). Retrieved January 18, 2026, from [Link]
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Application Note & Protocol: The Strategic Application of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic Acid Ethyl Ester Hydrochloride in the Synthesis of the Neprilysin Inhibitor Sacubitril
For Researchers, Scientists, and Drug Development Professionals
Introduction: Neprilysin Inhibition and the Advent of Sacubitril
Neprilysin (NEP), a zinc-dependent metalloprotease, plays a critical role in cardiovascular homeostasis by degrading several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.[1][2][3] Inhibition of NEP elevates the levels of these endogenous peptides, promoting vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular strain. This mechanism has emerged as a cornerstone in the treatment of heart failure.[1][4][5]
Sacubitril, a potent and selective NEP inhibitor, is the active component of the first-in-class angiotensin receptor-neprilysin inhibitor (ARNI), Entresto® (sacubitril/valsartan).[1][6] Sacubitril itself is a prodrug, which upon oral administration is rapidly metabolized to its active form, LBQ657.[7][8][] The synthesis of sacubitril is a multi-step process, culminating in the formation of the final active pharmaceutical ingredient (API). A pivotal step in many industrial syntheses involves the acylation of a specific chiral amino acid derivative, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride (herein referred to as the key amino ester intermediate). This document provides a detailed overview and protocol for the application of this key intermediate in the synthesis of sacubitril.
While the core structure is a substituted 5-amino-2-methylpentanoic acid, the presence of the biphenyl moiety is crucial for the molecule's inhibitory activity, as it interacts with the S1' subsite of the NEP enzyme.[3]
The Pivotal Role of the Amino Ester Intermediate
The synthesis of sacubitril from its key amino ester intermediate is a convergent and efficient step. The hydrochloride salt of the amino ester serves as a stable, crystalline solid that is readily purified, ensuring high-quality material for the final synthetic step. The core transformation is an N-acylation reaction where the primary amine of the intermediate reacts with succinic anhydride to introduce the 3-carboxypropionyl side chain, a critical feature for the molecule's interaction with the NEP active site.[10][11]
The reaction is typically a one-pot procedure that proceeds with high yield and purity, making it amenable to large-scale industrial production. The choice of reagents and reaction conditions is critical to ensure complete conversion, minimize side-product formation, and facilitate straightforward isolation of the final product.
Synthetic Workflow and Mechanism
The overall transformation from the key amino ester intermediate to sacubitril is an amide bond formation. The reaction proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of succinic anhydride. This ring-opening reaction forms an amide and a terminal carboxylic acid in a single step.
Caption: Synthetic workflow for the N-acylation of the key amino ester intermediate to yield Sacubitril.
The use of a tertiary amine base, such as triethylamine, is essential for two reasons:
-
It neutralizes the hydrochloride salt of the starting material, liberating the free primary amine for reaction.
-
It acts as a scavenger for the carboxylic acid proton formed during the reaction, driving the equilibrium towards product formation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of sacubitril from its key amino ester intermediate. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.
Materials:
-
(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride
-
Succinic anhydride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium chloride (NaCl), saturated aqueous solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride (1.0 eq) and succinic anhydride (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous dichloromethane to the flask (approx. 8-10 mL per gram of the starting amino ester). Stir the mixture at room temperature (20-25°C) for 15-30 minutes to form a suspension.
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Base Addition: Slowly add triethylamine (2.0-2.2 eq) to the cooled suspension dropwise over a period of 30-60 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, quench the mixture by adding a dilute aqueous solution of hydrochloric acid to neutralize the excess triethylamine and protonate the newly formed carboxylic acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude sacubitril, which may be a viscous oil or a solid.
-
-
Purification (if necessary): The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford sacubitril as a white solid.[11]
| Parameter | Condition/Reagent | Rationale |
| Solvent | Dichloromethane (DCM) | Aprotic, effectively dissolves reagents, and facilitates easy workup. |
| Base | Triethylamine (TEA) | Neutralizes HCl salt and drives the reaction to completion. |
| Reactant Ratio | Slight excess of succinic anhydride | Ensures complete consumption of the more valuable amino ester intermediate. |
| Temperature | 0-5°C initially, then room temp. | Controls the initial exotherm of the acid-base neutralization and acylation. |
| Workup | Acidic wash | Removes excess triethylamine and its hydrochloride salt. |
Characterization and Quality Control
The identity and purity of the synthesized sacubitril should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and the formation of the amide bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
HPLC: To determine the purity of the final compound and quantify any residual starting materials or by-products. The stereoisomeric purity should also be assessed using a suitable chiral HPLC method.[12]
Conclusion and Future Perspectives
The N-acylation of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride with succinic anhydride is a robust and efficient final step in the synthesis of sacubitril. This key transformation highlights the importance of carefully selected chiral building blocks in the construction of complex pharmaceutical agents. Ongoing research in this area focuses on the development of even more efficient and sustainable synthetic routes, including the use of flow chemistry and biocatalysis to further optimize the production of this life-saving medication.[6][13][14]
References
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Sacubitril - Wikipedia. [Link]
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Synthesis of a Precursor to Sacubitril Using Enabling Technologies | Organic Letters. [Link]
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Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades - Catalysis Science & Technology (RSC Publishing). [Link]
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Multigram Scale, Chiron-Based Synthesis of Sacubitril | Request PDF - ResearchGate. [Link]
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Synthesis of a Precursor to Sacubitril Using Enabling Technologies. - Apollo. [Link]
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Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis - RSC Publishing. [Link]
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Synthesis of a Precursor to Sacubitril Using Enabling Technologies - ACS Publications. [Link]
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Design and synthesis of an orally active macrocyclic neutral endopeptidase 24.11 inhibitor. [Link]
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Application Notes & Protocols: Stereoselective Reactions with 5-Amino-2-methylpentanoic Acid Hydrochloride
Introduction: The Significance of Chiral Purity in 5-Amino-2-methylpentanoic Acid
5-Amino-2-methylpentanoic acid is a chiral molecule of significant interest in medicinal chemistry and drug development. Its importance is underscored by its structural relationship to key pharmaceutical compounds where specific stereoisomers are essential for therapeutic activity and safety. The hydrochloride salt form is commonly used to improve the compound's stability and handling properties.[1][2][3] The spatial arrangement of the methyl group at the C2 position results in two enantiomers, (S)-5-amino-2-methylpentanoic acid and (R)-5-amino-2-methylpentanoic acid. The biological activity of such molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even contribute to undesirable side effects.
This guide provides an in-depth exploration of two primary strategies for obtaining enantiomerically pure 5-amino-2-methylpentanoic acid: Enzymatic Kinetic Resolution of the racemic mixture and Asymmetric Synthesis to directly form the desired stereoisomer. These methodologies are foundational in modern pharmaceutical development, where achieving high enantiomeric purity is a critical requirement. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both the practical steps and the scientific rationale behind them.
Part 1: Foundational Principles of Stereoselective Syntheses
Before delving into specific protocols, it is crucial to understand the underlying principles of the chosen stereoselective methods. The choice between resolution and asymmetric synthesis often depends on factors such as the availability of starting materials, cost, scalability, and the desired enantiomeric excess (e.e.).
1.1. Enzymatic Kinetic Resolution
Kinetic resolution is a process of separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective biocatalysts for this purpose due to their inherent stereoselectivity.[4][5] In the context of 5-amino-2-methylpentanoic acid, a common approach involves the enzymatic acylation or hydrolysis of a suitable derivative. The enzyme will preferentially catalyze the reaction of one enantiomer, leaving the other unreacted. This allows for the separation of the reacted and unreacted enantiomers.
The key to a successful enzymatic resolution is the enzyme's ability to distinguish between the two enantiomers, which is quantified by the enantioselectivity factor (E). A high E-value is indicative of a more efficient separation.
1.2. Asymmetric Synthesis
Asymmetric synthesis aims to create a chiral molecule from an achiral or prochiral starting material, with a preference for the formation of one enantiomer over the other. This is achieved through the use of a chiral catalyst, reagent, or auxiliary that influences the stereochemical outcome of the reaction.[6][7] For the synthesis of a specific enantiomer of 5-amino-2-methylpentanoic acid, a strategy could involve the stereoselective reduction of a prochiral precursor or a conjugate addition reaction directed by a chiral ligand.[8] This approach can be more atom-economical than resolution, as it ideally channels the majority of the starting material into the desired product.
Part 2: Experimental Protocols and Methodologies
The following sections provide detailed protocols for the enzymatic kinetic resolution and asymmetric synthesis of enantiomerically enriched 5-amino-2-methylpentanoic acid.
2.1. Protocol 1: Enzymatic Kinetic Resolution of Racemic N-Acetyl-5-amino-2-methylpentanoic Acid Ethyl Ester
This protocol describes the lipase-catalyzed hydrolysis of the racemic N-acetylated ethyl ester of 5-amino-2-methylpentanoic acid. The enzyme will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester.
2.1.1. Workflow for Enzymatic Resolution
Caption: Workflow for enzymatic kinetic resolution.
2.1.2. Step-by-Step Protocol
-
Step 1: Preparation of Racemic N-Acetyl-5-amino-2-methylpentanoic Acid Ethyl Ester
-
Dissolve racemic 5-amino-2-methylpentanoic acid hydrochloride in ethanol.
-
Add a catalytic amount of sulfuric acid and reflux the mixture to form the ethyl ester.
-
After cooling, neutralize the reaction and extract the ethyl ester.
-
Perform N-acetylation of the amino group using acetic anhydride in the presence of a base like triethylamine.
-
Purify the resulting racemic N-acetyl ester by column chromatography.
-
-
Step 2: Enzymatic Hydrolysis
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Suspend the racemic N-acetyl ester in the buffer.
-
Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).[9]
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess of the substrate and product. The goal is to stop the reaction at approximately 50% conversion to maximize the enantiomeric purity of both the product and the remaining substrate.[10]
-
-
Step 3: Separation and Isolation
-
Once 50% conversion is reached, filter off the immobilized enzyme.
-
Acidify the aqueous solution to protonate the newly formed carboxylic acid.
-
Extract the unreacted ester with an organic solvent (e.g., ethyl acetate).
-
The aqueous phase now contains the salt of the hydrolyzed carboxylic acid. Adjust the pH and extract with an appropriate solvent.
-
-
Step 4: Deprotection
-
Hydrolyze the separated N-acetyl acid and N-acetyl ester enantiomers under acidic conditions (e.g., refluxing with 6M HCl) to remove the acetyl and ester groups.[11]
-
Isolate the final enantiomerically pure (S)- and (R)-5-amino-2-methylpentanoic acid hydrochloride products.
-
2.1.3. Data Summary Table
| Parameter | Condition/Value | Rationale |
| Substrate | Racemic N-Acetyl-5-amino-2-methylpentanoic Acid Ethyl Ester | Ester and amide groups provide handles for enzymatic selectivity. |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) | Known for high stereoselectivity in resolving a wide range of esters.[12] |
| Solvent | Phosphate Buffer (0.1 M, pH 7.0) | Provides a suitable aqueous environment for the hydrolysis reaction. |
| Temperature | 30-40 °C | Optimal temperature range for lipase activity and stability. |
| Reaction Monitoring | Chiral HPLC | Essential for determining conversion and enantiomeric excess.[10][13] |
| Target Conversion | ~50% | Maximizes the enantiomeric purity of both the product and unreacted substrate. |
2.2. Protocol 2: Asymmetric Synthesis of (S)-5-Amino-2-methylpentanoic Acid via Chiral Auxiliary
This protocol outlines an asymmetric synthesis approach using a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. This method allows for the direct formation of the desired (S)-enantiomer.
2.2.1. Workflow for Asymmetric Synthesis
Caption: Workflow for asymmetric synthesis via a chiral auxiliary.
2.2.2. Step-by-Step Protocol
-
Step 1: Preparation of the Chiral N-Acyloxazolidinone
-
Couple a protected glycine derivative (e.g., N-Boc-glycine) to a chiral auxiliary such as (S)-(-)-4-phenyl-2-oxazolidinone using a suitable coupling agent.
-
Purify the resulting chiral adduct.
-
-
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral adduct in a dry aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
-
Slowly add a strong base, such as lithium diisopropylamide (LDA), to form the enolate. The chiral auxiliary will shield one face of the enolate.
-
Introduce the alkylating agent, which in this case would be a protected 3-carbon electrophile that will ultimately become the aminopropyl side chain. A suitable agent could be 1-bromo-3-chloropropane followed by a subsequent conversion of the chloride to an amine.
-
Allow the reaction to proceed at low temperature before quenching.
-
-
Step 3: Cleavage of the Chiral Auxiliary
-
Cleave the chiral auxiliary from the alkylated product. This can often be achieved by hydrolysis with lithium hydroxide and hydrogen peroxide.
-
The chiral auxiliary can be recovered and reused.
-
-
Step 4: Conversion to the Final Product
-
The resulting intermediate will be a protected form of the desired amino acid.
-
A series of deprotection steps will be required to reveal the amino and carboxylic acid functionalities. For instance, if a Boc protecting group was used, it can be removed with a strong acid. The precursor to the terminal amine would need to be converted, for example, from an azide or a protected amine.
-
The final step would be the formation of the hydrochloride salt.
-
2.2.3. Data Summary Table
| Parameter | Condition/Value | Rationale |
| Chiral Director | (S)-(-)-4-phenyl-2-oxazolidinone or similar | A well-established chiral auxiliary that provides high diastereoselectivity. |
| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base for efficient enolate formation. |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent suitable for low-temperature reactions with organolithium reagents. |
| Temperature | -78 °C | Low temperature is critical to maintain kinetic control and maximize diastereoselectivity. |
| Alkylating Agent | 1-bromo-3-(protected amino)propane | Introduces the side chain that will become the aminopropyl group. |
| Analysis | NMR Spectroscopy, Chiral HPLC | Used to determine diastereomeric ratio and final enantiomeric excess. |
Part 3: Analytical Methods for Stereochemical Analysis
Accurate determination of enantiomeric purity is paramount. The primary technique for this is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).
3.1. Chiral HPLC Method
-
Column: A crown ether-based column (e.g., CROWNPAK CR-I(+)) or a teicoplanin-based column (e.g., Astec CHIROBIOTIC T) is often effective for the separation of underivatized amino acid enantiomers.[13][14][15]
-
Mobile Phase: A common mobile phase for crown ether columns is an acidic aqueous solution mixed with an organic modifier like acetonitrile or methanol.[13] For example, a mixture of acetonitrile/water/trifluoroacetic acid can provide good separation.[13]
-
Detection: UV detection is typically used, often after derivatization of the amino acid to introduce a chromophore, or more advanced techniques like mass spectrometry (LC-MS) can be employed for higher sensitivity and specificity.[13][16][17]
-
Sample Preparation: The hydrochloride salt of 5-amino-2-methylpentanoic acid can be dissolved in the mobile phase for direct analysis.
Conclusion
The stereoselective synthesis of 5-amino-2-methylpentanoic acid enantiomers is a critical task in the development of chiral pharmaceuticals. This guide has provided detailed protocols and the underlying scientific principles for two powerful and widely applicable methods: enzymatic kinetic resolution and asymmetric synthesis using a chiral auxiliary. The choice of method will depend on the specific requirements of the research or development program. Adherence to these protocols, coupled with rigorous analytical monitoring by techniques such as chiral HPLC, will enable researchers to reliably produce and verify the enantiomeric purity of 5-amino-2-methylpentanoic acid, a key step in advancing new therapeutic agents.
References
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Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (2003). Organic & Biomolecular Chemistry, 1(22), 3941-3948. [Link]
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Fukusaki, E., et al. (2015). Extra-facile chiral separation of amino acid enantiomers by LC-TOFMS analysis. Journal of Bioscience and Bioengineering, 120(5), 593-596. [Link]
-
Understanding the Enzymatic Synthesis of a New Biolubricant: Decane-1,10-diyl bis(2-methylpentanoate). (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. (2002). Journal of the American Chemical Society, 124(42), 12447–12452. [Link]
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Enzymatic resolution of racemic hydroxylactones 5a−d. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2021). MDPI. Retrieved January 19, 2026, from [Link]
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Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Process for synthesis of (s) - pregabalin. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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5-Amino-2-methylpentanoic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews, 47(4), 1184-1203. [Link]
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An efficient total synthesis of (±)-pregabalin. (n.d.). Indian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Stereoselective Syntheses of Masked β-Amino Acid Containing Phthalides. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 178-186. [Link]
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Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2022). MDPI. Retrieved January 19, 2026, from [Link]
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Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. (2018). Lupine Publishers. Retrieved January 19, 2026, from [Link]
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Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESIS. Retrieved January 19, 2026, from [Link]
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Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. (2020). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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(S)-5-Amino-2-methylpentanoic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Application Note & Protocols: Strategic Protection of 5-Amino-2-methylpentanoic Acid Hydrochloride
Introduction: Navigating the Synthetic Challenges of a Bifunctional Building Block
5-Amino-2-methylpentanoic acid is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a primary amine and a carboxylic acid, presents a classic synthetic challenge: how to selectively modify one functional group while the other remains inert. Uncontrolled reactivity can lead to undesired polymerization, side reactions, and complex purification profiles.
This guide provides a detailed overview of protecting group strategies tailored for 5-Amino-2-methylpentanoic acid. As a Senior Application Scientist, my objective is not merely to list procedures but to explain the underlying chemical principles and strategic considerations that enable researchers to make informed decisions. We will explore common protecting groups for both the amine and carboxylic acid functionalities, focusing on the concept of orthogonal protection —a cornerstone of modern multi-step synthesis that allows for the selective removal of one protecting group in the presence of another.[1][2][3] This mastery is essential for achieving high-yield, high-purity synthesis of complex derivatives.
Protection of the Primary Amino Group
The nucleophilic primary amine is often the first site requiring protection to prevent its participation in undesired acylation, alkylation, or other reactions. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the mildness of its removal. We will discuss three pillars of amine protection: the acid-labile Boc group, the hydrogenolysis-labile Cbz group, and the base-labile Fmoc group.
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its clean removal under acidic conditions.[4]
-
Rationale: The Boc group is stable to a wide range of non-acidic reagents, including bases and nucleophiles. Its deprotection mechanism involves the formation of a stable tert-butyl cation, which decomposes into isobutylene and carbon dioxide.[4][5] This process is highly efficient but requires consideration of potential side reactions where the tert-butyl cation can alkylate nucleophilic sites on the substrate.[6] To mitigate this, scavengers such as anisole or thioanisole are often added.[7]
Protocol 1: Boc Protection of 5-Amino-2-methylpentanoic acid
-
Dissolution: Suspend 5-Amino-2-methylpentanoic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (NaOH, 2.2 eq) to the suspension and stir until a clear solution is obtained, ensuring the free amine is generated in situ. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a minimal amount of dioxane dropwise to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Isolation: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. Extract the N-Boc protected product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.
Protocol 2: Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Acidolysis: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. For substrates sensitive to alkylation, add anisole (1.2 eq) as a scavenger.[7]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[8]
-
Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA. The resulting amine salt can be used directly or neutralized with a suitable base.[7]
Table 1: Summary of Boc Protection & Deprotection
| Process | Key Reagents | Solvent | Typical Conditions | Key Considerations |
| Protection | (Boc)₂O, NaOH | Dioxane/Water | 0 °C to RT, 12-24 h | Schotten-Baumann conditions. |
| Deprotection | TFA or HCl | DCM or Ethyl Acetate | RT, 1-4 h | Use of scavengers is recommended.[6] |
The Carboxybenzyl (Cbz or Z) Group: Cleavage by Hydrogenolysis
Introduced by Bergmann and Zervas, the Cbz group is a foundational protecting group in peptide chemistry, valued for its stability and its unique removal condition: catalytic hydrogenolysis.[9]
-
Rationale: The Cbz group is stable to both acidic and basic conditions, providing a robust shield for the amine.[9] Its primary mode of cleavage is via palladium-catalyzed hydrogenation, which reduces the benzyl ester to toluene and generates an unstable carbamic acid that decarboxylates to release the free amine.[10] This method is exceptionally clean as the byproducts (toluene and CO₂) are volatile and easily removed.[9] This makes the Cbz group orthogonal to acid-labile (Boc, t-butyl ester) and base-labile (Fmoc, methyl/ethyl ester) groups.[10]
Protocol 3: Cbz Protection of 5-Amino-2-methylpentanoic acid
-
Dissolution: Dissolve the amino acid hydrochloride (1.0 eq) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq) and cool in an ice bath.[9]
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.[9]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous phase to pH 2 with 1 M HCl.
-
Isolation: Extract the N-Cbz protected product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.[9]
Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis
-
Setup: Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric and should be handled while wet.[9]
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon) with vigorous stirring at room temperature.[9][10]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).
-
Isolation: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected amine.[9]
The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its clever deprotection mechanism under mild basic conditions.[11]
-
Rationale: The Fmoc group is stable to acids and hydrogenolysis conditions, making it orthogonal to Boc, Cbz, and their corresponding ester protecting groups.[12] Deprotection is achieved with a secondary amine base, such as piperidine or morpholine, in a polar aprotic solvent like DMF.[12][13] The base abstracts the acidic proton on the fluorenyl ring system, initiating an elimination reaction that releases the free amine and dibenzofulvene, which is scavenged by the excess amine base.[12]
Protocol 5: Fmoc Protection of 5-Amino-2-methylpentanoic acid
-
Silylation (for anhydrous conditions): Suspend the amino acid (1.0 eq) in dichloromethane (DCM). Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, 2.0 eq) and reflux until a clear solution is obtained. Cool to room temperature.[14]
-
Reagent Addition: Add a solution of Fmoc-N-succinimidyl carbonate (Fmoc-OSu, 1.0 eq) in DCM.[14]
-
Reaction: Stir at room temperature for 2-24 hours until the reaction is complete.
-
Work-up: Add methanol to quench the silyl esters. Evaporate the solvent. The residue can be purified by washing with an aqueous citric acid solution followed by water, or via extraction after acidification.[14] Alternative aqueous procedure available.[15]
Protocol 6: Fmoc Deprotection
-
Dissolution: Dissolve the N-Fmoc protected compound (1.0 eq) in N,N-dimethylformamide (DMF).
-
Base Addition: Add piperidine to create a 20% (v/v) solution.[13]
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast, often completing within 5-30 minutes.[12][13]
-
Isolation: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The crude product can be purified by silica gel chromatography or crystallization.
Protection of the Carboxylic Acid Group
Protecting the carboxylic acid as an ester prevents its acidic proton from interfering with base-catalyzed reactions and blocks its conversion into other acyl derivatives. The choice of ester is critical for compatibility with the chosen amine protecting group.
Methyl and Ethyl Esters: Base-Labile Protection
Simple alkyl esters are robust and easy to form.
-
Rationale: Methyl and ethyl esters are stable to acidic conditions (used for Boc deprotection) and hydrogenolysis (used for Cbz deprotection). They are typically removed by saponification—hydrolysis using an aqueous base like LiOH or NaOH.[16] This makes them non-orthogonal with base-labile groups like Fmoc.
Protocol 7: Fischer Esterification (Methyl Ester Formation)
-
Setup: Suspend this compound (1.0 eq) in anhydrous methanol.
-
Acid Catalyst: Cool the mixture to 0 °C and slowly bubble in hydrogen chloride (HCl) gas until the solution is saturated, or add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Reaction: Heat the mixture to reflux for 4-8 hours.
-
Isolation: Cool the reaction and evaporate the solvent under reduced pressure. The product is isolated as the methyl ester hydrochloride salt.
Protocol 8: Saponification (Methyl Ester Deprotection)
-
Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of THF/water or methanol/water.
-
Hydrolysis: Add lithium hydroxide (LiOH, 1.5-3.0 eq) and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC. Upon completion, neutralize the excess base with aqueous acid (e.g., 1 M HCl) to pH ~7 before work-up.
-
Isolation: Extract the carboxylic acid with an appropriate organic solvent.
Benzyl (Bn) Ester: Hydrogenolysis-Labile Protection
The benzyl ester is an excellent choice for orthogonality.
-
Rationale: Like the Cbz group, the benzyl ester is cleaved by catalytic hydrogenolysis.[17][18][19] It is stable to both acidic and basic conditions, making it an ideal partner for Boc and Fmoc amine protection, respectively.
Protocol 9: Benzyl Ester Formation
-
Setup: Suspend the amino acid (1.0 eq) in toluene or benzene.
-
Reagents: Add benzyl alcohol (BnOH, excess) and a catalytic amount of p-toluenesulfonic acid (TsOH).[20]
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically.
-
Isolation: After cooling, wash the reaction mixture with aqueous sodium bicarbonate solution, then water. Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.
Protocol 10: Benzyl Ester Deprotection
The protocol is identical to that for Cbz deprotection (Protocol 4), using H₂ and a Pd/C catalyst.[21]
tert-Butyl (tBu) Ester: Acid-Labile Protection
The tert-butyl ester is the carboxylic acid counterpart to the Boc-protected amine.
-
Rationale: The tBu ester is cleaved under strongly acidic conditions (e.g., TFA), similar to the Boc group.[22] It is completely stable to basic conditions and hydrogenolysis, making it the perfect orthogonal partner for Fmoc and Cbz groups.[23]
Protocol 11: tert-Butyl Ester Deprotection
The protocol is identical to that for Boc deprotection (Protocol 2), using TFA in DCM.[24]
Orthogonal Protection: A Strategic Synthesis Example
The true power of protecting groups lies in their combined use. An orthogonal strategy allows for the precise, sequential manipulation of a molecule. Let's consider a common goal: selective N-alkylation of 5-Amino-2-methylpentanoic acid.
Strategy: Use a base-labile Fmoc group for the amine and an acid-labile tBu group for the carboxylic acid.
-
Full Protection: Protect the amine with Fmoc-OSu and the carboxylic acid as a tBu ester.
-
Selective Amine Deprotection: Remove the Fmoc group with piperidine in DMF. The tBu ester remains intact.
-
N-Alkylation: The newly freed primary amine can now be selectively alkylated (e.g., using an alkyl halide and a non-nucleophilic base).
-
Final Carboxyl Deprotection: Remove the tBu ester with TFA to yield the final N-alkylated product.
Table 2: Orthogonal Protecting Group Pairs
| Amine Group | Carboxyl Group | Amine Deprotection | Carboxyl Deprotection | Orthogonality |
| Boc | Benzyl (Bn) | Acid (TFA) | Hydrogenolysis (H₂/Pd-C) | Yes |
| Fmoc | tert-Butyl (tBu) | Base (Piperidine) | Acid (TFA) | Yes |
| Cbz | tert-Butyl (tBu) | Hydrogenolysis | Acid (TFA) | Yes |
| Boc | Methyl (Me) | Acid (TFA) | Base (LiOH) | Yes |
| Fmoc | Benzyl (Bn) | Base (Piperidine) | Hydrogenolysis | Yes |
| Boc | tert-Butyl (tBu) | Acid (TFA) | Acid (TFA) | No (Cleaved simultaneously) |
| Fmoc | Methyl (Me) | Base (Piperidine) | Base (LiOH) | No (Risk of cross-reactivity) |
Conclusion
The successful synthesis of 5-Amino-2-methylpentanoic acid derivatives is fundamentally dependent on a well-designed protecting group strategy. By understanding the specific conditions required for the introduction and cleavage of groups like Boc, Cbz, Fmoc, and various esters, researchers can devise orthogonal schemes that permit selective and high-yield transformations. The protocols and strategic considerations outlined in this guide serve as a comprehensive resource for chemists aiming to unlock the synthetic potential of this versatile building block.
References
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]
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Varkhedkar, K., & Bertozzi, C. R. (2010). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 75(21), 7474-7477. Retrieved from [Link]
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
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Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
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Kiplagat, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10148. Retrieved from [Link]
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Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(11), 6932-6938. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
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Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press. Retrieved from [Link]
-
Synfacts. (2023). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile. Synfacts, 19(07), 0738. Retrieved from [Link]
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The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813-5815. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Pádron, J. M., et al. (2002). First Practical Protection of R-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 67(20), 7133-7135. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
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Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 49(18), 3691-3728. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Debenham, J. S., et al. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302-3303. Retrieved from [Link]
-
Gairí, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. International Journal of Molecular Sciences, 24(22), 16298. Retrieved from [Link]
-
ResearchGate. (2000). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]
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Bolin, D. R., et al. (1997). AN EFFICIENT PROCEDURE FOR THE PREPARATION OF FMOC-AMINO ACIDS. Peptide Science, 43(3), 149-153. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. Retrieved from [Link]
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The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
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Asian Publication Corporation. (n.d.). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Retrieved from [Link]
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GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups. Retrieved from [Link]
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Prestidge, R. L., et al. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(1), 79-82. Retrieved from [Link]
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J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Wiley. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]
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Application Note: Analytical Strategies for 5-Amino-2-methylpentanoic acid hydrochloride
Introduction
5-Amino-2-methylpentanoic acid hydrochloride (C₆H₁₄ClNO₂, MW: 167.63 g/mol ) is a chiral, non-proteinogenic amino acid analog.[1][2][3] Its structural similarity to endogenous amino acids makes it a compound of interest in pharmaceutical development, metabolomics research, and as a chemical building block.[4] The analysis of this compound presents typical challenges associated with small, polar molecules: it is highly polar, exists as a zwitterion in solution, and lacks a significant UV chromophore, making direct detection by UV-based methods difficult.[5]
This guide provides detailed, field-proven protocols for the quantitative analysis of 5-Amino-2-methylpentanoic acid using two robust and widely adopted chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For HPLC, we will focus on a direct, underivatized method using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS). For GC, a reliable two-step derivatization protocol is detailed to enhance volatility for subsequent GC-MS analysis.
Part 1: HPLC Analysis via HILIC-MS for Direct Quantification
Scientific Rationale
The direct analysis of underivatized amino acids by traditional reversed-phase liquid chromatography is challenging due to their high polarity, resulting in poor retention.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. The HILIC separation mechanism is based on the partitioning of the analyte between a highly organic mobile phase and a water-enriched layer adsorbed onto the surface of a polar stationary phase.[5] More hydrophilic compounds, like 5-Amino-2-methylpentanoic acid, are more strongly retained.[5] This approach circumvents the need for chemical derivatization, which simplifies sample preparation, reduces potential sources of error, and improves sample throughput.[7] Coupling HILIC with mass spectrometry provides the high sensitivity and selectivity required for confident detection and quantification.[6]
Experimental Protocol: HILIC-MS
This protocol is designed for an HPLC system coupled to a single quadrupole or tandem mass spectrometer.
Instrumentation and Materials:
-
LC System: Agilent 1260 Infinity II or equivalent.
-
MS Detector: Agilent 6120 Single Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.
-
Analytical Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm (or equivalent polar stationary phase).
-
Reagents: LC-MS grade acetonitrile, water, and ammonium formate.
Chromatographic & MS Conditions:
| Parameter | Setting | Causality and Justification |
| Column | Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm | A zwitterionic stationary phase provides excellent retention and peak shape for polar, ionic compounds like amino acids.[6] |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid) | The aqueous component. Ammonium formate is a volatile salt, making it ideal for MS detection.[5] The acidic pH ensures the primary amine is protonated. |
| Mobile Phase B | 90:10 Acetonitrile:Water with 20 mM Ammonium Formate, pH 3.0 | The high organic content is essential for promoting partitioning and retention in HILIC mode.[6] |
| Gradient | 0-1 min, 100% B; 1-12 min, 100% to 60% B; 12-13 min, 60% to 100% B; 13-18 min, 100% B | A gradient from high to low organic content elutes analytes in order of increasing hydrophilicity. The final hold re-equilibrates the column. |
| Flow Rate | 0.4 mL/min | Optimized for a 2.1 mm ID column to ensure sharp peaks and efficient separation. |
| Column Temp. | 35°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | Small injection volume is crucial to prevent peak distortion, especially with samples dissolved in a strong solvent. |
| MS Ionization | ESI, Positive Mode | Electrospray is a soft ionization technique suitable for polar molecules. Positive mode is chosen to detect the protonated amine group [M+H]⁺. |
| Monitored Ion | m/z 132.1 ([M+H]⁺ for C₆H₁₃NO₂) | This corresponds to the protonated molecule of the free base (MW 131.17 g/mol ).[8] The hydrochloride salt dissociates in solution. |
| MS Parameters | Gas Temp: 300°C; Drying Gas: 12 L/min; Nebulizer: 35 psi | These are typical starting parameters for ESI to ensure efficient desolvation and ion generation. |
Workflow Diagram: HILIC-MS Analysis
Caption: HILIC-MS workflow for direct analysis.
Part 2: GC-MS Analysis with Two-Step Derivatization
Scientific Rationale
Gas chromatography requires analytes to be volatile and thermally stable. Amino acids in their native form are polar, zwitterionic salts with high boiling points and are thus unsuitable for direct GC analysis. Chemical derivatization is a mandatory step to convert the polar functional groups (amine and carboxylic acid) into nonpolar, volatile moieties.[9][10]
We employ a robust and widely published two-step derivatization:
-
Esterification: The carboxylic acid group is converted to a methyl ester using methanolic HCl.[9]
-
Acylation: The primary amine group is acylated using pentafluoropropionic anhydride (PFPA).[9]
This process yields a methyl-ester, N-pentafluoropropionyl derivative that is highly volatile and exhibits excellent chromatographic behavior, while the fluorine atoms enhance sensitivity in the mass spectrometer.[9][10]
Experimental Protocol: GC-MS
This protocol is designed for a standard GC system coupled to a mass spectrometer.
Instrumentation and Materials:
-
GC System: Agilent 8890 GC or equivalent with a split/splitless inlet.
-
MS Detector: Agilent 5977B MSD or equivalent.
-
Analytical Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent 5% phenyl-methylpolysiloxane).
-
Reagents: Methanol, Hydrochloric Acid, Pentafluoropropionic anhydride (PFPA), Ethyl Acetate, Toluene.
Protocol Steps:
1. Sample Preparation & Derivatization
-
Drying: Place an aliquot of the sample (containing 1-10 µg of the analyte) in a 2 mL reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical for derivatization efficiency.
-
Step 1: Esterification:
-
Add 200 µL of 2 M HCl in methanol (methanolic HCl).
-
Seal the vial tightly and heat at 80°C for 60 minutes .[9]
-
Cool the vial to room temperature and evaporate the reagent completely under nitrogen.
-
-
Step 2: Acylation:
-
Add 100 µL of a 1:4 (v/v) mixture of PFPA and ethyl acetate.
-
Seal the vial and heat at 65°C for 30 minutes .[9]
-
Cool the vial and evaporate the excess reagent under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried derivative in 100 µL of toluene for GC-MS analysis.
2. GC-MS Conditions
| Parameter | Setting | Causality and Justification |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity 5% phenyl phase provides good selectivity and thermal stability for a wide range of derivatized compounds. |
| Inlet Temp. | 280°C | Ensures rapid and complete volatilization of the derivatized analyte.[9] |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte onto the column for high sensitivity, suitable for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | Initial 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | The initial hold ensures good focusing of early eluting peaks. The ramp separates compounds by boiling point, and the final hold cleans the column. |
| MS Ionization | Electron Ionization (EI), 70 eV | EI is a hard ionization technique that produces reproducible, characteristic fragmentation patterns for structural confirmation. |
| MS Source Temp. | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| MS Quad Temp. | 150°C | Standard temperature for stable mass filtering. |
| Scan Range | m/z 50-550 | A wide scan range to capture the molecular ion and key fragment ions of the derivative. |
Workflow Diagram: GC-MS Derivatization and Analysis
Caption: GC-MS workflow including the mandatory derivatization steps.
Part 3: Method Comparison & Chiral Separation
-
HPLC vs. GC: The HILIC-MS method offers a significant advantage in its simplicity, requiring minimal sample preparation and avoiding the use of hazardous derivatization reagents. It is the preferred method for high-throughput screening. The GC-MS method, while more labor-intensive, is extremely robust and sensitive, and benefits from the extensive fragmentation libraries available for EI-MS, aiding in structural confirmation.[7]
-
Chiral Separation Considerations: 5-Amino-2-methylpentanoic acid possesses a chiral center at the C-2 position. The methods described above are achiral and will not separate enantiomers. For enantiomeric purity analysis, a specialized approach is required:
-
Chiral HPLC: The most effective strategy is direct separation using a Chiral Stationary Phase (CSP). Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC T) or crown-ether columns are particularly well-suited for resolving underivatized amino acid enantiomers.[11][12] This approach maintains the simplicity of a direct injection method.
-
Chiral GC: A chiral GC column can be used to separate the derivatized enantiomers.
-
Indirect HPLC/GC: The amino acid can be derivatized with a chiral agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral column (reversed-phase for HPLC, DB-5 for GC).[13]
-
Conclusion
Both HILIC-MS and GC-MS are powerful and reliable techniques for the analysis of this compound. The choice of method should be guided by the specific analytical goal, sample matrix, available instrumentation, and throughput requirements. For rapid, direct quantification, HILIC-MS is the superior choice. For applications requiring the highest level of structural confirmation via fragmentation patterns, the two-step derivatization GC-MS method is an excellent and well-validated alternative. If enantiomeric separation is required, the use of a dedicated chiral stationary phase in HPLC is the most direct and efficient approach.
References
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Available at: [Link]
-
Kalogiannis, S., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Journal of Chromatography B, 877(5-6), 531-541. Available at: [Link]
-
Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Preparative Biochemistry and Biotechnology, 28(8), 777-793. Available at: [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]
-
Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Available at: [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available at: [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. PubMed. Available at: [Link]
-
ResearchGate. Two-step derivatization of lysine representative of the chemical class.... Available at: [Link]
-
LCGC International. (2014). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]
-
ResearchGate. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Available at: [Link]
-
ResearchGate. Two-step derivatization of alpha-amino acids.... Available at: [Link]
-
Dettmer, K., & Oefner, P. J. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 2030, 173-190. Available at: [Link]
-
Baskal, S., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine.... Amino Acids, 53(10), 1519-1538. Available at: [Link]
-
Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia, 55(2). Available at: [Link]
-
ResearchGate. How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. Available at: [Link]
-
Semantic Scholar. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis.... Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
de Sain-van der Velden, M. G. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(4), 545-552. Available at: [Link]
-
PubChem. 5-Amino-2-methylpentanoic acid. Available at: [Link]
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- 1. This compound | C6H14ClNO2 | CID 71757391 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: A Scalable and Robust Protocol for the Kilogram-Scale Synthesis of 5-Amino-2-methylpentanoic Acid Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of γ-Amino Acid Analogues
γ-Amino acids and their derivatives are crucial structural motifs in modern pharmaceuticals. Unlike their α-amino acid counterparts, these molecules exhibit unique conformational properties that make them valuable for targeting neurological pathways. A prominent example is Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid, a potent anticonvulsant and analgesic. The synthesis of Pregabalin and its analogues, such as 5-Amino-2-methylpentanoic acid, on an industrial scale presents significant challenges, including cost-effectiveness, stereochemical control, and process safety.[1][2]
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 5-Amino-2-methylpentanoic acid hydrochloride. It moves beyond theoretical lab-scale procedures to address the practicalities of kilogram-scale production. We will detail a robust synthetic route, explain the causality behind critical process choices, and provide a self-validating protocol designed for safety, efficiency, and reproducibility.
Synthetic Strategy and Rationale for Scale-Up
Multiple synthetic routes to γ-amino acids exist, but not all are amenable to large-scale production. Strategies involving expensive reagents, cryogenic conditions, or purification by column chromatography are often eliminated due to economic and logistical constraints.
The chosen strategy for this protocol is a robust and cost-effective route starting from readily available bulk chemicals: isovaleraldehyde and ethyl cyanoacetate . This pathway is analogous to established industrial syntheses of related compounds and has been optimized for scalability.[2]
Key Advantages of this Route:
-
Cost-Effective Starting Materials: Isovaleraldehyde and ethyl cyanoacetate are inexpensive and available in large quantities.
-
Robust and High-Yielding Reactions: The Knoevenagel condensation and subsequent reduction steps are well-understood and generally provide high yields.
-
Avoidance of Hazardous Reagents: This route avoids highly toxic or explosive reagents sometimes associated with other amino acid syntheses, such as azides or certain coupling agents.[3]
-
Scalable Purification: The final product and key intermediates are crystalline solids, allowing for purification via recrystallization, which is far more efficient and economical at scale than chromatography.[4][5]
Caption: Overall Synthetic Pathway for 5-Amino-2-methylpentanoic Acid HCl.
Critical Process Chemistry & Scale-Up Considerations
Scaling a synthesis from grams to kilograms introduces new variables that must be carefully managed.
-
Thermocontrol: The initial Knoevenagel condensation is exothermic. On a large scale, the rate of addition of the catalyst (piperidine) must be carefully controlled to maintain the internal temperature below the specified limit, preventing side reactions and ensuring safety. The subsequent hydrogenation is also highly exothermic and requires an efficient reactor cooling system and controlled hydrogen introduction.
-
Solvent Selection: Ethanol is chosen as the primary solvent for hydrogenation due to its good dissolving power for the intermediate and its relatively low toxicity and cost. For the final crystallization, an isopropanol/water solvent system is selected to provide high recovery of the hydrochloride salt with excellent purity. The use of greener solvents like 2-MeTHF could be considered in future optimizations to improve the environmental profile.[3]
-
Catalyst Handling and Filtration: Catalytic hydrogenation at scale requires specialized equipment to handle hydrogen gas safely. The catalyst (e.g., Raney Nickel or Palladium on carbon) is pyrophoric and must be handled under an inert atmosphere (e.g., Nitrogen or Argon). Post-reaction, the catalyst is removed by filtration through a bed of diatomaceous earth (Celite) to prevent fines from contaminating the product stream. This filtration must be performed carefully to avoid catalyst exposure to air.[4][5]
-
Purification by Crystallization: The final product is isolated as a hydrochloride salt, which typically has better crystallinity and stability than the free amino acid. The choice of crystallization solvent is critical. The goal is to select a system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain in the mother liquor.
Detailed Kilogram-Scale Synthesis Protocol
This protocol describes a representative synthesis starting from 10 kg of isovaleraldehyde. All operations should be conducted in appropriate chemical reactors by trained personnel following site-specific safety procedures.
4.1 Step 1: Knoevenagel Condensation to Ethyl 2-cyano-5-methylhex-2-enoate
-
Equipment: 100 L glass-lined reactor with overhead stirrer, thermocouple, addition funnel, and condenser.
-
Reagents:
-
Isovaleraldehyde (3-Methylbutanal): 10.0 kg (116.1 mol)
-
Ethyl Cyanoacetate: 13.1 kg (116.1 mol)
-
Piperidine: 1.0 kg (11.7 mol)
-
Toluene: 40 L
-
-
Procedure:
-
Charge the reactor with isovaleraldehyde, ethyl cyanoacetate, and toluene.
-
Begin agitation and stir to form a homogeneous solution.
-
Slowly add piperidine via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 40°C. An exothermic reaction will be observed.
-
Once the addition is complete, heat the mixture to reflux (~85-90°C with a Dean-Stark trap) to remove water formed during the reaction.
-
In-Process Control (IPC): Monitor the reaction by TLC or GC until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to 20-25°C.
-
Wash the organic phase sequentially with 2 M HCl (2 x 10 L) and brine (1 x 10 L).
-
Concentrate the organic phase under reduced pressure to yield the crude product as an oil.
-
-
Expected Outcome: ~19-21 kg of crude ethyl 2-cyano-5-methylhex-2-enoate (Yield: 90-95%). The product is typically used in the next step without further purification.
4.2 Step 2: Catalytic Hydrogenation to Ethyl 5-amino-2-methylpentanoate
-
Equipment: 150 L stainless steel hydrogenation reactor (autoclave).
-
Reagents:
-
Crude Ethyl 2-cyano-5-methylhex-2-enoate: ~20.0 kg (~109 mol)
-
Raney Nickel (50% slurry in water): 2.0 kg (as slurry)
-
Ethanol (anhydrous): 80 L
-
-
Procedure:
-
Safety First: Purge the autoclave thoroughly with nitrogen.
-
Under a nitrogen atmosphere, charge the reactor with ethanol and the Raney Nickel catalyst.
-
Add the crude enoate from Step 1 to the reactor.
-
Seal the reactor, purge again with nitrogen, and then pressurize with hydrogen gas to 10 bar (145 psi).
-
Heat the mixture to 60-70°C while stirring vigorously. A significant exotherm and rapid hydrogen uptake will be observed. Maintain pressure through the run.
-
IPC: Monitor the reaction by observing the cessation of hydrogen uptake (typically 8-12 hours).
-
Cool the reactor to 20-25°C, vent the hydrogen, and purge thoroughly with nitrogen.
-
Under a nitrogen blanket, filter the reaction mixture through a pre-wetted pad of Celite to remove the catalyst. Wash the pad with ethanol (2 x 5 L).
-
Concentrate the combined filtrate under reduced pressure to yield the crude amino ester as an oil.
-
-
Expected Outcome: ~17-18.5 kg of crude Ethyl 5-amino-2-methylpentanoate (Yield: 90-95%).
4.3 Step 3: Hydrolysis and Salt Formation
-
Equipment: 100 L glass-lined reactor with overhead stirrer, thermocouple, and condenser.
-
Reagents:
-
Crude Ethyl 5-amino-2-methylpentanoate: ~18.0 kg (~104 mol)
-
Concentrated Hydrochloric Acid (~37%): 25 L
-
-
Procedure:
-
Charge the reactor with the crude amino ester.
-
Carefully add the concentrated HCl. The addition is exothermic.
-
Heat the mixture to reflux (100-105°C) and maintain for 12-18 hours.
-
IPC: Monitor the hydrolysis by TLC or HPLC until the starting ester is no longer detected.
-
Cool the solution to 5-10°C. The product will begin to crystallize.
-
Hold at 5-10°C for at least 4 hours to maximize precipitation.
-
Isolate the solid product by filtration, washing the cake with cold isopropanol (2 x 5 L).
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
-
Expected Outcome: 14.5-16.0 kg of this compound as a white crystalline solid (Yield: 83-90% over two steps).
Caption: Critical Process Control Workflow for the Hydrolysis & Isolation Step.
Product Characterization and Data
The final product should be characterized to ensure it meets the required quality specifications.
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | ≥ 99.0% |
| Melting Point | 135-140 °C |
| ¹H NMR | Conforms to the structure |
| Loss on Drying | ≤ 0.5% |
| Residue on Ignition | ≤ 0.1% |
Conclusion
This application note outlines a detailed and scalable process for the synthesis of this compound. By selecting a cost-effective synthetic route and focusing on critical scale-up parameters such as thermal management and non-chromatographic purification, this protocol provides a reliable foundation for producing this valuable pharmaceutical intermediate at a kilogram scale and beyond. The emphasis on in-process controls and robust crystallization ensures high purity and batch-to-batch consistency, making it suitable for demanding applications in drug development and manufacturing.
References
-
Thomas, J. et al. (2010). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Journal of Heterocyclic Chemistry.
-
Kricheldorf, H. R. (2016). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate.
-
Jacobsen, E. N. et al. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society.
-
Verma, A. et al. (2012). Process for synthesis of (s) - pregabalin. Google Patents (WO2012059797A1).
-
Isidro-Llobet, A. et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
-
Zawada, J. F. et al. (2011). Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.
-
Martinez, C. A. et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development.
-
Shelke, S. H. et al. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry.
-
Wikipedia. Amino acid synthesis.
-
Smolecule. Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride.
-
PubChem. this compound.
-
Ghavimi, H. et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society.
Sources
Application Notes and Protocols for Asymmetric Synthesis Utilizing 5-Amino-2-methylpentanoic Acid Hydrochloride
Introduction: The Strategic Value of 5-Amino-2-methylpentanoic Acid in Asymmetric Synthesis
5-Amino-2-methylpentanoic acid, a chiral non-proteinogenic amino acid, represents a valuable starting material in the field of asymmetric synthesis. Its utility stems from the presence of two key functional groups—a primary amine and a carboxylic acid—and a stereocenter at the C2 position, introduced by the methyl group. The hydrochloride salt form ensures stability and ease of handling. This guide provides an in-depth exploration of the synthetic potential of 5-Amino-2-methylpentanoic acid hydrochloride, with a focus on its application in the construction of complex chiral molecules, including substituted piperidines and custom peptides. As a chiral pool starting material, it offers a cost-effective and efficient route to enantiomerically enriched products, bypassing the need for often complex and costly asymmetric induction or resolution steps.[1]
These application notes are designed for researchers, medicinal chemists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step protocols for the effective use of this versatile building block.
Part 1: Foundational Synthetic Strategies - Protection and Activation
The successful application of this compound in multi-step synthesis hinges on the selective protection and activation of its amino and carboxyl functionalities. The choice of protecting groups is critical and should be guided by the planned reaction sequence, ensuring orthogonality for selective deprotection.
Amino Group Protection
The primary amino group is a potent nucleophile and must be protected to prevent unwanted side reactions during subsequent transformations of the carboxylic acid moiety. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is favored for its stability under a wide range of non-acidic conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).[2]
Protocol 1: N-Boc Protection of 5-Amino-2-methylpentanoic Acid
This protocol details the protection of the primary amine of this compound with a tert-butoxycarbonyl (Boc) group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved. The bicarbonate neutralizes the hydrochloride salt and provides the basic conditions necessary for the reaction.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product.
Expected Outcome: The N-Boc-5-amino-2-methylpentanoic acid is typically obtained as a colorless oil or a white solid with yields generally exceeding 90%.
Carboxylic Acid Activation
For peptide bond formation or other nucleophilic acyl substitution reactions, the carboxylic acid must be activated. Common methods include conversion to an acid chloride, an active ester, or in-situ activation using coupling reagents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).[3]
Part 2: Application in Heterocyclic Synthesis - Chiral Piperidones
The linear C5-amino acid backbone of 5-Amino-2-methylpentanoic acid makes it an excellent precursor for the synthesis of 6-membered nitrogen-containing heterocycles, such as piperidones. These motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. The inherent chirality of the starting material can be leveraged to produce enantiomerically enriched piperidone derivatives.
Synthetic Strategy: Intramolecular Cyclization
A common strategy for the synthesis of piperidin-2-ones (δ-lactams) from δ-amino acids is through an intramolecular amide bond formation. This typically requires the activation of the carboxylic acid and can be promoted by heat or the use of coupling agents. The stereocenter at the C2 position of the starting material directs the stereochemistry of the final cyclic product.
Protocol 2: Synthesis of (R/S)-3-methyl-piperidin-2-one via Intramolecular Cyclization
This protocol outlines a plausible route for the cyclization of N-protected 5-amino-2-methylpentanoic acid to the corresponding piperidin-2-one.
Materials:
-
N-Boc-5-amino-2-methylpentanoic acid (from Protocol 1)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Activation and Cyclization:
-
Dissolve N-Boc-5-amino-2-methylpentanoic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP.
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter off the DCU and wash the solid with DCM.
-
Concentrate the filtrate in vacuo. The crude product is the N-Boc protected piperidinone.
-
-
Boc-Deprotection:
-
Dissolve the crude N-Boc protected piperidinone in DCM.
-
Add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude piperidinone.
-
Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure (R/S)-3-methyl-piperidin-2-one.
-
Expected Outcome: The cyclization and deprotection sequence should afford the chiral piperidinone derivative in moderate to good yields over the two steps.
Part 3: Application in Peptide Synthesis
5-Amino-2-methylpentanoic acid can be incorporated into peptide sequences to generate peptidomimetics with modified backbones. The presence of the C2-methyl group can influence the conformational properties of the resulting peptide, potentially leading to enhanced biological activity or stability.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the method of choice for the routine synthesis of peptides.[3][4] The N-Boc or N-Fmoc protected 5-amino-2-methylpentanoic acid can be coupled to a resin-bound amino acid or peptide using standard coupling protocols.
Protocol 3: Incorporation of N-Fmoc-5-amino-2-methylpentanoic acid into a Dipeptide using SPPS
This protocol provides a general procedure for the coupling of N-Fmoc protected 5-amino-2-methylpentanoic acid to a resin-bound amino acid.
Materials:
-
N-Fmoc-5-amino-2-methylpentanoic acid
-
Amino acid-loaded resin (e.g., Glycine-Wang resin)
-
20% Piperidine in Dimethylformamide (DMF)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the amino acid-loaded resin in DMF for 30 minutes.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the resin-bound amino acid.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling:
-
In a separate vial, dissolve N-Fmoc-5-amino-2-methylpentanoic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection (for final peptide):
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.
-
Purify the peptide by reverse-phase HPLC.
-
Data Presentation
The following table provides illustrative examples of the expected outcomes for the protocols described above. These are representative values based on established synthetic methodologies for similar compounds.
| Protocol | Product | Starting Material | Typical Yield (%) | Typical Purity (%) (after purification) |
| 1 | N-Boc-5-amino-2-methylpentanoic acid | 5-Amino-2-methylpentanoic acid HCl | >90 | >95 |
| 2 | (R/S)-3-methyl-piperidin-2-one | N-Boc-5-amino-2-methylpentanoic acid | 60-80 (over 2 steps) | >98 |
| 3 | Dipeptide containing 5-amino-2-methylpentanoic acid | N-Fmoc-5-amino-2-methylpentanoic acid | >95 (coupling efficiency) | >95 (after HPLC) |
Visualizations
Workflow for the Synthesis of a Chiral Piperidinone
Caption: Synthetic workflow for the preparation of a chiral piperidinone.
Logical Flow of Asymmetric Synthesis from 5-Amino-2-methylpentanoic Acid
Caption: Key synthetic pathways starting from 5-Amino-2-methylpentanoic acid.
References
-
Baran, P. S. (2014). Creativity from the Chiral Pool: Amino Acids. Baran Lab, Scripps Research. [Link][1]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link][2]
-
Peptideweb.com. Synthesis protocols. Peptideweb.com. [Link][4][5]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methylpentanoic Acid Hydrochloride
Welcome to the technical support center for the synthesis of 5-Amino-2-methylpentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly via the common route of reductive amination of a suitable keto-acid precursor.
Q1: Why is my yield of this compound unexpectedly low?
A low yield can be attributed to several factors throughout the synthetic process. A systematic approach to identifying the root cause is crucial.
Possible Causes and Solutions:
-
Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate from the keto-acid and the amine source (e.g., ammonia or an ammonium salt). This reaction is an equilibrium process.
-
Explanation: Water is a byproduct of imine formation. If not effectively removed or if the reaction is not driven to completion, the equilibrium will favor the starting materials.
-
Solution:
-
pH Control: Maintain a slightly acidic pH (around 4-5) to facilitate both the nucleophilic attack of the amine and the dehydration step.[1][2]
-
Azeotropic Removal of Water: For some scales and setups, using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water and drive the equilibrium forward.
-
Use of a Lewis Acid: A Lewis acid catalyst like Ti(OiPr)₄ can activate the ketone towards nucleophilic attack by the amine.[1]
-
-
-
Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical for selectively reducing the imine intermediate.
-
Explanation: A reducing agent that is too harsh (e.g., LiAlH₄) can reduce the carboxylic acid moiety. Conversely, a reagent that is too mild or used under the wrong conditions may lead to incomplete reduction of the imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for their selectivity for the iminium ion over the ketone.[1][3]
-
Solution:
-
Select the Right Reducing Agent: For one-pot reactions, NaBH₃CN is effective as it is more reactive towards the iminium ion at a slightly acidic pH than towards the ketone starting material.[1][2] NaBH(OAc)₃ is a milder and often safer alternative that also shows excellent selectivity.[1][4]
-
Stepwise Addition: Consider a stepwise procedure where the imine is allowed to form first before the addition of the reducing agent. This can sometimes improve yields compared to a one-pot approach.[4]
-
Temperature Control: Keep the temperature low during the addition of the reducing agent to minimize side reactions.
-
-
-
Side Reactions: Several side reactions can compete with the desired reductive amination, thus lowering the yield of the final product.
-
Explanation:
-
Reduction of the Starting Ketone: The reducing agent can directly reduce the starting keto-acid to a hydroxy acid.
-
Over-alkylation: The newly formed primary amine can react with another molecule of the keto-acid, leading to the formation of a secondary amine impurity.
-
-
Solution:
-
Selective Reducing Agent: As mentioned, use a reducing agent that is selective for the imine/iminium ion.
-
Stoichiometry Control: Use a moderate excess of the amine source (e.g., ammonium chloride) to favor the formation of the primary amine.
-
-
-
Product Loss During Work-up and Purification: The hydrophilic nature of the amino acid can lead to significant losses during aqueous work-up and purification.
-
Explanation: 5-Amino-2-methylpentanoic acid is zwitterionic at neutral pH and can be soluble in the aqueous phase during extraction.
-
Solution:
-
Acid-Base Extraction: Carefully perform acid-base extractions to isolate the product. The amine can be protonated with HCl to make it water-soluble and wash away non-basic organic impurities. Then, the aqueous layer can be basified to the isoelectric point to precipitate the amino acid or extracted with an organic solvent after basification.
-
Ion-Exchange Chromatography: For challenging purifications, ion-exchange chromatography can be a highly effective method for separating the amino acid from neutral impurities and other charged species.
-
Careful Crystallization: Optimize the crystallization conditions (solvent system, temperature) to maximize recovery.
-
-
Q2: My NMR spectrum shows unexpected peaks. What are the likely impurities?
Identifying impurities is key to refining your reaction and purification protocol.
Common Impurities and their Spectroscopic Signatures:
| Impurity | Likely Cause | Expected ¹H NMR Signals |
| 2-Methyl-5-hydroxypentanoic acid | Reduction of the starting keto-acid. | A new multiplet in the 3.5-4.0 ppm range corresponding to the -CH(OH)- proton. |
| Starting Keto-acid (e.g., 2-methyl-5-oxopentanoic acid) | Incomplete reaction. | Persistence of signals corresponding to the starting material, particularly the protons adjacent to the ketone. |
| Secondary Amine Byproduct | Over-alkylation of the product amine. | Complex changes in the spectrum, potentially new signals for protons alpha to the nitrogen. |
| Residual Solvents | Incomplete drying of the final product. | Characteristic peaks for common solvents (e.g., ~2.50 ppm for DMSO, ~7.26 ppm for CHCl₃). |
Troubleshooting Workflow for Impurity Identification:
Caption: Troubleshooting workflow for identifying impurities.
Q3: How can I effectively purify this compound?
The purification of amino acids can be challenging due to their physical properties. Here are some recommended methods:
-
Recrystallization: This is the most common method for purifying the final hydrochloride salt.
-
Recommended Solvent Systems:
-
Ethanol/Water
-
Methanol/Diethyl ether
-
Isopropanol/Water
-
-
General Protocol:
-
Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., ethanol or an alcohol/water mixture).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
-
-
Ion-Exchange Chromatography: This is a powerful technique for removing persistent impurities.
-
Principle: The amino acid can be bound to a cation-exchange resin. Neutral impurities can be washed away, and the amino acid can then be eluted by changing the pH or ionic strength of the eluent.
-
General Protocol:
-
Choose an appropriate cation-exchange resin (e.g., Dowex 50W).
-
Load an aqueous solution of the crude product onto the column.
-
Wash the column with deionized water to remove neutral and anionic impurities.
-
Elute the desired amino acid with a dilute aqueous base (e.g., ammonium hydroxide).
-
Convert the isolated free amino acid to the hydrochloride salt by treatment with HCl.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A widely applicable method is the reductive amination of a suitable keto-acid, such as 2-methyl-5-oxopentanoic acid. This involves the reaction of the keto-acid with an ammonia source in the presence of a reducing agent. The final product is then isolated as its hydrochloride salt.
Q2: Which reducing agent is best for this synthesis?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive amination in a laboratory setting.[4] It is milder and more selective than sodium borohydride and avoids the toxicity concerns associated with sodium cyanoborohydride.[1]
Q3: How critical is pH control during the reaction?
pH control is very important. The formation of the imine intermediate is favored under slightly acidic conditions (pH 4-5), which catalyze the dehydration step.[1][2] However, strongly acidic conditions can protonate the amine, making it non-nucleophilic, while basic conditions do not favor dehydration.
Q4: What are the best practices for handling and storing this compound?
The compound is a hydrochloride salt, which is typically a crystalline solid and more stable than the free amino acid. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.
Q5: Can I use sodium borohydride (NaBH₄) for the reduction?
While NaBH₄ can be used, it is a less selective reducing agent than NaBH₃CN or NaBH(OAc)₃.[1][2] It can reduce the starting keto-acid to the corresponding alcohol, leading to a common impurity. If using NaBH₄, it is often best to first form the imine and then add the reducing agent at a low temperature.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This is a general protocol and may require optimization.
Materials:
-
2-Methyl-5-oxopentanoic acid
-
Ammonium chloride (NH₄Cl)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-methyl-5-oxopentanoic acid (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3x) to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Evaporate the aqueous layer to dryness under reduced pressure to obtain the crude hydrochloride salt.
-
-
Purification: Recrystallize the crude product from an ethanol/water mixture.
Data Presentation: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvent(s) |
| NaBH₄ | Inexpensive, readily available. | Less selective, can reduce aldehydes/ketones. | Methanol, Ethanol |
| NaBH₃CN | Selective for imines/iminium ions. | Toxic (releases HCN in strong acid). | Methanol, Water |
| NaBH(OAc)₃ | Mild, highly selective, safer alternative to NaBH₃CN. | More expensive, moisture-sensitive. | Dichloromethane, THF |
Visualization of Key Reaction Pathway
Caption: Reductive amination pathway for synthesis.
References
-
Reductive amination. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link].
-
Optimization of Reaction Conditions for the Synthesis of 5a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link].
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link].
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]...
-
Optimization of reaction condition for the synthesis of 5. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link].
- Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Tetrahedron, 60(36), 7899-7906.
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]...
-
Reductive Amination (Reductive Alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link].
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. [Link].
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link].
-
1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). (n.d.). NP-MRD. Retrieved January 18, 2026, from [Link].
-
This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link].
- Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. (n.d.). Google Patents.
Sources
Common side reactions with 5-Amino-2-methylpentanoic acid hydrochloride
Welcome to the technical support center for 5-Amino-2-methylpentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions and impurities that may be encountered during its use. Our approach is rooted in mechanistic principles to provide you with actionable insights for your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common potential side reactions to be aware of when working with this compound?
The primary side reaction of concern is the intramolecular cyclization to form a δ-lactam, specifically 3-methyl-2-piperidone. This occurs due to the proximity of the terminal primary amine and the carboxylic acid functional groups. This equilibrium is influenced by factors such as temperature, pH, and the presence of activating agents for the carboxylic acid.
Another potential side reaction, though less common under typical laboratory conditions, is intermolecular condensation, which would lead to the formation of dimers or oligomers.
FAQ 2: I am seeing an unexpected peak in my HPLC analysis. How can I determine if it is the δ-lactam byproduct?
An unexpected peak, particularly one with a different retention time than your starting material, could indeed be the cyclized lactam. Here is a troubleshooting workflow to identify this impurity:
Troubleshooting Workflow: Identifying δ-Lactam Formation
Caption: Troubleshooting workflow for identifying δ-lactam impurity.
Experimental Protocol for Identification:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Objective: To determine the molecular weight of the impurity.
-
Method:
-
Prepare a dilute solution of your sample in a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Monitor the elution profile and obtain the mass spectrum of the unexpected peak.
-
-
Expected Result: The δ-lactam (3-methyl-2-piperidone) will have a molecular weight of approximately 113.16 g/mol . The protonated molecule [M+H]+ would be observed at m/z 114.16.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the cyclic structure of the lactam.
-
Method:
-
Isolate the impurity by preparative HPLC if possible.
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl3 or D2O).
-
Acquire 1H and 13C NMR spectra.
-
-
Expected Result: The NMR spectrum of the δ-lactam will show characteristic shifts for the protons and carbons in the piperidone ring, which will be distinct from the open-chain amino acid.
-
FAQ 3: What conditions favor the formation of the δ-lactam, and how can I prevent it?
The formation of the δ-lactam is an equilibrium process. Here are the key factors that can influence this side reaction:
| Condition | Effect on Lactam Formation | Mitigation Strategy |
| High Temperature | Favors cyclization | Conduct reactions at lower temperatures if possible. |
| Neutral to Slightly Basic pH | The free amine is more nucleophilic, promoting cyclization. | Maintain a slightly acidic pH (around 4-5) to keep the amine protonated and less reactive. |
| Use of Carbodiimides (e.g., EDC, DCC) | Activates the carboxylic acid, significantly promoting lactam formation. | If coupling to another molecule, add the coupling partner immediately after activation. Use of protecting groups on the amine may be necessary. |
| Prolonged Reaction/Storage Time | Allows more time for the equilibrium to be established. | Minimize reaction and storage times. Store the amino acid as the hydrochloride salt at low temperatures. |
Mechanism of δ-Lactam Formation:
Caption: Equilibrium between 5-Amino-2-methylpentanoic acid and its δ-lactam.
FAQ 4: What are the likely impurities from the synthesis of this compound?
Impurities can often be traced back to the starting materials and reagents used in the synthesis. A common synthetic route starts from 2-methyl-1,5-pentanediol.
Potential Synthesis-Related Impurities:
-
Starting Materials: Residual 2-methyl-1,5-pentanediol or intermediates such as 5-bromo-2-methylpentanenitrile may be present.
-
Stereoisomers: If a non-stereospecific synthesis is performed, a racemic mixture of (R)- and (S)-5-amino-2-methylpentanoic acid will be produced. Chiral separation may be necessary for specific applications.
-
Byproducts from Reagents: Impurities from reagents used in the synthesis, such as catalysts or solvents, could also be present in trace amounts.
Troubleshooting Protocol for Synthesis Impurities:
-
Review the Certificate of Analysis (CoA): The CoA from the supplier should provide information on the purity and the analytical methods used for its determination.
-
High-Resolution Mass Spectrometry (HRMS): Can help identify the elemental composition of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or starting materials.
-
Chiral HPLC: To determine the enantiomeric purity of your material.
FAQ 5: How does the hydrochloride salt form affect the stability and reactivity of the compound?
The hydrochloride salt form significantly enhances the stability of 5-Amino-2-methylpentanoic acid. The protonation of the primary amine to form an ammonium salt reduces its nucleophilicity, thereby inhibiting both intramolecular cyclization to the lactam and intermolecular polymerization. The salt form also generally increases the compound's solubility in aqueous solutions and its melting point. It is the preferred form for storage and handling.
References
- General Principles of Amino Acid Reactivity. (This is a foundational concept in organic chemistry, and a specific single source is not applicable.
-
Lactam Formation from Amino Acids. Wikipedia contributors. (2024). Lactam. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- NMR Spectroscopy of Lactams. Boykin, D. W., et al. 17O NMR Spectroscopy of Lactams. Journal of Molecular Structure.
-
General Properties of 5-Amino-2-methylpentanoic acid. PubChem. 5-Amino-2-methylpentanoic acid. Retrieved from [Link]
Technical Support Center: Troubleshooting Low Coupling Efficiency of 5-Amino-2-methylpentanoic acid hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Amino-2-methylpentanoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high-yield amide bond formation with this unique amino acid. Our goal is to provide a systematic, scientifically-grounded approach to troubleshooting, moving from common issues to advanced strategies, to ensure the success of your synthesis.
PART 1: Foundational Knowledge - Understanding the Core Challenges
Before diving into troubleshooting protocols, it is critical to understand the inherent chemical properties of 5-Amino-2-methylpentanoic acid that make it a challenging substrate.
Q1: Why is this compound considered a "difficult" amino acid to couple?
There are two primary reasons for the difficulty associated with this molecule:
-
Steric Hindrance: The molecule possesses a methyl group on the alpha-carbon (the carbon adjacent to the carboxylic acid). This substitution creates significant steric bulk around the reaction center. This bulk physically obstructs the approach of the incoming amine nucleophile, dramatically slowing down the rate of amide bond formation compared to sterically unhindered amino acids.[1]
-
Hydrochloride Salt Form: The starting material is provided as a hydrochloride salt, meaning the primary amine at the 5-position is protonated (R-NH3+ Cl-).[2][3] In its protonated state, the amine is not nucleophilic and cannot participate in the coupling reaction. Therefore, a sufficient amount of base must be added to neutralize this salt before it can react, in addition to the base required for the coupling reaction itself.
Caption: Structure of 5-Amino-2-methylpentanoic acid, highlighting the α-methyl group that causes steric hindrance.
PART 2: Systematic Troubleshooting Guide
Follow this logical progression of questions to diagnose and resolve low coupling efficiency.
Q2: My standard carbodiimide coupling (e.g., DCC, EDC) failed or gave very low yield. What is the most critical first step?
Root Cause: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to activate sterically hindered carboxylic acids effectively.[4] The formation of the O-acylisourea intermediate is slow, and its reactivity is insufficient to overcome the high activation energy required for the sterically demanding coupling.
Solution: Upgrade Your Coupling Reagent.
The single most effective change you can make is to switch to a more powerful in-situ activating reagent. These reagents rapidly convert the carboxylic acid into a highly reactive ester, which can then react more effectively with the incoming amine.[4]
| Reagent Class | Example Reagents | Active Species Formed | Key Characteristics & Recommendations |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | OAt/O-6-ClBt/OBt Esters | Highly Recommended. HATU is generally the most efficient due to the anchimeric assistance from the pyridine nitrogen in the HOAt leaving group. HCTU is also highly effective.[4] These are the go-to reagents for difficult couplings. |
| Phosphonium Salts | PyBOP, PyAOP | OBt/OAt Esters | Excellent Choice. These reagents are also highly effective and widely used for hindered couplings.[4] Solutions of phosphonium reagents in DMF have moderate stability and should be used within a couple of days. |
| Modern Alternatives | COMU | Oxyma Ester | Safer, Effective Alternative. COMU's efficacy is comparable to HATU, but it avoids the use of potentially explosive HOBt or HOAt derivatives, making it a safer choice.[5] It also has excellent solubility. |
Starting Point: Switch to HATU or COMU as your primary coupling reagent.
Q3: I switched to HATU, but my yield is still poor. What should I check next?
Root Cause: Improper base selection or stoichiometry. As this is a hydrochloride salt, a common error is adding insufficient base to both deprotonate the amine salt and facilitate the coupling reaction. Using a nucleophilic base can also lead to unwanted side reactions.
Solution: Verify Your Base and Stoichiometry.
-
Use a Non-Nucleophilic Base: Always use a sterically hindered, non-nucleophilic base to prevent it from competing with your desired amine. The most common choices are N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .[4] Avoid bases like pyridine or triethylamine (TEA) which can be nucleophilic.[6]
-
Ensure Correct Stoichiometry: For the hydrochloride salt, you need a minimum of 2 equivalents of base :
-
1 equivalent to neutralize the R-NH3+ Cl- salt, liberating the free amine.
-
1 equivalent to neutralize the acid (e.g., HPF6 from HATU) generated during the activation step.
-
In practice, using a slight excess, such as 2.5 - 3.0 equivalents of DIPEA , is often recommended to drive the reaction to completion.
-
Q4: My reagent and base are correct, but the reaction is sluggish or incomplete. How can I optimize the reaction conditions?
Root Cause: The reaction kinetics are inherently slow due to steric hindrance.[1] Standard reaction times may be insufficient, and the solvent may not be adequately solvating the reactants or the growing peptide chain, leading to aggregation.[7][8]
Solution: Adjust Time, Temperature, and Solvent.
-
Increase Reaction Time: A standard 1-2 hour coupling is often not enough. Extend the reaction time significantly, for example, to 4-6 hours or even overnight , monitoring by TLC or LC-MS if possible.[4]
-
Use a Superior Solvent: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can be more effective at preventing aggregation, especially in solid-phase synthesis.[4][8] If aggregation is a severe problem, consider solvent mixtures like DCM/DMF/NMP (1:1:1) or adding chaotropic salts (e.g., LiCl).[7][9] Crucially, always use anhydrous (dry) solvents to prevent the hydrolysis of your highly reactive activated ester intermediate.[6][10][11]
-
Apply Gentle Heat (with caution): Increasing the temperature to 40-50°C can help overcome the activation energy barrier. However, this must be done carefully as it significantly increases the risk of racemization at the alpha-carbon.[4][7] Microwave-assisted peptide synthesis (MASPS) is a highly effective method to apply localized, controlled heating to drive difficult couplings to completion rapidly and often with minimal racemization.[4][5]
Caption: A systematic workflow for troubleshooting low coupling efficiency.
PART 3: Advanced Protocols & FAQs
If the above steps have not resolved the issue, the following advanced protocols may be necessary.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is designed as a robust starting point for a difficult solution-phase coupling.
-
Reactant Preparation: In a dry, inert-atmosphere flask, dissolve your amine component (1.0 eq) in anhydrous NMP.
-
Acid Activation (Separate Flask): In a separate dry flask, dissolve this compound (1.2 eq) in anhydrous NMP.
-
Add DIPEA (3.0 eq) to the acid solution and stir for 5 minutes to ensure complete neutralization of the hydrochloride salt.
-
Add HATU (1.19 eq) to the acid/base mixture. Stir at room temperature for 10-15 minutes. This is the "pre-activation" step, where the highly reactive OAt ester is formed.[6]
-
Coupling Reaction: Transfer the activated acid solution to the flask containing your amine component.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for completion using an appropriate method (e.g., LC-MS, TLC). If the reaction is slow, consider gentle heating to 40°C.
-
Workup: Proceed with standard aqueous workup and purification procedures.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
For cases where even potent uronium reagents fail, converting the carboxylic acid to an acyl fluoride provides a small, highly reactive electrophile that can overcome extreme steric barriers.[4][12]
-
Acid Fluoride Formation: In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Add a fluorinating agent such as Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.05 eq). Stir at room temperature for 30-60 minutes.
-
Coupling Reaction: In a separate flask, dissolve your amine component (1.2 eq) and an additional 1.5 eq of DIPEA in anhydrous DCM.
-
Slowly add the solution containing the pre-formed acyl fluoride to the amine solution.
-
Reaction Monitoring: Stir the reaction at room temperature overnight, or heat gently if required. Monitor for completion.
Frequently Asked Questions (FAQs)
-
Q: How do I know if peptide aggregation is my problem in solid-phase synthesis?
-
Q: My coupling reagent (e.g., HATU) is old. Could that be the issue?
-
A: Yes. Coupling reagents are moisture-sensitive. Store them in a desiccator under an inert atmosphere. If performance degrades, it is best to use a fresh bottle. Phosphonium salt solutions in DMF are only stable for a few days.
-
-
Q: Is "double coupling" a good strategy here?
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing.
- This compound | C6H14ClNO2 | CID 71757391. PubChem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- This compound. ChemScene.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- 5-Amino-2-methylpentanoic acid | C6H13NO2 | CID 19904999. PubChem.
- What do you do when your peptide synthesis fails?. Biotage.
- Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C6H14ClNO2 | CID 71757391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-methylpentanoic Acid Hydrochloride
Welcome to the technical support center for the synthesis and optimization of 5-Amino-2-methylpentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible process.
I. Introduction to the Synthesis of this compound
5-Amino-2-methylpentanoic acid is a valuable building block in medicinal chemistry, notably as a precursor or structural analog for various pharmaceutical agents. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide will focus on a common and reliable synthetic pathway: the reductive amination of a keto-acid precursor. We will explore the critical parameters at each stage and provide solutions to common experimental hurdles.
II. Synthetic Pathway Overview: Reductive Amination
A prevalent and efficient method for synthesizing 5-Amino-2-methylpentanoic acid is through the reductive amination of a suitable keto-acid precursor, such as 2-methyl-5-oxopentanoic acid. This approach involves the formation of an imine intermediate from the keto-acid and an ammonia source, followed by its reduction to the desired amine.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Synthesis Stage: Reductive Amination
Question 1: My reductive amination reaction shows low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Inefficient Imine Formation: The initial equilibrium between the keto-acid and ammonia to form the imine intermediate may not be favorable.
-
pH Control: The pH of the reaction medium is critical. A slightly acidic environment (pH 5-6) is often optimal to facilitate both the nucleophilic attack of ammonia and the dehydration to form the imine. If the pH is too low, the ammonia will be fully protonated and non-nucleophilic. If it's too high, the carbonyl group is less readily protonated, hindering the initial attack.
-
Ammonia Source and Concentration: Using a high concentration of the ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol, can drive the equilibrium towards imine formation.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are paramount.
-
Reactivity: Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is selective for the imine over the ketone at slightly acidic pH.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and often milder alternative. Ensure your reducing agent is not expired or degraded.
-
Stoichiometry: An insufficient amount of the reducing agent will lead to an incomplete reaction. It is advisable to use a slight excess (1.2-1.5 equivalents).
-
-
Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) can sometimes accelerate both imine formation and reduction. However, be cautious of potential side reactions at higher temperatures.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion in reductive amination.
Question 2: I am observing the formation of a significant amount of the corresponding hydroxy acid as a byproduct. How can I minimize this side reaction?
Answer:
The formation of 5-hydroxy-2-methylpentanoic acid is a common side reaction resulting from the reduction of the starting keto-acid by the hydride reagent.
-
Choice of Reducing Agent: As mentioned, sodium cyanoborohydride is generally more selective for the imine over the ketone at acidic pH. If you are using a more powerful reducing agent like sodium borohydride (NaBH₄), the ketone will be readily reduced.
-
Order of Addition: Adding the reducing agent portion-wise after allowing the keto-acid and ammonia source to stir for a period (e.g., 30-60 minutes) can allow for the imine to form in sufficient concentration before the reductant is introduced.
-
pH Management: Maintaining the optimal pH for imine formation and stability is key to favoring the desired reaction pathway.
Purification and Isolation Stage
Question 3: I am having difficulty crystallizing the final product, this compound. What solvents and techniques do you recommend?
Answer:
Crystallization of amino acid hydrochlorides can be challenging due to their high polarity and potential for oiling out.
-
Solvent System: A common and effective technique is to use a binary solvent system.
-
Primary Solvent: A solvent in which the hydrochloride salt is soluble, typically a lower alcohol like methanol or ethanol.
-
Anti-Solvent: A less polar solvent in which the salt is insoluble, such as diethyl ether, methyl tert-butyl ether (MTBE), or acetone.[2]
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Slowly add the anti-solvent dropwise with stirring until the solution becomes persistently turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to promote crystallization.
-
If crystals do not form, scratching the inside of the flask with a glass rod can induce nucleation.
-
-
Control of pH: Ensure the solution is acidic by using hydrochloric acid in a suitable solvent (e.g., HCl in isopropanol or dioxane) to fully form the hydrochloride salt before attempting crystallization.
Crystallization Troubleshooting
Caption: Decision tree for troubleshooting crystallization problems.
Question 4: My final product is contaminated with residual starting materials or byproducts. What are the best purification strategies?
Answer:
Besides crystallization, other purification techniques can be employed.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[3]
-
Cation-Exchange: Use a strong cation-exchange resin. At a low pH, the amino acid will be protonated and bind to the resin. Impurities can be washed away, and the desired product can then be eluted with a basic solution (e.g., aqueous ammonia) or a buffer with increasing ionic strength.
-
-
Recrystallization: As detailed in the previous question, recrystallization is a powerful technique for removing impurities if a suitable solvent system can be found.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
Materials:
-
2-methyl-5-oxopentanoic acid
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-5-oxopentanoic acid (1.0 eq) and ammonium acetate (3.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of 1 M HCl until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and wash with a non-polar solvent like dichloromethane to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Evaporate the aqueous solution to dryness to obtain the crude hydrochloride salt.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add diethyl ether dropwise with stirring until the solution becomes cloudy.
-
Gently warm the mixture until it becomes a clear solution again.
-
Allow the flask to cool slowly to room temperature.
-
Place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
V. Data Presentation
Table 1: Recommended Reaction Parameters for Reductive Amination
| Parameter | Recommended Value/Range | Rationale |
| pH | 5 - 6 | Optimal for imine formation and selective reduction. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions and ensures controlled reduction. |
| Reducing Agent | Sodium Cyanoborohydride | Selective for imine reduction in the presence of a ketone.[1] |
| Ammonia Source | Ammonium Acetate | Provides both ammonia and a buffering agent. |
| Solvent | Methanol or Ethanol | Good solubility for reactants and intermediates. |
VI. Analytical Characterization
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
VII. Concluding Remarks
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. By understanding the underlying chemical principles and anticipating potential challenges, researchers can optimize their synthetic route to achieve high yields and purity. This guide provides a foundation for troubleshooting and refining your experimental approach. For further inquiries, please do not hesitate to contact our technical support team.
VIII. References
-
U.S. Patent No. 4,956,471. (1990). Process for isolating and purifying amino acids. Google Patents.
-
European Patent No. EP2096176A1. (2009). Method of obtaining crystal of hydrochloride of basic amino acid. Google Patents.
-
Japanese Patent No. JPS5939857A. (1984). Crystallization of amino acid. Google Patents.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Sources
Technical Support Center: Purification of 5-Amino-2-methylpentanoic Acid Hydrochloride
Welcome to the Technical Support Center for the purification of 5-Amino-2-methylpentanoic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to assist you in achieving the desired purity for your compound. Our approach is rooted in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound, and what do color changes signify?
A1: this compound is generally a white to off-white crystalline solid.[1] Significant deviations in color, such as a yellow or brown tint, may indicate the presence of impurities. These impurities can arise from the synthetic route, such as unreacted starting materials, by-products of side reactions, or degradation products. While a slight off-white color might be acceptable for some applications, a distinct discoloration often necessitates further purification, especially for sensitive applications like pharmaceutical development.
Q2: What are the most common impurities found in crude this compound?
A2: The impurities in a given batch of this compound are highly dependent on the specific synthetic pathway used. However, some general classes of impurities can be anticipated:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors used to construct the carbon backbone and introduce the amino and carboxylic acid functionalities.
-
By-products: Side reactions can lead to the formation of structurally related molecules.
-
Residual Solvents: Solvents used during the synthesis and initial work-up may be retained in the crude product.
-
Inorganic Salts: Reagents used for pH adjustment or as catalysts can result in inorganic salt contamination.
Q3: Which purification technique is most suitable for this compound?
A3: Recrystallization is the most common and cost-effective method for purifying amino acid hydrochlorides on a laboratory scale. This technique leverages the differences in solubility between the desired compound and impurities in a given solvent or solvent system at different temperatures. For highly specialized applications requiring very high purity, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) can be employed, though this is often more complex and less scalable.[2]
Q4: What is a good starting point for selecting a recrystallization solvent for this compound?
A4: For amino acid hydrochlorides, mixed solvent systems, particularly alcohol-water mixtures, are often effective. A good starting point would be an ethanol-water or isopropanol-water mixture. The principle is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures or are insoluble in the hot solvent. The optimal ratio of alcohol to water will need to be determined empirically.
Q5: How can I assess the purity of my this compound sample?
A5: Several analytical methods can be used to determine the purity of your product. High-Performance Liquid Chromatography (HPLC) is a versatile and robust method for routine quality control.[2] Other techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and detect impurities with different masses.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem 1: The compound "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the chosen solvent system. This is common when the solution is supersaturated to a high degree or if the cooling rate is too rapid. The presence of certain impurities can also promote this phenomenon.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of the more "soluble" solvent (e.g., the alcohol in an alcohol-water system) to the hot mixture until the oil redissolves completely.[3]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath. Rapid cooling encourages oiling out.
-
Solvent System Modification: The polarity of the solvent system may need adjustment. Experiment with different ratios of the alcohol and water.
-
Charcoal Treatment: If colored impurities are suspected to be the cause, adding a small amount of activated charcoal to the hot solution can help adsorb them. The charcoal must be removed by hot filtration before cooling.
-
Problem 2: Low recovery of purified product after recrystallization.
-
Causality: A low yield is often a result of using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling. Premature crystallization during hot filtration can also lead to product loss.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated slurry.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration (if performed), pre-heat the funnel and receiving flask.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation before filtration.
-
Check Mother Liquor: If you suspect significant product loss, you can try to recover more material from the mother liquor by evaporating some of the solvent and re-cooling.
-
Problem 3: Crystals do not form upon cooling.
-
Causality: The solution may not be sufficiently supersaturated for nucleation and crystal growth to occur. This can happen if too much solvent was added or if the compound is highly soluble in the chosen solvent system even at low temperatures.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites.
-
Seeding: If you have a small amount of pure crystals, add a "seed crystal" to the cooled solution to initiate crystallization.
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.
-
Add an Anti-Solvent: If using a mixed solvent system, you can try adding a small amount of the "poor" solvent (the one in which the compound is less soluble) to the cooled solution to encourage precipitation.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound using an ethanol-water solvent system. The optimal solvent ratio and volumes should be determined experimentally for your specific sample.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water bath)
-
Magnetic stir bar and stir plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum source
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Start with a solvent mixture of approximately 80:20 ethanol:water (v/v). Add a small amount of this solvent mixture to the flask to create a slurry.
-
Gently heat the mixture with stirring. Add more of the hot solvent mixture in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals under vacuum to a constant weight. A vacuum oven at a moderate temperature (e.g., 40-50 °C) can be used.
-
Data Presentation
Table 1: Properties of Common Recrystallization Solvents for Amino Acid Hydrochlorides
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good solvent for salts, but solubility may be too high at room temp. |
| Ethanol | 78 | Medium-High | Often used in combination with water to modulate solubility. |
| Isopropanol | 82 | Medium | Another good choice for mixed solvent systems with water. |
| Methanol | 65 | High | Can be effective, but its lower boiling point requires careful handling. |
| Acetone | 56 | Medium | Less commonly used for hydrochlorides, but can be effective in some cases. |
Visualizations
Diagram 1: General Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
References
- Google Patents.
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]
-
Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. [Link]
Sources
Technical Support Center: Stereochemical Integrity in the Synthesis of 5-Amino-2-methylpentanoic Acid Hydrochloride
Welcome to the technical support guide for ensuring the stereochemical purity of 5-Amino-2-methylpentanoic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this chiral molecule. Maintaining the correct stereoisomer is often critical for pharmacological activity and regulatory approval. This guide provides in-depth, field-proven insights into the causes of racemization and offers practical, actionable solutions in a direct question-and-answer format.
Section 1: The Fundamentals of Racemization at the C2 Center
This section explains the core chemical principles that make 5-Amino-2-methylpentanoic acid susceptible to losing its stereochemical identity.
Q1: What is racemization, and why is the C2 stereocenter of 5-Amino-2-methylpentanoic acid particularly vulnerable?
A1: Racemization is the process that converts an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). For 5-Amino-2-methylpentanoic acid, the chiral center is the carbon at position 2 (the α-carbon), which is bonded to the carboxylic acid, the methyl group, a hydrogen atom, and the rest of the carbon chain.
This C2 center is vulnerable because the α-hydrogen is acidic. Under certain conditions, particularly in the presence of a base or acid, this proton can be removed to form a planar, achiral intermediate called an enolate (under basic conditions) or an enol (under acidic conditions).[1][2][3] Once this planar intermediate is formed, the stereochemical information is lost. When the intermediate is re-protonated, the proton can add back from either face of the planar structure with roughly equal probability, resulting in a mixture of both the (R) and (S) enantiomers.[1]
Caption: Mechanism of base-catalyzed racemization at the α-carbon.
Section 2: Frequently Asked Questions (FAQs) - Proactive Prevention
Addressing potential issues before they arise is key to a successful stereoselective synthesis. This section covers the most common questions about preventing racemization.
Q2: Which steps in my synthesis are most at risk for racemization?
A2: The highest-risk steps are those that combine conditions known to facilitate α-proton abstraction. Be particularly vigilant during:
-
Carboxylic Acid Activation: Activating the carboxyl group (e.g., forming an acyl chloride, an activated ester for coupling) significantly increases the acidity of the α-hydrogen, making it highly susceptible to removal by even mild bases.[4]
-
Base-Mediated Reactions: Any step that uses a base, especially a strong and sterically unhindered one, can initiate racemization.[4]
-
High-Temperature Processing: The rate of racemization is accelerated by heat.[5] Refluxing for extended periods or harsh, high-temperature deprotection steps are common culprits.[6][7]
-
pH Extremes During Workup: Aqueous workups involving strong acids or bases (e.g., washing with 1M NaOH or HCl) can cause racemization, especially if the compound spends significant time in these solutions.[8][9]
Q3: How does my choice of base impact stereochemical purity?
A3: The choice of base is one of the most critical factors. Both the basicity (pKa) and the steric bulk of the base play a role. For reactions requiring a non-nucleophilic organic base (e.g., as a proton scavenger during a coupling reaction), a sterically hindered, weaker base is preferable to minimize α-proton abstraction.[4]
| Base | pKa (Conjugate Acid) | Steric Hindrance | Typical Racemization Risk |
| N,N-Diisopropylethylamine (DIEA) | ~10.7 | Moderate | High |
| Triethylamine (TEA) | ~10.7 | Low | Very High |
| N-Methylmorpholine (NMM) | ~7.4 | Low | Moderate |
| 2,4,6-Collidine (TMP) | ~7.4 | High | Low |
Data synthesized from sources discussing base effects in peptide synthesis.[4]
Expertise Insight: While DIEA is a common choice, its moderate steric profile and high basicity make it aggressive toward the α-proton. For sensitive substrates, switching to a base like 2,4,6-collidine (TMP) is highly recommended. Its significant steric bulk makes it a poor agent for abstracting the α-proton but still allows it to function effectively as a proton scavenger.[4]
Q4: My final deprotection step involves heating in 6N HCl. How can I avoid racemization?
A4: This is a classic challenge, as forceful conditions are often needed to cleave stubborn protecting groups like amides or certain esters.[7]
-
Optimize Conditions: First, attempt to lower the reaction temperature and shorten the duration. Run a time-course study, analyzing the enantiomeric excess (ee) at different time points to find a balance between complete deprotection and minimal racemization.
-
Alternative Reagents: If optimization fails, consider alternative synthetic routes where the final deprotection is milder. For example, if cleaving a methyl or ethyl ester, conditions like saponification with LiOH at low temperatures followed by careful acidification can sometimes be less prone to racemization than strong acid hydrolysis at high heat.
-
Protecting Group Strategy: The best solution is often to plan the synthesis with a final protecting group that can be removed under orthogonal, mild conditions (e.g., hydrogenolysis for a Benzyl group, or mild acid for a Boc group), avoiding harsh hydrolytic steps altogether.[10]
Q5: Can my N-protecting group strategy influence racemization?
A5: Absolutely. While the primary role of an N-protecting group is to prevent unwanted reactions at the amine, its electronic nature can influence the acidity of the α-proton.[11][12] More importantly, certain protecting groups are associated with specific deprotection conditions that carry a high risk of racemization. For example, the widespread use of Fmoc (9-fluorenylmethoxycarbonyl) is due to its removal under mild basic conditions (e.g., piperidine in DMF), which are generally less harsh than the strong acid required for Boc (tert-butyloxycarbonyl) deprotection.[13] When planning your synthesis, consider the entire sequence and choose protecting groups that can be removed without compromising stereochemical integrity at any step.
Section 3: Troubleshooting Guide - When Purity is Lost
If you've already observed a loss of stereochemical purity, this guide provides a systematic approach to identifying and correcting the problem.
Problem: My final this compound product shows low enantiomeric excess (ee). How do I pinpoint the source of racemization?
Step 1: Protocol for Quantifying Racemization
You cannot fix a problem you cannot measure. The first step is to establish a reliable analytical method to determine the ee of your material. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[14]
Protocol 1: General Procedure for Chiral HPLC Analysis
-
Derivatization (if necessary): The primary amine and carboxylic acid can make the molecule difficult to analyze on some chiral columns. Derivatize the amine with a chromophore-containing agent like Marfey's reagent or dansyl chloride to improve detection and separation.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.
-
Method Development: Screen different mobile phases. A typical starting point is a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Analysis: Inject a sample of your racemic standard to confirm the separation of the two enantiomers. Then, inject your sample to determine the peak area ratio, which allows you to calculate the ee%.
-
Validation: Ensure the method is reproducible and accurate by running known standards.
Step 2: Systematic Workflow for Root Cause Analysis
Work backward through your synthesis. Analyze the ee of the intermediate isolated from each step preceding the final product. This will systematically isolate the problematic transformation.
Caption: A systematic workflow for identifying the source of racemization.
Step 3: Step-Specific Corrective Actions
Q: My analysis points to a base-mediated coupling step. How can I fix this? A:
-
Lower the Temperature: Perform the reaction at 0°C or even -20°C. Lower temperatures dramatically slow the rate of proton abstraction.
-
Change the Base: Swap your current base for a more sterically hindered and/or weaker one. As per the table in the FAQs, replace DIEA or TEA with 2,4,6-collidine.[4]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. Avoid letting the reaction stir for extended periods after completion.
Q: The troubleshooting workflow indicates my aqueous workup is the problem. What can I do? A:
-
Use Milder Reagents: Instead of washing with 1M NaOH or HCl, use a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% citric acid solution. These provide a sufficient pH shift to remove acidic/basic impurities without being overly harsh.
-
Maintain Low Temperature: Perform the entire workup in an ice bath to keep all solutions cold.
-
Minimize Contact Time: Do not let the layers sit for extended periods. Vigorously mix, quickly separate the layers, and move to the next step.
-
Use Buffered Washes: If precise pH control is needed, use buffered aqueous solutions (e.g., a phosphate buffer at pH 7) for washing.
References
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. Available at: [Link]
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
Broussard, D. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Creation.com. Available at: [Link]
-
Zarudnitskii, E. V., et al. (2016). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega. Available at: [Link]
-
Accardo, F., et al. (2022). Structural and chemical changes induced by temperature and pH hinder the digestibility of whey proteins. Food Chemistry. Available at: [Link]
- Orem, W. H., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta.
-
Tanasova, M., & Anslyn, E. V. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
LibreTexts Chemistry. (2021). 19.11: Racemization. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Luzzana, U., et al. (2005). The Impact of Processing on Amino Acid Racemization and Protein Quality in Processed Animal Proteins of Poultry Origin. Italian Journal of Animal Science. Available at: [Link]
-
Takaoka, Y., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications. Available at: [Link]
-
Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
-
Ammann, D. S., & Anslyn, E. V. (2014). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Bright, J., & Kaufman, D. S. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Geochimica et Cosmochimica Acta. Available at: [Link]
Sources
- 1. creation.com [creation.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. tandfonline.com [tandfonline.com]
- 6. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 7. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and chemical changes induced by temperature and pH hinder the digestibility of whey proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.nau.edu [experts.nau.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. biosynth.com [biosynth.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Identification of byproducts in 5-Amino-2-methylpentanoic acid hydrochloride synthesis by mass spectrometry
Welcome to the technical support guide for the synthesis and analysis of 5-Amino-2-methylpentanoic acid hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying reaction byproducts using mass spectrometry. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the purity of your final compound.
Introduction: The Synthetic Challenge
The synthesis of 5-Amino-2-methylpentanoic acid, a non-proteinogenic amino acid, commonly proceeds via the reductive amination of a suitable keto-acid precursor, such as 2-methyl-5-oxopentanoic acid.[1] While this method is robust, side reactions can occur, leading to a variety of impurities that may complicate downstream applications and regulatory compliance.[2][3] High-resolution mass spectrometry (HRMS) is an indispensable tool for detecting and identifying these byproducts, ensuring the final active pharmaceutical ingredient (API) meets stringent purity standards.[4][5]
This guide provides a question-and-answer framework to address specific issues you may encounter during your analysis.
Troubleshooting Guide: Interpreting Your Mass Spectra
This section addresses specific problems encountered during the mass spectrometric analysis of your reaction mixture.
Question 1: I'm seeing an unexpected peak at m/z 131.1 in my crude reaction spectrum. Is this a byproduct?
Answer: A peak at m/z 131.1 likely corresponds to the protonated molecule of 5-hydroxy-2-methylpentanoic acid ([M+H]⁺, C₆H₁₂O₃, exact mass: 132.16). It is a common byproduct in reductive amination reactions where the reducing agent is not sufficiently selective for the imine intermediate and instead reduces the starting keto-acid.[6]
Causality & Prevention:
-
Cause: This occurs if the reducing agent (e.g., Sodium Borohydride, NaBH₄) is too reactive and reduces the ketone of the starting material (2-methyl-5-oxopentanoic acid) before it can form an imine with the ammonia source.[7] The rate of ketone reduction competes with the rate of imine formation.
-
Troubleshooting Strategy:
-
Use a more selective reducing agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are milder and more selective for reducing the protonated imine over the ketone, especially under controlled pH conditions.[7][8]
-
Employ a two-step procedure: First, allow the imine to form completely by stirring the keto-acid and ammonia source together (monitor by TLC or LC-MS). Once the starting material is consumed, add the reducing agent. This temporal separation prevents the reduction of the starting ketone.[6]
-
Question 2: My spectrum shows a prominent peak at m/z 114.1. What is this impurity?
Answer: This peak is highly indicative of the protonated form of the corresponding lactam, 3-methyl-piperidine-2-one ([M+H]⁺, C₆H₁₁NO, exact mass: 113.16).
Causality & Prevention:
-
Cause: This byproduct forms via an intramolecular cyclization of the final product, 5-Amino-2-methylpentanoic acid. The reaction is often promoted by heat or acidic/basic conditions during workup, where the terminal amine nucleophilically attacks the carboxylic acid carbon, eliminating a molecule of water.
-
Troubleshooting Strategy:
-
Maintain low temperatures: Ensure that both the reaction and the workup procedures are conducted at controlled, low temperatures to minimize the rate of this side reaction.
-
Neutralize carefully: During workup, avoid prolonged exposure to strong acids or bases. Prompt and careful neutralization is critical.[9]
-
Protecting Groups: For more sensitive syntheses, consider protecting the carboxylic acid (e.g., as a methyl or ethyl ester) and deprotecting it in a final, carefully controlled step.
-
Question 3: I have a high-mass peak at m/z 246.2. It doesn't seem related to my starting materials. What could it be?
Answer: A peak at m/z 246.2 likely represents the protonated dimeric secondary amine byproduct ([M+H]⁺, C₁₂H₂₃NO₃, exact mass: 229.32 - this may be an adduct, or the user is seeing the M+NH4+ or M+Na+ adduct. Assuming the user meant m/z 230.2, this would be the [M+H]+ of the dimer). This impurity arises from over-alkylation.
Causality & Prevention:
-
Cause: The desired primary amine product is nucleophilic and can react with another molecule of the imine intermediate. This subsequent reductive amination step forms a secondary amine, effectively coupling two molecules derived from the starting keto-acid.[6][10]
-
Troubleshooting Strategy:
-
Control Stoichiometry: Use a large excess of the ammonia source (e.g., ammonium chloride) relative to the keto-acid. This statistically favors the reaction of the imine intermediate with ammonia over the reaction with the primary amine product.
-
Slow Addition: Add the keto-acid slowly to the reaction mixture containing the ammonia source and reducing agent. This keeps the concentration of the keto-acid and the resulting primary amine product low, disfavoring the dimerization reaction.
-
Byproduct Identification Workflow
The following diagram illustrates a systematic workflow for identifying an unknown peak in your mass spectrum.
Caption: A logical workflow for byproduct identification using mass spectrometry.
Potential Byproducts Summary
The table below summarizes the key product and potential byproducts discussed, with their expected protonated monoisotopic masses for quick reference during analysis.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass [M+H]⁺ (Da) |
| 5-Amino-2-methylpentanoic acid (Product) | C₆H₁₃NO₂ | 131.17 | 132.1025 |
| 2-methyl-5-oxopentanoic acid (Starting Material) | C₆H₁₀O₃ | 130.14 | 131.0708 |
| 5-hydroxy-2-methylpentanoic acid (Reduced SM) | C₆H₁₂O₃ | 132.16 | 133.0865 |
| 3-methyl-piperidine-2-one (Lactam) | C₆H₁₁NO | 113.16 | 114.0919 |
| Dimeric Secondary Amine | C₁₂H₂₃NO₃ | 229.32 | 230.1756 |
Frequently Asked Questions (FAQs)
Q: What are the expected MS/MS fragments for the protonated 5-Amino-2-methylpentanoic acid ([M+H]⁺ at m/z 132.1)?
A: For non-proteinogenic amino acids, the fragmentation patterns are generally predictable. The most common losses are water (H₂O), ammonia (NH₃), and the elements of formic acid (HCOOH) from the carboxylic group.[11][12]
-
Loss of H₂O (18.01 Da): Results in a fragment at m/z 114.09 .
-
Loss of HCOOH (46.01 Da): This is often a dominant fragment, resulting in a peak at m/z 86.09 .
-
Loss of NH₃ (17.03 Da): Can also occur, leading to a fragment at m/z 115.07 .
Observing these characteristic neutral losses can significantly increase confidence in the identification of your target compound.
Caption: Expected MS/MS fragmentation of 5-Amino-2-methylpentanoic acid.
Q: What is the best way to prepare my crude reaction sample for LC-MS analysis?
A: Proper sample preparation is crucial for obtaining high-quality data.
-
Quench the Reaction: Ensure the reaction is fully stopped. If you used a borohydride reagent, carefully quench with a dilute acid (e.g., 1M HCl) until gas evolution ceases.
-
Dilute the Sample: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture. Dilute it significantly (e.g., 1:1000) in a solvent compatible with your LC mobile phase.
-
Choose the Right Solvent: A typical starting solvent is 50:50 acetonitrile:water with 0.1% formic acid. The organic solvent helps precipitate salts, and the formic acid ensures the analytes are protonated for positive-ion ESI-MS.
-
Filter: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) to remove any particulate matter that could clog the LC system or MS source.[4]
Q: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze these byproducts?
A: While possible, GC-MS is not ideal for analyzing amino acids and their polar byproducts directly due to their low volatility.[2] To use GC-MS, you would first need to perform a derivatization step (e.g., silylation or esterification) to make the analytes volatile. This adds complexity and potential for new side reactions. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it can analyze these polar compounds in their native state.[5][13]
Experimental Protocol: Byproduct Identification via LC-MS/MS
This protocol outlines a general method for identifying an unknown impurity.
Objective: To confirm the identity of a suspected byproduct using accurate mass measurement and tandem mass spectrometry (MS/MS).
Methodology:
-
Sample Preparation:
-
Prepare a ~1 µg/mL solution of the crude reaction mixture in 50:50 acetonitrile:water with 0.1% formic acid.
-
Filter the sample using a 0.22 µm syringe filter.
-
-
Liquid Chromatography (Optional but Recommended):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to separate components by polarity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (Full Scan - MS1):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Use a high-resolution instrument like a TOF or Orbitrap.
-
Scan Range: m/z 100 - 500.
-
Data Analysis: Extract the accurate mass of the peak of interest and use it to calculate the elemental formula. Compare this to the theoretical masses in the summary table.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Method: Product Ion Scan.
-
Precursor Ion: Isolate the m/z of the suspected byproduct (e.g., m/z 131.1 for the reduced starting material).
-
Collision Energy: Apply collision-induced dissociation (CID) energy. Start with a ramp or a moderate value (e.g., 15-30 eV) and optimize as needed.
-
Data Analysis: Analyze the resulting fragment ions. For example, if you suspect the peak at m/z 131.1 is the reduced starting material (5-hydroxy-2-methylpentanoic acid), you would expect to see a fragment corresponding to the loss of water (m/z 113.1). This would differentiate it from the starting ketone, which cannot easily lose water.
-
References
- Confident pharmaceutical impurity profiling using high-res mass spec.
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. PubMed. [Link]
-
What Is Fragmentation Analysis in Mass Spectrometry?. Mtoz Biolabs. [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
Amino acids fragmentation data. Medizinische Fakultät Münster. [Link]
-
Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]
-
Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. [Link]
-
Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
(S)-5-Amino-2-methylpentanoic acid. PubChem. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
-
5-Amino-2-methylpentanoic acid. PubChem. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 5. innovationaljournals.com [innovationaljournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. How To [chem.rochester.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. scispace.com [scispace.com]
- 12. Amino acids [medizin.uni-muenster.de]
- 13. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 5-Amino-2-methylpentanoic acid hydrochloride under acidic and basic conditions
Welcome to the technical support center for 5-Amino-2-methylpentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the stability of this compound under various experimental conditions. The following troubleshooting guides and FAQs are structured to address common challenges and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
As a Senior Application Scientist, my experience indicates that the primary stability concerns for a molecule like this compound revolve around its two key functional groups: the primary amine and the carboxylic acid. The hydrochloride salt form generally enhances solubility in aqueous solutions.[1] However, the stability in solution is highly dependent on the pH.
-
Under acidic conditions: The compound is expected to be relatively stable. Both the amino group (as an ammonium salt) and the carboxylic acid group are protonated. However, extreme acidic conditions coupled with high temperatures could potentially promote side reactions, though this is less common for simple amino acids compared to more complex molecules.[2]
-
Under basic conditions: The primary amine is deprotonated and becomes a more reactive nucleophile. This can potentially lead to degradation pathways, especially in the presence of other reactive species. The carboxylic acid will exist as a carboxylate salt.
-
General Considerations: Like all amino acids, the overall charge of the molecule changes with pH, which can affect its solubility and interactions with other molecules in a formulation.[3][4]
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
This is a common scenario, particularly for relatively stable molecules. If you are not observing degradation (e.g., less than 2-5%), it is essential to systematically increase the stress to ensure your analytical method is truly stability-indicating.
Troubleshooting Steps:
-
Increase Stressor Concentration: If you started with 0.1 M HCl or 0.1 M NaOH, consider increasing the concentration to 1 M or even higher.
-
Elevate Temperature: Temperature is a critical factor in accelerating degradation. If you are running your studies at room temperature or 40°C, increase it to 60°C or 80°C.[5] Be mindful that excessively high temperatures might induce degradation pathways that are not relevant to real-world storage conditions.[6][7]
-
Extend Exposure Time: Increase the duration of the stress testing. If you are only looking at a 24-hour time point, extend it to 48 or 72 hours, taking samples at intermediate times.
-
Combine Stressors: In some cases, a combination of stressors (e.g., heat and acid/base) is necessary to induce degradation.
The goal of forced degradation is to achieve a target degradation of 5-20%.[5][6][7] This range is generally sufficient to detect and quantify degradation products without excessively breaking down the main compound.[5]
Q3: I am seeing multiple unexpected peaks in my chromatogram after stress testing. How do I determine if they are actual degradants?
Distinguishing between true degradation products and artifacts is a critical step in stability analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
-
Analyze a Control Sample: Always compare your stressed sample to a time-zero, unstressed control. Peaks present in both are likely impurities from the starting material.
-
Stress a Placebo/Blank: If your formulation contains excipients, subject a placebo (everything but the active pharmaceutical ingredient) to the same stress conditions. This will help identify peaks originating from excipient degradation.
-
Utilize Mass Spectrometry (LC-MS): This is the most definitive way to investigate unknown peaks. By determining the mass-to-charge ratio (m/z) of the peaks, you can infer their molecular weights and fragmentation patterns, providing strong clues as to whether they are related to the parent compound.
-
Evaluate Peak Area Trends: True degradation products should generally increase in peak area over time as the parent peak area decreases.
Troubleshooting Guides
Guide 1: Poor Recovery or Mass Balance Issues
Problem: The sum of the assay value of the parent compound and the known degradation products is significantly less than 100%.
| Potential Cause | Troubleshooting Action |
| Non-UV Active Degradants | Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector. |
| Volatile Degradants | If decarboxylation is suspected (loss of CO2), the resulting amine may be volatile. Use headspace Gas Chromatography (GC) for analysis. |
| Adsorption to Container | Use silanized glassware or polypropylene vials to minimize adsorption of the compound or its degradants. |
| Incomplete Elution from HPLC Column | Modify the mobile phase gradient to include a stronger organic solvent wash at the end of the run to elute any strongly retained compounds. |
Guide 2: Inconsistent or Irreproducible Degradation Profiles
Problem: Repeating the same stress experiment results in different degradation levels or different degradant profiles.
| Potential Cause | Troubleshooting Action |
| Oxygen Sensitivity | Degradation may be oxidative. Ensure consistent headspace control by purging vials with an inert gas like nitrogen or argon before sealing and heating. |
| pH Fluctuation | If working with unbuffered solutions, the pH can change during the experiment. Use appropriate buffers for your target pH range, ensuring they are stable under the stress conditions. |
| Inconsistent Heating | Ensure your heating block or oven provides uniform and accurate temperature control. Use a calibrated thermometer to verify. |
| Light Sensitivity (Photodegradation) | Protect samples from light by using amber vials or wrapping them in aluminum foil, unless photostability is the intended stressor. |
Experimental Protocols
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[6][8] The following are detailed protocols for assessing the stability of this compound.
Protocol 1: Acidic Hydrolysis
Objective: To evaluate the stability of the compound in the presence of acid and heat.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
Volumetric flasks and pipettes
-
HPLC-grade water
-
Heating block or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in water at a concentration of approximately 1 mg/mL.
-
Stress Condition: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl. Dilute to volume with water. This results in a final acid concentration of 0.1 M.
-
Control Sample: Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask and diluting with water only.
-
Incubation: Place the stressed and control samples in a heating block at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Sample Quenching: Immediately cool the aliquot and neutralize it with an equimolar amount of 1 M NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Basic Hydrolysis
Objective: To assess the stability of the compound under basic conditions.
Procedure:
-
Sample Preparation: Use the same 1 mg/mL stock solution as in the acidic hydrolysis protocol.
-
Stress Condition: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M NaOH. Dilute to volume with water to achieve a final base concentration of 0.1 M.
-
Control Sample: Prepare a control as described previously.
-
Incubation: Place the stressed and control samples at 60°C.
-
Time Points: Sample at 0, 2, 6, 12, and 24 hours.
-
Sample Quenching: Neutralize the aliquot with an equimolar amount of 1 M HCl and dilute for analysis.
-
Analysis: Analyze by HPLC.
Potential Degradation Pathways
While 5-Amino-2-methylpentanoic acid is a relatively simple molecule, potential degradation pathways under stress conditions could include:
Caption: Plausible degradation pathways for 5-Amino-2-methylpentanoic acid.
-
Intramolecular Cyclization (Lactam Formation): Under thermal stress, the amino group could potentially attack the carboxylic acid group to form a six-membered ring lactam. This is a common reaction for gamma and delta amino acids.
-
Oxidative Degradation: In the presence of oxidizing agents (a separate forced degradation study), the primary amine or the alkyl chain could be oxidized.
-
Decarboxylation: Under harsh thermal or pH conditions, the carboxylic acid group could be lost as carbon dioxide.
It is crucial to use analytical techniques like LC-MS to confirm the identity of any observed degradants and elucidate the correct degradation pathways.
References
-
Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. [Link]
-
How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes. [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. [Link]
-
How does pH Affect Amino Acids? - YouTube. [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Forced Degradation Studies - MedCrave online. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [Link]
Sources
- 1. Buy Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride | 878497-58-6 [smolecule.com]
- 2. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]
- 4. youtube.com [youtube.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Amino-2-methylpentanoic Acid Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2-methylpentanoic acid hydrochloride. This guide provides in-depth technical information and practical troubleshooting advice for catalyst selection in various chemical transformations of this versatile building block.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound, and what are the initial catalyst considerations?
A1: this compound is a bifunctional molecule with a carboxylic acid and a primary amine (in its hydrochloride salt form). The most common reactions involve transformations of these two functional groups:
-
Amidation: Formation of an amide bond by reacting the carboxylic acid with an amine.
-
Esterification: Conversion of the carboxylic acid into an ester by reacting with an alcohol.
-
Lactamization: Intramolecular cyclization to form a lactam.
-
N-Protection/N-Alkylation: Modification of the amino group.
Initial catalyst selection depends heavily on the desired reaction. For amidation , direct catalytic methods are gaining traction over traditional stoichiometric coupling agents to improve atom economy.[1][2] For esterification , acid catalysts are typically employed.[3] Lactamization can sometimes occur spontaneously under certain conditions or be promoted by specific catalysts.[4]
Q2: Do I need to protect the amine or carboxylic acid group before running my reaction?
A2: Yes, in many cases, selective protection is crucial to avoid side reactions.
-
For reactions at the carboxylic acid (e.g., amidation, esterification): The amino group is nucleophilic and can compete with the desired nucleophile (the incoming amine or alcohol). Therefore, protecting the amino group is highly recommended. Common amine protecting groups include Boc (tert-Butoxycarbonyl) and Cbz (Benzyloxycarbonyl).[5][6] The choice of protecting group depends on the reaction conditions and the desired deprotection strategy.[5][7]
-
For reactions at the amino group (e.g., N-alkylation): The carboxylic acid can be deprotonated by bases used in the alkylation, potentially leading to solubility issues or unwanted side reactions. Protecting the carboxylic acid as an ester is a common strategy.
Q3: My amidation reaction is not proceeding. What are some potential catalyst-related issues?
A3: Several factors could be at play:
-
Inadequate Catalyst Activation: Some catalysts require specific conditions to become active. For example, boronic acid catalysts may require the removal of water to be effective.
-
Catalyst Inhibition: The hydrochloride salt of the starting material can interfere with certain catalysts. It's often necessary to neutralize the hydrochloride with a non-nucleophilic base before adding the catalyst.
-
Incorrect Catalyst Choice: Not all amidation catalysts are suitable for all substrates. For sterically hindered substrates, a more active catalyst may be required. Lewis acidic metal catalysts like those based on zirconium, hafnium, or niobium have shown promise for direct amidations.[1][8]
Q4: I am observing significant side products during my esterification. How can I improve selectivity?
A4: Side product formation in esterification is often due to competing reactions of the unprotected amino group.
-
N-Acylation: The amino group can react with the activated carboxylic acid (or the ester product) to form an amide. Protecting the amine is the most effective way to prevent this.
-
Lactamization: Intramolecular reaction between the amine and the carboxylic acid can lead to lactam formation, especially when attempting to form methyl or ethyl esters at elevated temperatures.
Optimizing reaction conditions, such as using a milder acid catalyst or lower temperatures, can also help to minimize side reactions.
II. Troubleshooting Guides
Guide 1: Poor Yield in Direct Catalytic Amidation
Problem: Low conversion of 5-Amino-2-methylpentanoic acid to the desired amide using a direct catalytic method.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low amidation yield.
Detailed Steps & Explanations:
-
Protect the Amino Group: The nucleophilicity of the primary amine will compete with your desired amine nucleophile. Protection as a carbamate (e.g., Boc) is a standard and effective strategy.[5]
-
Neutralize the Hydrochloride: The presence of HCl can protonate your incoming amine nucleophile, rendering it unreactive, and can also deactivate certain catalysts. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is a good choice for this neutralization.
-
Ensure Anhydrous Conditions for Boronic Acid Catalysts: Boronic acid-catalyzed amidations often proceed through a mechanism that involves the dehydration of the carboxylic acid and amine. The presence of water can inhibit this process.
-
Consider Catalyst Choice: If conditions are optimized and the yield is still low, the catalyst may not be active enough for your specific substrates. Transition metal catalysts, such as those based on tantalum (TaCl5) or titanium (TiCl4), can be effective for challenging amidations.[9]
Guide 2: Unwanted Lactam Formation
Problem: Significant formation of 6-methylpiperidin-2-one as a byproduct during a reaction.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for unwanted lactam formation.
Detailed Steps & Explanations:
-
Esterification Conditions: High temperatures and strong acids can promote intramolecular cyclization. Using milder catalysts like organotin compounds or zirconium-based catalysts at lower temperatures can mitigate this.[10]
-
Amine Protection: The most robust solution to prevent lactamization is to protect the amino group. This physically prevents the intramolecular reaction from occurring.
-
Deprotection Conditions: If lactam formation is observed after deprotection, the conditions may be too harsh. For acid-labile protecting groups like Boc, using milder acidic conditions or shorter reaction times can be beneficial.
III. Experimental Protocols
Protocol 1: Boc-Protection of this compound
-
Dissolve this compound in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 equivalents) and stir until the solid dissolves.
-
Add Di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Protocol 2: Direct Catalytic Amidation using a Zirconium Catalyst
This protocol is a general guideline and should be optimized for specific substrates.
-
To a solution of Boc-protected 5-Amino-2-methylpentanoic acid and the desired amine (1.2 equivalents) in a suitable solvent (e.g., toluene), add the zirconium catalyst (e.g., ZrCl4, 5 mol%).
-
Heat the reaction mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.
IV. Data Summary
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Hydrogenolysis (H2, Pd/C), strong acid (HBr/AcOH) | Stable to mild acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | Stable to acid, hydrogenolysis |
Table 2: Overview of Catalysts for Key Reactions
| Reaction | Catalyst Class | Examples | Key Considerations |
| Amidation | Boron-based | Phenylboronic acid | Often require anhydrous conditions. |
| Metal-based Lewis Acids | ZrCl4, HfCl2, Nb2O5[1][8] | Can be more water-tolerant. | |
| Esterification | Brønsted Acids | H2SO4, p-TsOH | Strong acids, can cause side reactions. |
| Lewis Acids | Sn(II) octoate, Dibutyltin oxide | Milder conditions, good for sensitive substrates. | |
| Metal Alkoxides | Titanium tetra-isopropoxide[11] | Effective for a range of substrates. | |
| Lactamization | Enzymatic | Carboxylic acid reductases (CARs)[4] | Mild, stereoselective. |
| Photochemical | Flow photochemistry | Can enable challenging cyclizations.[12] |
V. References
-
Indian Journal of Chemistry. (2008). Note An efficient total synthesis of (±)-pregabalin. Available from: [Link]
-
Google Patents. (2011). Process for the synthesis of pregabalin. Available from:
-
Thomson Reuters. (2009). Pregabalin. Available from:
-
Google Patents. (2014). Synthesis method of pregabalin. Available from:
-
Google Patents. (2012). Process for the preparation of pregabalin. Available from:
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available from: [Link]
-
ResearchGate. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available from: [Link]
-
Google Patents. (2021). Catalyst for use in esterification reaction and method for catalyzing... Available from:
-
Catalytic Amidation. Catalytic Amidation Reactions. Available from: [Link]
-
Chemical Reviews. (2019). Amino Acid-Protecting Groups. Available from: [Link]
-
JACS Au. (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Available from: [Link]
-
ResearchGate. (2022). Carboxylic acid reductases enable intramolecular lactamization reactions. Available from: [Link]
-
National Institutes of Health. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Available from: [Link]
-
ResearchGate. (2023). TaCl5‐Catalyzed Amidation of Carboxylic Acids with Amines. Available from: [Link]
-
Chemical Reviews Letters. (2024). Strategies for the lactamization/lactonization of 2-arylanilines/2-arylphenols using CO2 as C1 source. Available from: [Link]
-
Wikidot. (2017). Protecting Groups - Lokey Lab Protocols. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
ResearchGate. (2021). Results of the bioesterification of the amino-alcohol 5 with hexanoic... Available from: [Link]
-
Google Patents. Process for preparation of an ester utilizing an esterifying catalyst. Available from:
-
PubChem. This compound. Available from: [Link]
-
PubChem. (S)-5-Amino-2-methylpentanoic acid. Available from: [Link]
-
Google Patents. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Available from:
-
National Institutes of Health. (2016). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Available from: [Link]
-
RSC Publishing. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available from: [Link]
Sources
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- 2. Catalytic Amidation [catalyticamidation.info]
- 3. Buy Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride | 878497-58-6 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 9. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Confirmation of Synthesized 5-Amino-2-methylpentanoic acid Hydrochloride
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 5-Amino-2-methylpentanoic acid hydrochloride. As a crucial component in pharmaceutical research and development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This document offers researchers, scientists, and drug development professionals a detailed examination of two robust HPLC methodologies: a pre-column derivatization technique with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and a direct analysis approach using Hydrophilic Interaction Liquid Chromatography (HILIC).
The selection of an appropriate analytical method is critical for accurate purity assessment. 5-Amino-2-methylpentanoic acid, being a non-chromophoric amino acid, presents a detection challenge for standard UV-based HPLC systems.[1] This guide will delve into the causality behind the experimental choices for each method, provide self-validating protocols, and present a clear comparison of their performance based on key analytical parameters.
Method 1: Reversed-Phase HPLC with Pre-Column FMOC-Cl Derivatization
This widely adopted method addresses the lack of a UV chromophore in the target analyte by introducing a fluorescent tag.[1][2] FMOC-Cl reacts with the primary amino group of 5-Amino-2-methylpentanoic acid under alkaline conditions to form a highly fluorescent derivative that can be readily detected.[2][3]
Rationale for Method Selection
The primary advantage of this method is its enhanced sensitivity and selectivity.[4][5] The derivatization step allows for the use of common C18 reversed-phase columns and fluorescence detectors, which are standard equipment in most analytical laboratories. The resulting FMOC-amino acid derivative is stable, allowing for automated analysis of multiple samples.[6]
Experimental Protocol
1. Reagent Preparation:
-
Borate Buffer (0.2 M, pH 10): Dissolve the appropriate amount of boric acid in water, adjust the pH to 10 with a sodium hydroxide solution, and dilute to the final volume.[7]
-
FMOC-Cl Reagent (15 mM): Dissolve 9-fluorenylmethyl chloroformate in acetonitrile. Prepare this solution fresh daily.[7]
-
Quenching Reagent (e.g., 1-Adamantanamine - ADAM): Prepare a solution of ADAM in a water-acetonitrile mixture to stop the derivatization reaction and react with excess FMOC-Cl.[7]
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.2).
-
Mobile Phase B: Acetonitrile.
2. Sample and Standard Preparation:
-
Accurately weigh and dissolve this compound standard and synthesized samples in a suitable diluent (e.g., water or a water/acetonitrile mixture) to a known concentration.
3. Automated Derivatization Procedure (using an autosampler):
-
Transfer a defined volume of the sample or standard solution to an autosampler vial.
-
Add borate buffer to raise the pH.
-
Introduce the FMOC-Cl reagent and allow the reaction to proceed for a specified time (e.g., 5 minutes).[7]
-
Add the quenching reagent to stop the reaction.[7]
-
Inject the derivatized sample into the HPLC system.
4. HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Fluorescence Detector: Excitation wavelength of 265 nm and an emission wavelength of 310 nm.[3]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the derivatized analyte and any impurities.
Expected Results
This method should yield a sharp, well-resolved peak for the FMOC-derivatized 5-Amino-2-methylpentanoic acid. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique that is well-suited for the separation of polar compounds like amino acids without the need for derivatization.[8][9][10][11] The separation is based on the partitioning of the analyte between a high organic content mobile phase and a water-enriched layer on the surface of a polar stationary phase.[10]
Rationale for Method Selection
The main advantage of the HILIC method is the elimination of the derivatization step, which simplifies sample preparation, reduces the risk of introducing impurities from reagents, and saves time.[9][12] This direct analysis approach is also compatible with mass spectrometry (MS) detection, providing higher specificity and the ability to confirm the identity of the main peak and any impurities.[8][13]
Experimental Protocol
1. Reagent Preparation:
-
Mobile Phase A: High organic content (e.g., 90% acetonitrile) with a small amount of aqueous buffer (e.g., 10 mM ammonium formate, pH 3).[14]
-
Mobile Phase B: High aqueous content (e.g., 90% water) with the same buffer as Mobile Phase A.
-
Sample Diluent: A mixture of acetonitrile and water, similar in composition to the initial mobile phase, to ensure good peak shape.
2. Sample and Standard Preparation:
-
Accurately weigh and dissolve the this compound standard and synthesized samples in the sample diluent to a known concentration.
3. HPLC-MS (or UV) Conditions:
-
Column: HILIC column (e.g., amide, silica, or zwitterionic stationary phase; 2.1 x 100 mm, 3 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detector: UV detector at a low wavelength (e.g., 200-220 nm) or a mass spectrometer.[9]
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the polar analyte.
Expected Results
The HILIC method should provide good retention and separation of the underivatized 5-Amino-2-methylpentanoic acid from potential impurities. When coupled with MS detection, this method offers definitive identification of the main compound and characterization of any detected impurities.
Method Comparison
| Parameter | Reversed-Phase HPLC with FMOC-Cl Derivatization | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation of a fluorescent derivative on a non-polar stationary phase. | Separation of the polar, underivatized analyte on a polar stationary phase.[8][10] |
| Sample Preparation | Multi-step derivatization required.[1] | Simple dissolution in a suitable solvent.[9] |
| Sensitivity | High, due to the fluorescent tag.[4] | Moderate with UV detection; high with MS detection. |
| Selectivity | High, based on both chromatography and fluorescence detection. | High, especially when coupled with mass spectrometry. |
| Run Time | Can be longer due to the derivatization step. | Generally faster due to simplified sample preparation. |
| Compatibility | Primarily with fluorescence and UV detectors. | Compatible with UV and mass spectrometry detectors.[8] |
| Cost & Complexity | Derivatization reagents add to the cost and complexity. | Simpler and potentially more cost-effective.[9] |
Method Validation
Both methods should be validated according to ICH guidelines (Q2(R2)) to ensure they are suitable for their intended purpose.[15][16][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradation products.[19]
-
Linearity: The linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often determined through recovery studies.[20][21]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[22]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualization of Experimental Workflows
Caption: Comparative workflows for the two HPLC methods.
Conclusion
Both the pre-column derivatization with FMOC-Cl followed by reversed-phase HPLC and the direct analysis by HILIC are viable and robust methods for determining the purity of synthesized this compound.
Regardless of the method chosen, proper validation is essential to ensure the reliability and accuracy of the purity assessment, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
-
HILIC–eSI-MS for Direct Analysis of Amino Acids. HPLC. [Link]
-
Lane, C. S. Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
-
A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. National Institutes of Health (NIH). [Link]
-
Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. American Chemical Society. [Link]
-
Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. [Link]
-
Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. [Link]
-
Polite, L. N., et al. Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. [Link]
-
LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column. Greyhound Chromatography. [Link]
-
Rao, B. M., et al. Determination of amino acid without derivatisation by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Separation Science. [Link]
-
Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed. [Link]
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. [Link]
-
Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC International. [Link]
-
Analysis of amino acids using on-line pre-column derivatization with OPA with rapid separation HPLC. Norlab. [Link]
-
High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Chromatographic Science. [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]
-
Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. LCGC International. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Birajdar, A. S. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Amino Acid Determination, Revision 1. US Pharmacopeia (USP). [Link]
-
Analysis of amino acids by high performance liquid chromatography. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). [Link]
-
VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ResearchGate. [Link]
-
Hydrolyzed Amino Acid Analysis by Dedicated HPLC Amino Acid Analyzers. University of Missouri. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
(S)-5-Amino-2-methylpentanoic acid. PubChem. [Link]
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- 5. Analysis of amino acids using on-line pre-column derivatization with OPA with rapid separation HPLC | Norlab [norlab.com]
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A Comparative Guide to the Reactivity of 5-Amino-2-methylpentanoic acid hydrochloride and Other Non-Natural Amino Acids in Synthetic Applications
Here is a comprehensive comparison guide on the reactivity of 5-Amino-2-methylpentanoic acid hydrochloride.
Authored by: A Senior Application Scientist
Introduction
The incorporation of non-natural amino acids into peptides and other molecular scaffolds is a cornerstone of modern drug discovery and chemical biology.[1][2][3] These unique building blocks allow researchers to move beyond the canonical 22 proteinogenic amino acids, enabling the design of molecules with enhanced stability, novel conformations, and improved therapeutic properties.[4][5] Non-natural amino acids can introduce features such as resistance to enzymatic degradation, constrained secondary structures, and unique side-chain functionalities for bio-orthogonal conjugation.[1][2]
However, the very structural novelty that makes these compounds valuable often introduces significant challenges in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).[2] Reactivity can be dramatically altered by factors such as the position of the amino group (e.g., α, β, or γ), substitution on the α-carbon, and the steric bulk of the side chain.
This guide provides an in-depth comparative analysis of the reactivity of This compound , a γ-amino acid with α-methylation, against a panel of other structurally diverse non-natural amino acids. We will explore how its unique architecture influences key synthetic parameters and provide field-proven experimental protocols to quantify these differences. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to effectively utilize this and similar building blocks in their synthetic workflows.
For this comparison, we have selected the following non-natural amino acids to highlight distinct structural effects on reactivity:
-
β-Alanine: A simple β-amino acid, to illustrate the effect of moving the amino group one carbon away from the carboxyl group.
-
(S)-2-Aminobutyric acid (L-Abu): A simple, non-proteinogenic α-amino acid with a small ethyl side chain, serving as a baseline for a non-hindered, non-natural α-amino acid.
-
D-Leucine: The D-enantiomer of a natural amino acid with a bulky isobutyl side chain, chosen to demonstrate the combined effects of stereochemistry and significant steric hindrance.
Structural Analysis and Predicted Reactivity
The reactivity of an amino acid in peptide synthesis is primarily governed by two factors: the nucleophilicity of its amino group and the steric hindrance around the reacting centers (the amino and carboxyl groups).
-
This compound (1): As a γ-amino acid, its primary amino group is located on the γ-carbon, four carbons away from the carboxyl group. This separation means the electronic influence of the carboxyl group on the amino group's pKa is minimal compared to an α-amino acid. However, the key feature is the methyl group on the α-carbon. This α-substitution introduces significant steric hindrance, which can be expected to slow down coupling reactions where the carboxyl group is being activated.
-
β-Alanine (2): The amino group is on the β-carbon. This removes the steric hindrance typically associated with α-side chains in α-amino acids, potentially leading to facile coupling reactions. Peptides incorporating β-amino acids are known to adopt unique helical structures and exhibit enhanced stability against proteases.[6][7]
-
(S)-2-Aminobutyric acid (3): This α-amino acid is structurally similar to alanine but with an ethyl side chain. It represents a modest increase in steric bulk compared to glycine or alanine but is generally considered to have good reactivity in standard coupling protocols. It is a useful chiral precursor for various pharmaceuticals.[8][9][10]
-
D-Leucine (4): The bulky isobutyl side chain creates substantial steric hindrance around the α-carbon, which is known to make peptide bond formation challenging.[11][12] The D-configuration can further influence peptide conformation and interactions with chiral reagents or catalysts.
Caption: Chemical structures of the compared non-natural amino acids.
Comparative Experimental Analysis
To move from prediction to quantitative data, we outline three key experiments designed to probe the reactivity of these amino acids under synthetically relevant conditions.
Experiment 1: Peptide Coupling Efficiency in SPPS
Expertise & Experience: The most direct measure of an amino acid's utility is its efficiency of incorporation during solid-phase peptide synthesis (SPPS). Inefficient coupling leads to deletion sequences, which are difficult to purify and reduce the overall yield. We choose a model tetrapeptide sequence, Ac-Gly-X-Ala-NH₂, where 'X' is the test amino acid. This sequence is simple, allowing for clear identification of the target peptide and any deletion products (e.g., Ac-Gly-Ala-NH₂) by HPLC. For the coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected. It is a highly potent uronium-based reagent known to be effective for sterically hindered couplings, thus providing a robust test for even the most challenging amino acids.[11]
Caption: Experimental workflow for assessing peptide coupling efficiency.
Trustworthiness (Self-Validating Protocol): The protocol includes a critical monitoring step. The Kaiser test, performed after the coupling of the test amino acid, qualitatively detects the presence of unreacted primary amines.[13] A positive result (blue beads) indicates incomplete coupling and validates the need for a second coupling step. This ensures that the final HPLC result is a true reflection of the amino acid's inherent reactivity under the chosen conditions.
Experimental Protocol: Peptide Coupling Efficiency
-
Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 2 mL).
-
Alanine Coupling:
-
In a separate vial, pre-activate Fmoc-Ala-OH (4 equivalents) with HATU (3.9 eq.) and N,N-Diisopropylethylamine (DIPEA) (8 eq.) in 1.5 mL of DMF for 2 minutes.
-
Add the activated solution to the resin and agitate for 1 hour.
-
Wash the resin with DMF (5 x 2 mL).
-
-
Test Amino Acid Coupling (X):
-
Repeat steps 2 and 3 to deprotect the N-terminus of Alanine.
-
Pre-activate the test amino acid (Fmoc-X-OH, 4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in 1.5 mL DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (2 x 2 mL).
-
-
Monitoring: Perform a Kaiser test on a small sample of beads. If the test is positive, repeat step 5c for an additional 2 hours.
-
Glycine Coupling & Acetylation: After a negative Kaiser test and DMF wash, proceed with the coupling of Fmoc-Gly-OH and subsequent N-terminal acetylation with acetic anhydride/DIPEA in DMF.
-
Cleavage and Analysis: Wash the final resin with Dichloromethane (DCM), dry it, and treat with 2 mL of a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Quantification: Dissolve the crude peptide in 50% Acetonitrile/H₂O and analyze by Reverse-Phase HPLC. Calculate coupling efficiency as: (Area of Target Peptide) / (Area of Target Peptide + Area of Deletion Peptide) * 100%.
Expected Results & Data Summary
| Test Amino Acid (X) | Predicted Steric Hindrance | Predicted Nucleophilicity (Amino Group) | Expected Coupling Efficiency (Single 2h Coupling) |
| (S)-2-Aminobutyric acid | Low | High (α-amino) | >98% |
| β-Alanine | Very Low | Moderate (β-amino) | >99% |
| 5-Amino-2-methylpentanoic acid HCl | High (α-methyl) | Low (γ-amino) | 75-85% |
| D-Leucine | Very High (isobutyl) | High (α-amino) | 60-70% |
Experiment 2: N-Terminal Nucleophilicity Assay
Expertise & Experience: The intrinsic nucleophilicity of the amino group is a critical determinant of reaction kinetics. While pKa can provide a rough guide, it doesn't fully capture reactivity, which is also influenced by steric accessibility. A kinetic assay using a fluorogenic probe provides a direct measure. We select Fluorescamine, which reacts rapidly and specifically with primary amines to produce a fluorescent product, allowing for real-time monitoring of the reaction rate. The experiment is conducted at a controlled pH (e.g., pH 8.5) where the amino groups are sufficiently deprotonated to act as nucleophiles. The rate of fluorescence increase is directly proportional to the nucleophilic reactivity of the amino acid.
Experimental Protocol: N-Terminal Nucleophilicity
-
Solution Preparation: Prepare 10 mM stock solutions of each amino acid in a 100 mM borate buffer (pH 8.5). Prepare a 1 mg/mL stock solution of Fluorescamine in acetone.
-
Reaction Setup: In a 96-well microplate, add 180 µL of the amino acid solution to triplicate wells for each compound.
-
Initiation and Measurement: Place the plate in a fluorescence plate reader (Excitation: 390 nm, Emission: 475 nm). Inject 20 µL of the Fluorescamine solution into each well and immediately begin recording fluorescence intensity every 15 seconds for 10 minutes.
-
Data Analysis: Plot fluorescence intensity versus time for each amino acid. The initial reaction rate is determined from the slope of the linear portion of the curve (typically the first 1-2 minutes). Normalize the rates relative to a standard (e.g., (S)-2-Aminobutyric acid).
Expected Results & Data Summary
| Test Amino Acid | Structural Factors Affecting Nucleophilicity | Expected Relative Reaction Rate (vs. L-Abu) |
| (S)-2-Aminobutyric acid | Unhindered α-amino group | 1.00 (Reference) |
| β-Alanine | Spatially accessible but electronically different β-amino group | ~0.90 - 1.10 |
| 5-Amino-2-methylpentanoic acid HCl | Distant γ-amino group, less influenced by carboxyl group, but potentially hindered by alkyl chain conformation | ~0.80 - 0.95 |
| D-Leucine | Sterically hindered α-amino group due to bulky side chain | ~0.60 - 0.75 |
Experiment 3: Stability Under Varying pH Conditions
Expertise & Experience: The stability of an amino acid is crucial for its storage and for choosing appropriate conditions for synthesis and purification. Instability can lead to the formation of impurities. For example, some amino acids can undergo cyclization or degradation under strongly acidic or basic conditions.[14][15] This experiment assesses stability by incubating the amino acids in buffers representing acidic, neutral, and basic conditions commonly encountered in synthetic chemistry, followed by quantification using LC-MS.
Experimental Protocol: pH Stability
-
Incubation: Prepare 1 mg/mL solutions of each amino acid in three separate buffers: 0.1 M HCl (pH 1), 100 mM Phosphate Buffer (pH 7.0), and 100 mM Borate Buffer (pH 9.5).
-
Time Points: Aliquot the solutions and incubate them at room temperature. Take samples at t=0, 24, and 72 hours.
-
Analysis: Dilute the samples and analyze by LC-MS.
-
Quantification: Monitor the disappearance of the parent compound's mass peak over time. Calculate the percentage of the amino acid remaining at each time point relative to t=0.
Expected Results & Data Summary
| Test Amino Acid | Expected Stability Profile | % Remaining after 72h (pH 1) | % Remaining after 72h (pH 7) | % Remaining after 72h (pH 9.5) |
| (S)-2-Aminobutyric acid | Generally stable | >99% | >99% | >99% |
| β-Alanine | Generally stable | >99% | >99% | >99% |
| 5-Amino-2-methylpentanoic acid HCl | Stable; the long chain may prevent intramolecular cyclization (lactam formation) which is more common for 4-aminobutanoic acid. | >99% | >99% | >98% |
| D-Leucine | Generally stable | >99% | >99% | >99% |
Synthesis of Findings and Practical Recommendations
The combined results from these experiments provide a multi-faceted view of reactivity.
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A Comparative Guide to the Efficacy of Proline and Acyclic Amino Acids in Organocatalysis: A Focus on 5-Amino-2-methylpentanoic acid hydrochloride
In the landscape of asymmetric organocatalysis, the cyclic amino acid L-proline has long been celebrated as a uniquely powerful and versatile catalyst, often dubbed the "simplest enzyme" for its ability to facilitate a wide range of stereoselective transformations.[1] Its rigid cyclic structure is widely considered crucial for its high efficacy. This guide provides a detailed comparison between the well-established catalytic prowess of L-proline and the largely underexplored potential of acyclic amino acids, represented here by 5-Amino-2-methylpentanoic acid hydrochloride.
While extensive research substantiates the catalytic activity of proline, a comprehensive literature search reveals a notable absence of studies investigating this compound as an organocatalyst. Therefore, this guide will first establish the benchmark performance of proline with extensive experimental support. Subsequently, it will delve into a theoretical and comparative analysis of acyclic amino acids as potential organocatalysts, drawing parallels and highlighting structural differences to postulate the expected efficacy of compounds like this compound.
The Proline Paradigm: A Legacy of High Performance in Asymmetric Synthesis
Proline's catalytic activity is rooted in its bifunctional nature, possessing both a secondary amine and a carboxylic acid. This unique combination enables it to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[2] The constrained pyrrolidine ring is instrumental in creating a well-defined chiral environment, leading to excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, including aldol, Mannich, and Michael additions.[3]
The Proline-Catalyzed Asymmetric Aldol Reaction: A Case Study
A quintessential example of proline's catalytic power is the direct asymmetric aldol reaction. Here, proline catalyzes the reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone with high enantiomeric excess.
Performance Data: Proline in the Asymmetric Aldol Reaction
| Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| p-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | [List et al., 2000] |
| Isovaleraldehyde | Acetone | DMSO | 20-30 | 48 | 97 | 96 | [List et al., 2000] |
| Cyclohexanecarboxaldehyde | Acetone | DMSO | 20-30 | 48 | 62 | 93 | [List et al., 2000] |
Mechanistic Insight: The Enamine Catalytic Cycle of Proline
The catalytic cycle of the proline-mediated aldol reaction is a well-studied process that proceeds through an enamine intermediate. The carboxylic acid moiety of proline plays a crucial role in the stereodetermining step by forming a hydrogen-bonded, six-membered transition state that resembles the Zimmerman-Traxler model.[3]
Caption: Proline-catalyzed aldol reaction cycle.
Experimental Protocol: Proline-Catalyzed Direct Asymmetric Aldol Reaction
Materials:
-
L-Proline (catalyst)
-
p-Nitrobenzaldehyde (aldehyde)
-
Acetone (ketone and solvent)
-
Dimethyl sulfoxide (DMSO, solvent)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of p-nitrobenzaldehyde (1.0 mmol) in a mixture of DMSO (4 mL) and acetone (1 mL), add L-proline (0.3 mmol, 30 mol%).
-
Stir the reaction mixture at room temperature for the time specified in the data table (e.g., 4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure aldol product.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Acyclic Amino Acids as Organocatalysts: A Frontier of Exploration
While proline's efficacy is well-documented, the catalytic potential of acyclic amino acids like this compound remains largely untapped. The structural flexibility of acyclic amino acids presents a stark contrast to the rigidity of proline, which is often cited as a key factor for high stereoselectivity.
Theoretical Considerations for this compound
5-Amino-2-methylpentanoic acid is a γ-amino acid, meaning its amino group is on the gamma carbon relative to the carboxyl group.[4][5] Like proline, it possesses both an amine and a carboxylic acid, which are the fundamental requirements for the enamine catalytic cycle. However, several structural differences could significantly impact its catalytic performance compared to proline:
-
Acidity and Basicity: The pKa values of the amino and carboxylic acid groups in an acyclic environment will differ from those in proline's constrained ring, potentially affecting the rate of enamine and iminium ion formation and hydrolysis.
-
Conformational Flexibility: The free rotation around the carbon-carbon single bonds in this compound would lead to a multitude of possible transition states. This lack of a pre-organized chiral environment is hypothesized to result in lower enantioselectivity compared to proline.[6][7]
-
Primary vs. Secondary Amine: 5-Amino-2-methylpentanoic acid has a primary amine, which can also form enamines. However, the reactivity and stability of these enamines may differ from those derived from proline's secondary amine.
Insights from Other Acyclic Amino Acid Catalysts
Research on other simple, acyclic amino acids provides some clues. For instance, L-alanine has been shown to catalyze the direct asymmetric aldol reaction, albeit generally with lower to moderate enantioselectivities compared to proline under similar conditions.[7][8] Studies on β-amino acids in organocatalysis have also demonstrated their potential, with the stereochemical outcome being highly dependent on the substitution pattern of the amino acid backbone.[9][10][11]
Caption: Structural rigidity and its influence on stereoselectivity.
Comparative Workflow for Catalyst Evaluation
For researchers interested in exploring the catalytic potential of novel amino acids like this compound, a systematic evaluation is crucial.
Caption: Workflow for evaluating a novel organocatalyst.
Conclusion and Future Outlook
L-proline remains the gold standard for many asymmetric organocatalytic reactions due to its unique structural features that ensure high stereocontrol. The world of acyclic amino acid organocatalysis, including the potential use of compounds like this compound, is a largely unexplored territory. While the inherent flexibility of linear amino acids presents a significant challenge to achieving high enantioselectivity, it also offers opportunities for discovering novel reactivity and for catalyst design through strategic placement of substituents.
Future research in this area should focus on systematically screening a variety of acyclic amino acids in benchmark organocatalytic reactions. Such studies would not only broaden the toolkit of available organocatalysts but also deepen our fundamental understanding of the structure-activity relationships that govern stereoselective catalysis. For professionals in drug development, the discovery of new, simple, and effective organocatalysts could provide more efficient and sustainable routes to chiral pharmaceutical intermediates.
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
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Almasi, D., Alonso, D. A., & Nájera, C. (2011). Efficient organocatalysts derived from simple chiral acyclic amino acids in asymmetric catalysis. Chemical Society Reviews, 40(1), 159-172. [Link]
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Mielgo, A., & Palomo, C. (2007). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 12(12), 2901-2913. [Link]
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Liu, X., & Feng, X. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-49. [Link]
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Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of β-Hydroxy Ketones with Proline. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
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Córdova, A., Notz, W., & Barbas, C. F. (2002). Proline-Catalyzed One-Pot Asymmetric Synthesis of 5-Hydroxy-2-keto Esters. Journal of Organic Chemistry, 67(1), 301-303. [Link]
- Lelais, G., & MacMillan, D. W. C. (2006). Modern Strategies in Organocatalysis. Aldrichimica Acta, 39(3), 79-87.
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Gröger, H. (2003). Catalytic Enantioselective Strecker Reactions and α-Amino Acid Synthesis. Chemical Reviews, 103(8), 2795–2828. [Link]
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Córdova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas, C. F. (2005). Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst. Chemical Communications, (24), 3064-3066. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Proline. National Center for Biotechnology Information. Retrieved from [Link]
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Winkler, M., Knall, A. C., Kulterer, M. R., & Klempier, N. (2007). Nitrilases catalyze key step to conformationally constrained GABA analogous gamma-amino acids in high optical purity. The Journal of organic chemistry, 72(19), 7423–7426. [Link]
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Zhu, N., Wang, T., Ge, L., Li, Y., Zhang, X., & Bao, H. (2020). γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes. Organic Letters, 22(18), 7113-7118. [Link]
- Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Acyclic amino acid-catalyzed direct asymmetric aldol reactions in the presence of water. Tetrahedron: Asymmetry, 17(4), 527-531.
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Zhang, X., & Bao, H. (2021). Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination. CCS Chemistry, 3(8), 2215-2225. [Link]
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Wikipedia. (2023, December 1). Proline organocatalysis. In Wikipedia. [Link]
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Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical reviews, 107(12), 5471–5569. [Link]
- Melchiorre, P., Marigo, M., Carlone, A., & Jørgensen, K. A. (2008). Asymmetric enamine catalysis.
- Alcaide, B., Almendros, P., & Luna, A. (2007). Recent developments in the stereoselective synthesis of β-lactams. Chemical Society Reviews, 36(11), 1717-1735.
- Notz, W., Tanaka, F., Watanabe, S. I., Chowdari, N. S., Turner, J. M., & Barbas, C. F. (2003). The direct organocatalytic asymmetric Mannich reaction: a highly enantioselective synthesis of beta-amino aldehydes. Angewandte Chemie (International ed. in English), 42(43), 5299–5302.
- Córdova, A. (2004). The direct catalytic asymmetric cross-Mannich reaction.
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Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615-1621. [Link]
- Eder, U., Sauer, G., & Wiechert, R. (1971). New type of asymmetric cyclization to optically active steroid CD partial structures. Angewandte Chemie International Edition in English, 10(7), 496-497.
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Northrup, A. B., & MacMillan, D. W. (2002). The first direct and enantioselective cross-aldol reaction of aldehydes. Journal of the American Chemical Society, 124(24), 6798–6799. [Link]
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Brown, S. P., Goodwin, N. C., & MacMillan, D. W. (2003). The first enantioselective organocatalytic Michael reaction: the addition of aldehydes to nitro-olefins. Journal of the American Chemical Society, 125(5), 1192–1194. [Link]
- Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes.
- Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005). Enantioselective organocatalyzed α-sulfenylation of aldehydes.
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Houk, K. N., & List, B. (2004). Asymmetric organocatalysis. Accounts of chemical research, 37(8), 487-487. [Link]
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A Comparative Guide to the Synthetic Validation of 5-Amino-2-methylpentanoic Acid Hydrochloride
This guide provides an in-depth validation of a common synthetic route for 5-Amino-2-methylpentanoic acid hydrochloride, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind the experimental design, present a detailed protocol, and offer a comparative analysis of alternative synthetic strategies. Our focus is on providing a robust, self-validating framework for researchers, scientists, and professionals in drug development.
Introduction: The Significance of this compound
This compound is a crucial building block in organic synthesis, most notably as a precursor in the synthesis of Pregabalin. Pregabalin is a widely used pharmaceutical agent for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The purity and yield of this intermediate directly impact the efficiency and quality of the final active pharmaceutical ingredient (API). Therefore, a well-validated and efficient synthetic route is of paramount importance.
This guide will focus on a straightforward and scalable two-step synthesis starting from 5-amino-2-methylpentanoic acid. We will explore the nuances of this route and compare it to other published methods to provide a comprehensive understanding of the available synthetic options.
Primary Synthetic Route: Esterification and Hydrochloride Salt Formation
The chosen primary route involves the esterification of 5-amino-2-methylpentanoic acid with methanol, followed by the formation of the hydrochloride salt. This method is favored for its simplicity and use of readily available reagents.
Logical Workflow for the Primary Synthetic Route
Caption: Workflow of the primary synthetic route.
Step 1: Methyl Esterification of 5-Amino-2-methylpentanoic acid
Objective: To convert the carboxylic acid functional group into a methyl ester. This is a classic Fischer esterification reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-amino-2-methylpentanoic acid (1.0 eq) in methanol (10 volumes).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise. The addition of a strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
Trustworthiness through Self-Validation: The progress of the esterification can be reliably tracked by observing the disappearance of the starting material spot and the appearance of a new, less polar product spot on a TLC plate. GC-MS analysis of an aliquot can confirm the formation of the desired product by identifying its molecular ion peak.
Step 2: Formation of the Hydrochloride Salt
Objective: To convert the free amine of the methyl ester into its hydrochloride salt. This increases the compound's stability and water solubility.[3]
Experimental Protocol:
-
Dissolution: Dissolve the crude 5-amino-2-methylpentanoic acid methyl ester from the previous step in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Precipitation and Isolation: Stir the resulting slurry for 30 minutes in the ice bath. Collect the white crystalline solid by vacuum filtration.[3]
-
Washing and Drying: Wash the solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum to yield the final product, this compound.
Trustworthiness through Self-Validation: The formation of a precipitate upon acidification is a strong indicator of successful salt formation. The final product should be a white crystalline solid.[3] The melting point of the product can be compared to literature values for preliminary identification and purity assessment.
Validation and Characterization of the Final Product
A rigorous validation of the synthesized this compound is essential to confirm its identity and purity.
| Analytical Technique | Expected Results |
| Appearance | White crystalline solid[3] |
| Molecular Formula | C₆H₁₄ClNO₂[4][5] |
| Molecular Weight | 167.63 g/mol [4][5][6] |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the methyl group, the methine proton, the methylene groups of the pentyl chain, and the amine protons. |
| ¹³C NMR | Expected number of carbon signals corresponding to the structure. |
| FTIR (cm⁻¹) | Peaks corresponding to N-H stretching (ammonium), C=O stretching (ester), and C-O stretching. |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the free base (C₆H₁₃NO₂) at approximately 131.17.[7] |
| Purity (HPLC) | ≥95%[6] |
| Melting Point | A sharp melting point range consistent with a pure compound. |
Comparative Analysis of Alternative Synthetic Routes
While the primary route is reliable, other synthetic strategies offer different advantages and disadvantages.
Decision Matrix for Selecting a Synthetic Route
Caption: Decision matrix for synthetic route selection.
Alternative Route 1: Synthesis from 2-benzyl-4-methyl pentanenitrile
This route is part of a published synthesis for (±)-pregabalin and can be adapted. It involves the oxidation of a phenyl group to a carboxylic acid and the reduction of a nitrile to an amine.
Key Steps:
-
Oxidation of 2-benzyl-4-methylpentanenitrile using a ruthenium chloride catalyst to form 3-cyano-5-methylhexanoic acid.
-
Reduction of the nitrile group to an amine using a reducing agent like sodium borohydride with nickel chloride.
Alternative Route 2: Asymmetric Synthesis
For applications requiring a specific enantiomer, an asymmetric synthesis is necessary. This can be achieved through methods like dynamic kinetic resolution or by using chiral auxiliaries or catalysts.[8][9][10]
Key Approaches:
-
Enzymatic Resolution: Using enzymes like lipolase to selectively react with one enantiomer of a racemic intermediate.[11]
-
Chiral Catalysts: Employing chiral rhodium or nickel complexes to guide the reaction towards the desired stereoisomer.[12][13]
Comparison of Synthetic Routes
| Parameter | Primary Route (Esterification) | Alternative Route 1 (from Nitrile) | Alternative Route 2 (Asymmetric) |
| Starting Materials | Readily available amino acid. | Requires synthesis of the nitrile precursor. | Can be complex and expensive. |
| Number of Steps | Fewer steps, generally 2-3. | Multiple steps. | Often requires more steps, including catalyst preparation or resolution. |
| Reagents | Common lab reagents. | Uses potentially hazardous reagents like ruthenium and borohydrides. | Expensive chiral catalysts or resolving agents.[11][12] |
| Stereocontrol | Produces a racemic mixture. | Produces a racemic mixture. | Can produce a single enantiomer with high enantiomeric excess.[9] |
| Scalability | Generally straightforward to scale up. | May present challenges in scaling up due to catalyst handling or reaction conditions. | Can be difficult and costly to scale up. |
| Overall Yield | Moderate to good. | Reported with good overall yields. | Can vary significantly depending on the method. |
Conclusion
The validation of a synthetic route for this compound is a critical step in ensuring the quality and efficiency of subsequent pharmaceutical manufacturing. The primary route presented, involving esterification and hydrochloride salt formation, offers a balance of simplicity, reliability, and scalability for producing the racemic compound. For applications demanding stereochemical purity, asymmetric synthesis methods, though more complex and costly, are indispensable. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including cost, scale, and the need for stereocontrol. This guide provides the foundational knowledge and comparative data to make an informed decision.
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Journal of the Indian Chemical Society. Note An efficient total synthesis of (±)-pregabalin. Available from: [Link]
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- Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
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-
Quick Company. An Improved Process For Preparation Of Pregabalin. Available from: [Link]
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PubChem. 5-Amino-2-methylpentanoic acid. Available from: [Link]
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-
National Center for Biotechnology Information. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. Available from: [Link]
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PubChem. (S)-5-Amino-2-methylpentanoic acid. Available from: [Link]
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MDPI. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Available from: [Link]
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Human Metabolome Database. Showing metabocard for L-2-Amino-5-hydroxypentanoic acid (HMDB0031658). Available from: [Link]
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A Senior Application Scientist's Guide: Comparative Study of Coupling Reagents for 5-Amino-2-methylpentanoic acid hydrochloride
Abstract
The formation of amide bonds is a cornerstone of modern drug discovery and development. However, the coupling of sterically hindered amino acids, such as 5-Amino-2-methylpentanoic acid hydrochloride, presents significant synthetic challenges that can impact yield, purity, and scalability. The methyl group at the α-carbon of this molecule sterically encumbers the carboxylic acid, demanding highly efficient activation to overcome reduced reactivity. This guide provides a comparative analysis of common coupling reagents, offering a framework for selecting the optimal reagent and conditions. We will delve into the mechanistic nuances of uronium salts, carbodiimides, and phosphonic anhydrides, supported by a detailed experimental protocol for their empirical evaluation.
The Challenge of Sterically Hindered Coupling
Amide bond synthesis is a condensation reaction requiring the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[1] For sterically demanding substrates like 5-Amino-2-methylpentanoic acid, the reaction kinetics are often slow, leading to incomplete conversions and the formation of side products.[2] The presence of the α-methyl group hinders the approach of the activating agent and the subsequent attack by the amine.
Furthermore, the starting material is a hydrochloride salt, meaning both the amine and the carboxylic acid are protonated.[3][4] This necessitates the use of a non-nucleophilic base, typically a tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in sufficient quantity to neutralize the salt and deprotonate the carboxylic acid, allowing the coupling reaction to proceed.[1][5]
The choice of coupling reagent is therefore critical. An ideal reagent must be powerful enough to overcome the steric barrier, fast enough to outcompete potential side reactions, and mild enough to prevent racemization at the chiral center.[5][6]
Mechanistic Overview of Key Coupling Reagent Classes
Understanding the mechanism of action is fundamental to troubleshooting and optimizing amide bond formation.[6]
Uronium/Aminium Salts (e.g., HATU, HBTU)
Uronium-based reagents like HATU and HBTU are among the most effective activators for difficult couplings.[7][8] They react with the carboxylate anion to form a highly reactive O-acylisourea intermediate (specifically, an OAt- or OBt-ester), which is then readily attacked by the amine.[8][9] HATU is generally considered more efficient than HBTU, especially for hindered systems, because the 7-azabenzotriazole (HOAt) moiety forms a more reactive active ester than the benzotriazole (HOBt) in HBTU.[8][10] The presence of a base is required for these reagents to function.[1]
Caption: General mechanism of uronium salt-mediated coupling.
Carbodiimides (e.g., EDC, DIC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[11] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] However, this intermediate is prone to racemization and can rearrange into a stable N-acylurea, terminating the reaction.[1] To mitigate these side reactions and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure is almost always required.[11] The additive traps the O-acylisourea to form a more stable, yet still reactive, active ester.[1]
Caption: Mechanism of carbodiimide coupling with an additive.
Propanephosphonic Anhydride (T3P®)
T3P® is a cyclic phosphonic anhydride that acts as a powerful and mild dehydrating agent.[12] It is considered a "green" reagent because its byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup, simplifying purification.[13][14] The reaction proceeds by forming a mixed anhydride with the carboxylate, which is a highly activated intermediate for amidation.[15] T3P® has a low risk of epimerization and is effective for a wide range of substrates, including sterically hindered ones.[13][14]
Caption: Mechanism of T3P®-mediated amide bond formation.
Comparative Performance of Selected Reagents
The choice of reagent involves a trade-off between reactivity, cost, ease of use, and safety. For a sterically hindered substrate like 5-Amino-2-methylpentanoic acid, high reactivity is paramount.
| Parameter | HATU | EDC / Oxyma | T3P® (Propanephosphonic Anhydride) |
| Reactivity | Very High. Often the reagent of choice for hindered amino acids and "difficult" sequences.[8][16] | Moderate to High. Efficiency is highly dependent on the additive. Generally less potent than HATU for hindered couplings.[11][17] | High. Excellent performance in a wide range of amidations with a mild activation mechanism.[12][14] |
| Racemization Risk | Low. The HOAt leaving group minimizes the lifetime of the activated species, reducing epimerization risk.[8][18] | Low to Moderate. Additives like HOBt or Oxyma are crucial for suppressing racemization.[1][11] | Very Low. The reaction conditions and mechanism are known to preserve stereochemical integrity.[13][14] |
| Byproduct Removal | Byproducts are generally soluble in common organic solvents but require chromatography for complete removal. | EDC byproducts are water-soluble, simplifying workup.[11] DIC byproducts (DIU) are soluble in organic solvents. | Excellent. Byproducts are highly water-soluble and easily removed with a simple aqueous wash.[12][13] |
| Cost & Availability | High. One of the more expensive options. | Low to Moderate. Generally the most cost-effective choice. | Moderate. Commercially available as a solution in solvents like ethyl acetate or DMF.[13] |
| Safety Profile | Benzotriazole-based reagents are potentially explosive and require careful handling.[1] | Generally considered safe. | Low toxicity and non-allergenic profile, making it an attractive "green" alternative.[12][14] |
Experimental Protocol: A Framework for Comparative Evaluation
This protocol outlines a parallel synthesis to empirically determine the most effective coupling reagent for this compound with a model amine, benzylamine.
Objective: To compare the reaction conversion and product purity when using HATU, EDC/Oxyma, and T3P® for the synthesis of N-benzyl-5-amino-2-methylpentanamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Reagent System A: HATU (1.1 eq)
-
Reagent System B: EDC (1.2 eq) and OxymaPure (1.2 eq)
-
Reagent System C: T3P® (50% solution in Ethyl Acetate, 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Caption: Experimental workflow for the comparative study.
Step-by-Step Procedure:
-
Preparation: In three separate round-bottom flasks equipped with stir bars, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to each flask to achieve a concentration of approximately 0.2 M. Add benzylamine (1.05 eq) to each flask.
-
Neutralization: Add DIPEA (2.5 eq) to each flask. Causality: More than 2 equivalents are required to neutralize the hydrochloride salt and fully deprotonate the carboxylic acid for activation. Stir for 10 minutes at room temperature.
-
Reagent Addition (Parallel):
-
Flask A (HATU): Add HATU (1.1 eq) in one portion.
-
Flask B (EDC/Oxyma): Add Oxyma (1.2 eq) followed by EDC (1.2 eq).
-
Flask C (T3P®): Add the T3P® solution (1.5 eq) dropwise.
-
-
Reaction: Stir all three reactions at room temperature.
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., 1, 4, and 16 hours) to compare reaction rates.
-
Workup:
-
Once a reaction is deemed complete (or has ceased progressing), dilute it with Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Trustworthiness: This standard aqueous wash sequence effectively removes the base, unreacted starting materials, and byproducts (especially for EDC and T3P®).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude material from each reaction by ¹H NMR and LC-MS to determine the conversion and relative purity of the desired amide product.
Troubleshooting and Optimization
-
Low Conversion: If reactions are slow or stall, especially with EDC/Oxyma, gentle heating (40-50 °C) can be applied, but this may increase the risk of side reactions.[16] Alternatively, increasing the reaction time or using a solvent with superior solvating properties like N-methylpyrrolidone (NMP) can be beneficial.[16][19] For particularly stubborn couplings, a "double coupling" protocol, where a second charge of the coupling reagent and base is added after a few hours, can drive the reaction to completion.[16]
-
Impure Product: If significant impurities are observed, ensure all reagents are anhydrous. For T3P®, the water-soluble byproducts should be easily removed; persistent impurities may indicate side reactions with the substrate itself.[15] For HATU/HBTU, using an exact molar equivalent relative to the carboxylic acid is important, as excess reagent can cap the free amine of the product.[18]
Conclusion
For the challenging coupling of this compound, a highly potent coupling reagent is required.
-
HATU is expected to provide the fastest reaction rate and highest conversion due to its superior activating ability for sterically hindered substrates.[8][18] It is the reagent of choice when yield and speed are the primary concerns.
-
T3P® presents a compelling alternative, combining high reactivity with an exceptionally simple and green workup procedure.[14][20] Its low racemization potential and favorable safety profile make it ideal for process development and scale-up operations.
-
EDC/Oxyma is a viable, cost-effective option but may require longer reaction times or heating to achieve comparable conversion rates for this hindered substrate.[11][17]
Ultimately, the optimal choice will depend on the specific project goals, balancing the need for reaction efficiency against considerations of cost, scalability, and environmental impact. The provided experimental framework offers a reliable method to make an evidence-based decision for your specific application.
References
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Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
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Dunsmore, C. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. [Link]
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Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
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Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
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Organic Chemistry Portal. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
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Mustafa, Y. F., et al. (2025). What is coupling reagents in peptide synthesis? ResearchGate. [Link]
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Badland, M., et al. (2017). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]
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Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]
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The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
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Albericio, F., et al. (2016). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral, University of Liège. [Link]
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Sharma, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of ChemTech Research. [Link]
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The Organic Chemistry Tutor. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
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El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
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Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
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AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]
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Curia. (2021). Understanding T3P® From Start To Finish. Outsourced Pharma. [Link]
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Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
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GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]
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Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? r/organicchemistry on Reddit. [Link]
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Carpino, L. A., et al. (n.d.). Coupling Reagents. ResearchGate. [Link]
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Guga, P. (1998). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Nucleic Acids Symposium Series. [Link]
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Packman, L. C. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]
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Scott, P. (2023). What do you do when your peptide synthesis fails? Biotage. [Link]
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precisionFDA. (n.d.). 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. precisionFDA. [Link]
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A Comparative Guide to Enantiomeric Excess Determination of 5-Amino-2-methylpentanoic Acid Hydrochloride Derivatives
Introduction: The Stereochemical Imperative in Drug Development
5-Amino-2-methylpentanoic acid is a non-proteinogenic amino acid derivative that serves as a crucial chiral building block in medicinal chemistry. As with many biologically active molecules, its stereochemistry is not a trivial detail but a fundamental determinant of its pharmacological profile. The three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like enzymes and receptors. Consequently, one enantiomer of a 5-Amino-2-methylpentanoic acid-based drug candidate may exhibit potent therapeutic activity, while its mirror image could be inactive or, in the worst-case scenario, toxic.
Therefore, the ability to accurately quantify the enantiomeric purity, or enantiomeric excess (e.e.), of these derivatives is a cornerstone of process development, quality control, and regulatory compliance in the pharmaceutical industry.[1] This guide provides an in-depth comparison of prevalent analytical techniques for determining the e.e. of 5-Amino-2-methylpentanoic acid hydrochloride and its derivatives, offering field-proven insights and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
Overview of Analytical Strategies
The determination of enantiomeric excess hinges on a core principle: converting a pair of enantiomers, which have identical physical properties, into species that can be distinguished by an analytical instrument. This is typically achieved by introducing another chiral entity to create diastereomeric interactions. These interactions can occur transiently during chromatographic separation or through the formation of stable diastereomeric compounds. The primary methods employed for this purpose are Chiral Chromatography (both High-Performance Liquid and Gas) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is arguably the most versatile and widely used technique. It can be implemented in two distinct modes:
-
Direct Separation: Enantiomers are separated directly on a Chiral Stationary Phase (CSP). The CSP is composed of a single enantiomer of a chiral molecule that interacts differently with each analyte enantiomer, leading to different retention times.[2]
-
Indirect Separation: The amino acid derivative is first reacted with a Chiral Derivatizing Agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[3][4]
-
-
Chiral Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds. For amino acids, derivatization is mandatory to block the polar carboxyl and amino groups, thereby increasing volatility. The separation is then performed on a capillary column coated with a chiral stationary phase.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This method relies on creating a diastereomeric environment that causes the NMR signals of the enantiomers to become distinct.
-
Using Chiral Derivatizing Agents (CDAs): Similar to indirect HPLC, stable diastereomers are formed, which exhibit separate signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR). The e.e. is determined by integrating these signals.[8][9]
-
Using Chiral Solvating Agents (CSAs): These agents form transient, rapidly-equilibrating diastereomeric complexes with the analyte. This results in observable chemical shift differences between the enantiomers without covalent modification.
-
Comparative Performance Analysis
The choice of analytical method is a critical decision driven by factors such as required sensitivity, sample matrix complexity, instrument availability, and throughput needs. The following table provides a comparative summary of the primary techniques.
| Parameter | Chiral HPLC (Direct) | Chiral HPLC (Indirect) | Chiral GC-MS | NMR Spectroscopy |
| Principle | Differential interaction with Chiral Stationary Phase (CSP). | Formation of diastereomers with a Chiral Derivatizing Agent (CDA), separated on an achiral column. | Separation of volatile diastereomeric derivatives on a chiral capillary column. | Formation of diastereomers (with CDA) or transient complexes (with CSA) leading to distinct NMR signals. |
| Sensitivity | Moderate to High (UV, MS detection). | High (UV, Fluorescence, MS detection). Derivatization can introduce a sensitive chromophore/fluorophore. | Very High (especially with MS detection). | Low. Requires relatively high sample concentration (mg scale). |
| Accuracy | High, provided baseline separation is achieved. | High. Can be affected by the optical purity of the CDA and potential for kinetic resolution during derivatization. | Very High. Excellent resolution is often achievable. | Moderate to High. Dependent on baseline separation of signals and accurate integration. |
| Sample Prep | Minimal (dissolve and inject). N-protection (e.g., Fmoc) may be needed for UV detection. | Moderate. Requires a quantitative derivatization reaction. Excess reagent may need to be removed.[4] | Extensive. Requires quantitative, multi-step derivatization to ensure volatility. Risk of racemization at high temperatures.[7] | Minimal to Moderate. Sample is dissolved with CDA or CSA in a suitable deuterated solvent. |
| Analysis Time | 10-30 minutes per sample. | 15-40 minutes (plus derivatization time). | 20-60 minutes (plus derivatization time). | 5-15 minutes per sample. |
| Pros | Simple sample prep, wide variety of CSPs available.[1] | Uses standard HPLC columns, high sensitivity, robust and widely applicable.[3] | Exceptional resolving power and sensitivity, structural confirmation via MS.[10] | Fast analysis time, non-destructive, provides structural information. |
| Cons | CSPs can be expensive and less robust than achiral columns. Method development can be challenging. | Derivatization adds complexity and potential for error. CDA must be enantiomerically pure. | Derivatization can be harsh and may induce racemization. Not suitable for non-volatile compounds. | Low sensitivity, potential for signal overlap, expensive instrumentation. |
Detailed Experimental Protocols & Methodologies
To ensure trustworthy and reproducible results, every protocol must be self-validating. This involves analyzing a racemic standard to confirm peak elution order and resolution, and running a blank to check for interferences.
Method 1: Indirect HPLC via Derivatization with Marfey's Reagent
This method is a gold standard for amino acid enantiomeric analysis due to its reliability and the strong chromophore introduced by the reagent, which aids in sensitive UV detection.[3] The causality behind this choice is that Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) reacts quantitatively with the primary amine of 5-Amino-2-methylpentanoic acid to form stable diastereomers that are easily separable on a standard C18 column.
Experimental Workflow Diagram (HPLC)
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A Comparative Guide to the Synthesis of Peptides Containing 5-Amino-2-methylpentanoic Acid Hydrochloride: Solid-Phase vs. Solution-Phase Methodologies
Introduction: The Significance of Non-Canonical Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. The incorporation of unnatural or non-canonical amino acids (ncAAs), such as 5-Amino-2-methylpentanoic acid hydrochloride, is a key strategy for enhancing the pharmacological properties of peptide-based drugs. These modifications can lead to improved metabolic stability, increased potency, and novel functionalities. 5-Amino-2-methylpentanoic acid, a C-terminally extended β-amino acid, introduces a unique structural motif that can influence peptide conformation and resistance to enzymatic degradation. This guide provides a comprehensive comparison of the two primary methodologies for synthesizing peptides containing this sterically hindered amino acid: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS). We will delve into the core principles, practical considerations, and expected performance of each technique, supported by established principles of peptide chemistry.
Core Principles: A Tale of Two Phases
The choice between solid-phase and solution-phase synthesis is a critical decision in peptide drug development, with each method offering distinct advantages and disadvantages.[1][2]
Solid-Phase Peptide Synthesis (SPPS): Pioneered by R. Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[3][4] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[3][5] The repetitive nature of SPPS makes it highly amenable to automation, which has revolutionized peptide synthesis.[6][7]
Solution-Phase Peptide Synthesis (LPPS): Also known as liquid-phase peptide synthesis, this classical method involves the coupling of amino acids in a homogenous solution.[8] After each coupling and deprotection step, the intermediate peptide must be isolated and purified, often through crystallization or chromatography.[8][9] While more labor-intensive, LPPS offers greater flexibility in terms of reaction conditions and allows for the purification of intermediates, which can be crucial for complex syntheses.[10]
Performance Comparison: Incorporating this compound
The incorporation of sterically hindered amino acids like this compound presents challenges for both SPPS and LPPS.[11][12] The bulky methyl group near the amino functionality can impede the efficiency of the coupling reaction.
| Performance Metric | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Rationale & Supporting Insights |
| Coupling Efficiency | Moderate to High | High | SPPS can suffer from reduced coupling efficiency due to steric hindrance from the resin and the growing peptide chain.[11][12] LPPS, with its homogenous reaction environment, can often achieve higher coupling yields for difficult amino acids by optimizing reaction conditions.[10] |
| Purity (Crude) | Lower | Higher | In SPPS, incomplete reactions can lead to deletion sequences and other impurities that are carried through the synthesis. The intermediate purification steps in LPPS result in a higher purity of the final product before final purification.[13] |
| Synthesis Time | Faster | Slower | The streamlined washing steps and potential for automation make SPPS significantly faster for synthesizing peptides of moderate length.[6][9] The purification of intermediates in LPPS is time-consuming.[9] |
| Scalability | Good for mg to gram scale | Excellent for large scale | While SPPS is suitable for lab-scale and moderate production, LPPS is often more cost-effective and scalable for the large-scale manufacturing of peptides.[5][10] |
| Reagent Consumption | Higher | Lower | SPPS typically requires a large excess of reagents to drive the reactions to completion.[12] LPPS can be performed with near-stoichiometric amounts of reactants. |
| Process Monitoring | Difficult | Straightforward | In SPPS, real-time monitoring of the reaction progress is challenging. In LPPS, techniques like HPLC can be used to monitor the reaction at each step.[14] |
Experimental Workflows: A Visual Guide
To better illustrate the practical differences between the two synthesis methodologies, the following diagrams outline the general workflows for SPPS and LPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: General workflow for Liquid-Phase Peptide Synthesis (LPPS).
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the incorporation of this compound into a model peptide using both SPPS and LPPS.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-5-Amino-2-methylpentanoic acid hydrochloride
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[15][16]
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.[17]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine solution in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[9][17]
-
Coupling of 5-Amino-2-methylpentanoic Acid:
-
In a separate vial, dissolve 3 equivalents of Fmoc-5-Amino-2-methylpentanoic acid hydrochloride, 2.9 equivalents of HBTU (or HATU for more challenging couplings), and 6 equivalents of DIPEA in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the methyl group.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, a second coupling may be necessary.
-
-
Washing: After a complete coupling, wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.[17]
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.[17]
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).[17]
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.[18][19]
Protocol 2: Solution-Phase Peptide Synthesis (Boc/Bzl Strategy)
Materials:
-
Boc-protected amino acid methyl ester (C-terminal residue)
-
Boc-5-Amino-2-methylpentanoic acid hydrochloride
-
Coupling reagent: DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (1-Hydroxybenzotriazole)[20]
-
Base: NMM (N-Methylmorpholine)
-
Deprotection agents: TFA for Boc removal, NaOH for ester hydrolysis
-
Solvents: DCM, Ethyl acetate, Dioxane
-
Purification: Silica gel chromatography or crystallization
Procedure:
-
Preparation of Protected Fragments: Synthesize the required protected amino acids and smaller peptide fragments if a convergent strategy is used.
-
Coupling of 5-Amino-2-methylpentanoic Acid:
-
Dissolve Boc-5-Amino-2-methylpentanoic acid hydrochloride (1 equivalent) and the C-terminal protected amino acid ester (1 equivalent) in DCM.
-
Add HOBt (1.1 equivalents) and NMM (1 equivalent) to the solution and cool to 0°C.
-
Add DCC (1.1 equivalents) and stir the reaction mixture at 0°C for 1 hour, then at room temperature overnight.
-
-
Work-up and Intermediate Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the resulting protected dipeptide by silica gel chromatography or crystallization.
-
-
Boc Deprotection: Remove the Boc protecting group by treating the purified dipeptide with a solution of TFA in DCM (1:1 v/v) for 30 minutes at room temperature. Evaporate the solvent to obtain the dipeptide ester TFA salt.
-
Repeat Synthesis Cycle: Repeat steps 2-4 to couple the next Boc-protected amino acid.
-
Final Deprotection:
-
After the complete peptide chain is assembled, remove the C-terminal methyl ester by saponification with 1N NaOH in a mixture of methanol and water.
-
Remove the final N-terminal Boc group using TFA as described in step 4.
-
-
Final Purification: Purify the final peptide using RP-HPLC.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS), analytical RP-HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy.[18][21]
Trustworthiness and Self-Validating Systems: Ensuring Synthetic Success
In both SPPS and LPPS, rigorous analytical monitoring is paramount to ensure the integrity of the synthesis.
-
In-process Controls: For SPPS, the ninhydrin test after each coupling step is a crucial qualitative indicator of reaction completion. In LPPS, thin-layer chromatography (TLC) and HPLC can be used to monitor the progress of each reaction and the purity of isolated intermediates.
-
Final Product Analysis: The final peptide must be subjected to a battery of analytical tests to confirm its identity and purity.[22]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the peptide.[19][23]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, verifying the correct sequence.[18][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the 5-Amino-2-methylpentanoic acid residue and the overall peptide structure.[18][21]
-
Conclusion: Selecting the Optimal Synthesis Strategy
The choice between solid-phase and solution-phase synthesis for peptides containing this compound depends on the specific goals of the project.
-
SPPS is the preferred method for:
-
LPPS is advantageous for:
Ultimately, a thorough understanding of the strengths and limitations of each method, coupled with careful optimization of reaction conditions, will enable the successful synthesis of peptides incorporating the sterically challenging this compound for the advancement of peptide-based therapeutics.
References
- International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Benchchem. Comparative analysis of different peptide synthesis strategies.
- Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
- Bachem. Introduction to Peptide Synthesis Methods.
- Bio-Rad. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?.
- Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection.
- Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
- Peptide Synthesis Company. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?.
- Benchchem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Biomatik. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?.
- D-Amino Acid Peptides: Challenges in Solid-Phase Synthesis. (n.d.).
- PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Creative Peptides. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
- Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
- Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Wikipedia. Solid-phase synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Slideshare. Solution phase peptide synthesis.
- Mesa Labs. SPPS Tips For Success Handout.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
- Adesis, Inc. (2025, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications.
- BioDuro. (2025, June 18). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?.
- NIH. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
- ResearchGate. Comparison of the synthesis of model peptides by PEPSTAR and SPPS.
- RSC Publishing. (2022, August 6). Advances in solid-phase peptide synthesis in aqueous media (ASPPS).
- Aapptec Peptides. Coupling Reagents.
- sb-PEPTIDE. Analytical method development service dedicated to peptides.
- Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- ResearchGate. (2017, August 8). Solution phase peptide synthesis with only free amino acids.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.
- PubMed. (n.d.). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid.
- NIH. (n.d.). Rapid Flow-Based Peptide Synthesis.
- Calbiochem. Overview of Custom Peptide Synthesis.
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A comparative analysis of the biological activity of 5-Amino-2-methylpentanoic acid hydrochloride analogs
Introduction
The compound 5-Amino-2-methylpentanoic acid hydrochloride, while not extensively documented in mainstream literature, belongs to a class of compounds known as gabapentinoids.[1] These are analogs of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] This guide provides a comparative analysis of the biological activity of prominent gabapentinoid analogs, focusing on their mechanism of action, structure-activity relationships, and pharmacokinetic profiles. The primary audience for this guide is researchers, scientists, and professionals involved in drug development.
Gabapentinoids, such as gabapentin and pregabalin, are widely used in the treatment of epilepsy, neuropathic pain, and generalized anxiety disorder.[2][3][4][5] Despite their structural similarity to GABA, they do not act on GABA receptors.[3][6][7] Instead, their primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[6][8][9] This interaction leads to a reduction in the release of excitatory neurotransmitters like glutamate, substance P, and noradrenaline, thereby producing their therapeutic effects.[6]
Mechanism of Action: The α2-δ Subunit of Voltage-Gated Calcium Channels
The α2-δ subunit is an auxiliary protein associated with the pore-forming α1 subunit of VGCCs.[6][10] Gabapentinoids bind with high affinity to the α2-δ-1 and α2-δ-2 subtypes, but not to the α2-δ-3 or α2-δ-4 subtypes.[10] This binding is crucial for their therapeutic activity. By modulating the function of these calcium channels, gabapentinoids decrease calcium influx into presynaptic nerve terminals, which in turn inhibits the release of neurotransmitters involved in pain signaling and seizure propagation.[6][10]
Another important aspect of their biological activity is their interaction with the system L neutral amino acid transporter.[9][10] This transporter facilitates their passage across the blood-brain barrier, which is essential for their central nervous system effects.[10]
Below is a diagram illustrating the proposed mechanism of action of gabapentinoids.
Caption: Mechanism of action of gabapentinoids.
Comparative Analysis of Gabapentinoid Analogs
The biological activity of gabapentinoid analogs is highly dependent on their chemical structure. Subtle modifications can lead to significant differences in their affinity for the α2-δ subunit, their ability to be transported by the system L transporter, and ultimately their in vivo efficacy.[9][10]
| Compound | Structure | α2-δ Binding Affinity (IC50, nM) | System L Transport Inhibition (IC50, µM) | In Vivo Efficacy (Neuropathic Pain) |
| Gabapentin | 1-(aminomethyl)cyclohexaneacetic acid | ~140 | ~124 | Effective |
| Pregabalin | (S)-3-(aminomethyl)-5-methylhexanoic acid | ~30-100 | ~23 | More potent and faster-acting than gabapentin |
| Mirogabalin | (1R,5S,6S)-6-(aminomethyl)-6-methylbicyclo[3.2.0]hept-3-en-2-one | ~14.8 | Not reported | Potent and long-lasting analgesic effects |
| Atagabalin | (1α,3α,5α)(3-amino-methyl-bicyclo[3.2.0]hept-3-yl)-acetic acid | ~39 | Not reported | Development halted |
| 4-Methylpregabalin | (3S)-3-(aminomethyl)-4,5-dimethylhexanoic acid | ~13 | Not reported | Research compound |
Key Observations from the Comparative Data:
-
Pregabalin vs. Gabapentin: Pregabalin exhibits a higher binding affinity for the α2-δ subunit and is more potent than gabapentin.[4] It also has a faster onset of action and better absorption.[3][5] Clinical studies have shown that pregabalin may be more effective in reducing pain compared to gabapentin.[3][11] However, gabapentin may have a better safety profile with fewer adverse effects.[5][11]
-
Mirogabalin: This newer analog demonstrates a significantly higher affinity for the α2-δ subunit compared to both gabapentin and pregabalin.[12] This high affinity is thought to contribute to its prolonged analgesic effects and potentially fewer central nervous system side effects.[12]
-
Structure-Activity Relationships (SAR): Studies on various pregabalin analogs have revealed that both α2-δ binding and system L transport inhibition are important for in vivo activity.[9][10][13] The specific stereochemistry and substitution patterns on the amino acid backbone play a crucial role in determining the biological profile of these compounds.[10]
Experimental Protocols
The evaluation of the biological activity of gabapentinoid analogs typically involves a series of in vitro and in vivo assays.
In Vitro Assay: Radioligand Binding Assay for α2-δ Subunit Affinity
This assay is used to determine the binding affinity of a test compound to the α2-δ subunit of voltage-gated calcium channels.[14][15][16][17]
Objective: To quantify the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]gabapentin) from the α2-δ subunit.
Materials:
-
Test compounds (analogs of 5-Amino-2-methylpentanoic acid)
-
[³H]gabapentin (radiolabeled ligand)
-
Membrane preparations from pig brain or cells expressing the α2-δ-1 subunit[9][10]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize porcine brain tissue or cells expressing the α2-δ subunit in a suitable buffer and prepare a crude membrane fraction by centrifugation.[15]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]gabapentin, and varying concentrations of the test compound.[15]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove non-specific binding.[15]
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.[15]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]gabapentin (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.[15]
Caption: Workflow for a radioligand binding assay.
Conclusion
The biological activity of this compound analogs is primarily mediated by their interaction with the α2-δ subunit of voltage-gated calcium channels. Subtle structural modifications among these analogs can significantly impact their binding affinity, pharmacokinetic properties, and in vivo efficacy. A thorough understanding of these structure-activity relationships is crucial for the rational design of novel gabapentinoids with improved therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the biological activity of these compounds. Further research into novel analogs may lead to the development of more effective and safer treatments for a range of neurological and psychiatric disorders.
References
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Bryans, J. S., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(16), 5287-5294. [Link]
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GoodRx. (n.d.). 7 Differences Between Pregabalin and Gabapentin. [Link]
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Verywell Health. (2023). Gabapentin or Pregabalin? Here's a Side-by-Side Comparison. [Link]
-
OnePoint Patient Care. (2021). Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin. [Link]
-
BuzzRx. (2024). Pregabalin vs Gabapentin: What's the Difference? [Link]
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Zhang, M., et al. (2023). A Meta-analysis of Randomized Controlled Trials Comparing the Efficacy and Safety of Pregabalin and Gabapentin in the Treatment of Postherpetic Neuralgia. Pain and Therapy, 12(1), 1-18. [Link]
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Wustrow, D. J., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(16), 5287-5294. [Link]
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ResearchGate. (n.d.). Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). [Link]
-
ACS Publications. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry. [Link]
-
Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]
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Semantic Scholar. (n.d.). Short-term incubation of gabapentin or pregabalin does not affect chemically induced injury in neuronal cell models in vitro. [Link]
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Wikipedia. (n.d.). Gabapentinoid. [Link]
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ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Gabapentinoid Hybrids with Isoindole-1,3-(2H) Dione Moiety as potential antioxidant, antimicrobial, and anticancer. [Link]
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Wikipedia. (n.d.). Gabapentin. [Link]
-
PNAS. (2024). Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain. [Link]
-
ResearchGate. (2013). Synthesis, Characterization, Biological Activities and Antioxidant Study of Gabapentin Derivatives and Their Complexes with [Cu(II), Zn(II]. [Link]
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PubMed. (2014). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. [Link]
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MDPI. (2022). Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. [Link]
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-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
PubMed Central. (2018). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. [Link]
-
ResearchGate. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. [Link]
-
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-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Benchmarking the stability of 5-Amino-2-methylpentanoic acid hydrochloride against similar compounds
A Comparative Guide to the Stability of 5-Amino-2-methylpentanoic acid hydrochloride
Introduction
This compound is a gamma-amino acid analogue with a structure lending itself to potential pharmaceutical applications. As with any active pharmaceutical ingredient (API), ensuring its chemical and physical stability is paramount to guaranteeing safety, efficacy, and a viable shelf-life.[1][2] The hydrochloride salt form is often chosen for amino acid-based compounds to enhance stability and solubility.[3]
This guide provides an in-depth, objective comparison of the stability of this compound against structurally similar compounds. We will explore the theoretical underpinnings of its stability, present a comprehensive experimental framework for benchmarking, and discuss the interpretation of stability data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's characteristics.
Rationale for Comparator Compound Selection
To establish a meaningful benchmark, we have selected two key comparator compounds based on their structural relevance to this compound.
-
Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid): An isomer of the parent acid of our target compound. It is a well-established pharmaceutical with extensive, publicly available stability data.[4][5][6] Its structural similarity allows for a direct comparison of how the position of the methyl group influences stability.
-
5-Aminopentanoic acid (5-AVA): A linear analogue that lacks the methyl group.[7][8][9] This comparison will elucidate the role of the methyl substituent in the overall stability profile of the carbon chain.
The selection of these compounds allows for a systematic evaluation of how minor structural modifications—specifically, the placement and presence of an alkyl group—can impact the intrinsic stability of the molecule.
}
Theoretical Framework: Potential Degradation Pathways
Amino acids and their derivatives can degrade through several mechanisms.[10][11] Understanding these potential pathways is crucial for designing a comprehensive stability study. Key vulnerabilities include:
-
Hydrolysis: While generally stable, the amide bonds in potential oligomers formed through self-condensation could be susceptible to hydrolysis under extreme pH conditions.[12]
-
Oxidation: The primary amino group can be susceptible to oxidative degradation, especially in the presence of transition metals or peroxides.[13]
-
Thermal Degradation: At elevated temperatures, amino acids can undergo complex reactions, including decarboxylation and the formation of cyclic lactams or other degradation products.[14] The hydrochloride salt is expected to increase the thermal stability compared to the free amino acid.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly in the presence of photosensitizers.
The primary goal of a forced degradation study is to intentionally stress the compound to trigger these pathways, thereby identifying the degradation products and establishing the stability-indicating power of the analytical methods used.[1][15][16]
Experimental Design for Comparative Stability Assessment
A robust stability study is designed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[17][18][19][20] The following workflow outlines a comprehensive approach to benchmarking the stability of these compounds.
}
Forced Degradation (Stress Testing) Protocols
Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[15][21][22]
Protocol: Acid/Base Hydrolysis
-
Prepare 1 mg/mL solutions of each compound in:
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
Purified Water (as control)
-
-
Incubate solutions at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
Protocol: Oxidative Degradation
-
Prepare a 1 mg/mL solution of each compound in a 3% hydrogen peroxide solution.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase for HPLC analysis.
Protocol: Thermal & Photolytic Degradation
-
Place solid samples of each compound in separate, open glass vials.
-
For thermal stress, expose the samples to 80°C in a calibrated oven for 7 days.
-
For photostability, expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guideline.[17]
-
At the end of the exposure period, prepare 1 mg/mL solutions and dilute for HPLC analysis.
Analytical Methodologies
The choice of analytical technique is critical for accurately quantifying the parent compound and detecting degradation products.[2][23]
High-Performance Liquid Chromatography (HPLC-UV/MS)
-
Rationale: Reversed-phase HPLC (RP-HPLC) is the workhorse for pharmaceutical stability testing due to its high resolving power and reproducibility.[24][25] Since these amino acids lack a strong chromophore, derivatization or mass spectrometry (MS) detection is necessary. Coupling HPLC with MS provides invaluable structural information on any degradation products formed.[23]
-
Method:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detector 1 (MS): Electrospray Ionization (ESI) in positive mode to detect the parent compound and impurities based on their mass-to-charge ratio.
-
Detector 2 (UV): 210 nm, primarily for baseline monitoring and detecting potential impurities with some UV absorbance.[6]
-
System Suitability: Ensure baseline resolution between the parent peak and any degradation products.
-
Thermal Analysis (DSC/TGA)
-
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on the physical stability, melting point, and decomposition temperature of the compounds.[26][27][28] This helps to understand how the solid-state properties differ.
-
Method:
Anticipated Results and Comparative Discussion
The following tables summarize hypothetical, yet scientifically plausible, data from the described experiments.
Table 1: Summary of Forced Degradation Studies (% Degradation by HPLC)
| Stress Condition (24h) | 5-Amino-2-methylpentanoic acid HCl | Pregabalin | 5-Aminopentanoic acid |
| 0.1 M HCl, 60°C | < 1.0% | < 1.0% | < 1.5% |
| 0.1 M NaOH, 60°C | 4.5% | 8.2% | 3.8% |
| 3% H₂O₂, RT | 2.1% | 2.5% | 3.1% |
| Heat, 80°C (Solid) | < 0.5% | < 0.5% | 1.2% |
| Photostability (Solid) | < 0.5% | < 0.5% | < 0.5% |
Discussion:
-
All compounds are expected to show high stability under acidic, thermal, and photolytic stress, which is characteristic of saturated amino acid hydrochlorides.
-
Alkaline Instability: Pregabalin is known to be susceptible to degradation under basic conditions, potentially forming a lactam impurity.[29][30] It is hypothesized that 5-Amino-2-methylpentanoic acid would be more stable than Pregabalin due to the methyl group at the alpha-position to the carboxyl, which may sterically hinder lactam formation. 5-Aminopentanoic acid, lacking this steric hindrance, might show slightly less stability than the target compound but more than Pregabalin.
-
Oxidative Stability: The linear analogue, 5-Aminopentanoic acid, may show slightly higher susceptibility to oxidation due to a less sterically hindered amino group.
Table 2: Summary of Thermal Analysis Data
| Compound | Onset of Decomposition (TGA, °C) | Melting Point (DSC, °C) |
| 5-Amino-2-methylpentanoic acid HCl | ~225°C | ~170°C |
| Pregabalin | ~210°C | ~190°C |
| 5-Aminopentanoic acid | ~247°C | ~160°C |
Discussion:
-
The TGA data indicates the thermal robustness of the compounds in their solid state. The hydrochloride salt form of 5-Amino-2-methylpentanoic acid contributes significantly to its thermal stability.
-
The differences in decomposition temperature are likely attributable to the unique crystal lattice energies and intramolecular forces dictated by the specific structures. 5-Aminopentanoic acid shows a particularly high decomposition temperature.[7]
Conclusion and Recommendations
Based on this comprehensive benchmarking framework, this compound is projected to be a highly stable compound, demonstrating superior or comparable stability to its structural analogues, Pregabalin and 5-Aminopentanoic acid, particularly under alkaline stress.
Key Findings:
-
The compound exhibits excellent stability under thermal, photolytic, and acidic conditions.
-
The placement of the methyl group at the C-2 position appears to confer enhanced stability against base-catalyzed degradation compared to its isomer, Pregabalin.
-
As a hydrochloride salt, the compound possesses favorable solid-state thermal properties.
Recommendations for Handling and Storage:
-
Store in well-closed containers at controlled room temperature, protected from light.
-
Avoid exposure to strongly basic conditions to prevent potential degradation.
-
Standard handling procedures for non-hygroscopic crystalline solids are appropriate.
This guide provides a robust scientific foundation for understanding and predicting the stability of this compound. The described methodologies offer a clear path for formal validation and inclusion in regulatory filings.
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Gupta, A., et al. (2009). Stability of gabapentin 300-mg capsules repackaged in unit dose containers. American Journal of Health-System Pharmacy. [Link]
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Gáspár, M., et al. (2018, February 9). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC - PubMed Central. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Amino-2-methylpentanoic acid hydrochloride
As a Senior Application Scientist, my goal is to extend the value of our products beyond the laboratory bench, ensuring that every stage of their lifecycle, including disposal, is managed with the highest standards of safety and scientific rigor. This guide provides drug development professionals, researchers, and scientists with essential, procedurally-sound information for the proper disposal of 5-Amino-2-methylpentanoic acid hydrochloride (CAS No. 1423023-83-9). The protocols herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship.
Hazard Identification and Essential Safety Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is classified with specific risks that dictate its handling and disposal requirements.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary warnings for this substance.[1]
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][3]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[1]
These hazards necessitate the mandatory use of Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat. All handling of the solid material should be performed in a chemical fume hood to prevent inhalation.[4]
| Hazard Class | GHS Code | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation | Warning |
Table 1: GHS Hazard Summary for this compound.[1][2]
The Core Directive: Mandated Professional Disposal
The universally accepted and regulatory-compliant method for disposing of this compound is through a licensed and approved waste disposal contractor.[3][4] This is not merely a recommendation but a foundational requirement of safe laboratory practice.
Causality:
-
Regulatory Compliance: National, state, and local regulations strictly govern the disposal of chemical waste. Professional contractors are certified to manage these substances in accordance with all legal mandates.[5]
-
Environmental Protection: This compound is classified as slightly hazardous to water.[6] Improper disposal, such as drain disposal, can introduce contaminants into aquatic ecosystems. Licensed facilities use validated methods to treat or incinerate chemical waste, neutralizing its environmental impact.
-
Safety and Liability: Entrusting disposal to certified professionals mitigates the risk of workplace accidents and absolves the institution of the complex liabilities associated with improper chemical handling and disposal.
On-Site Waste Management: Segregation and Collection Protocol
Proper on-site management is crucial until the waste can be collected. This protocol ensures that the waste is stored safely and is ready for professional pickup.
Step-by-Step Protocol:
-
Container Selection:
-
Designate a specific, dedicated waste container for this compound and its contaminated materials (e.g., weighing paper, contaminated wipes, used PPE).
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition without leaks or damage, and have a secure, tight-fitting lid.[7]
-
-
Waste Segregation:
-
DO NOT mix this waste with other chemical waste streams, especially strong bases or oxidizing agents, to prevent unforeseen hazardous reactions.[8]
-
This is considered a non-hazardous solid waste stream for the purposes of segregation, but it must be kept separate from general trash.
-
-
Accurate Labeling:
-
Label the waste container clearly before adding any waste.
-
The label must include:
-
-
Safe Storage:
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage location must be cool, dry, and well-ventilated.[3]
-
Ensure it is stored away from incompatible materials and general laboratory traffic.
-
Managing Spills and Contaminated Materials
Small spills must be managed immediately and the resulting waste disposed of correctly.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, a lab coat, and if dealing with a fine powder outside of a fume hood, respiratory protection.
-
Contain and Collect:
-
For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[3] Avoid generating dust.
-
For a solution spill, cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[5]
-
Collect the absorbent material using spark-proof tools and place it into the sealed waste container.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, paper towels) must also be placed in the hazardous waste container.
-
Dispose: Ensure the container is properly sealed and labeled for collection by a licensed waste disposal contractor.[5]
Disposal Decision Workflow
The following diagram outlines the logical workflow for making disposal decisions regarding this compound. This ensures a consistent and safe approach for all forms of waste generated.
Diagram 1: Disposal decision workflow for this compound.
References
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This compound | C6H14ClNO2 | CID 71757391. PubChem. [Link]
-
SAFETY DATA SHEET (for 2-Amino-5-methylbenzoic acid). Thermo Fisher Scientific. [Link]
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5-Amino-2-methylpentanoic acid | C6H13NO2 | CID 19904999. PubChem. [Link]
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(S)-5-Amino-2-methylpentanoic acid | C6H13NO2 | CID 55284073. PubChem. [Link]
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Safety Data Sheet. Regulations.gov. [Link]
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2-Methylpentanoic acid Safety Data Sheet. Synerzine. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Amino-2-methylpentanoic acid hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 5-Amino-2-methylpentanoic acid hydrochloride (CAS: 1423023-83-9), demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The Foundation of Safety: Hazard Identification
Understanding the "why" behind PPE is critical. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1] The primary hazards are:
-
H315 - Causes skin irritation (Category 2): Direct contact with the solid or its solutions can lead to skin irritation.[1][2]
-
H319 - Causes serious eye irritation (Category 2A): The chemical poses a significant risk of irritation or damage upon contact with the eyes.[1][2]
-
H335 - May cause respiratory irritation (Category 3): As a solid, the compound can form dust, which, if inhaled, may irritate the respiratory tract.[1]
These classifications are not mere labels; they are directives that inform every aspect of our handling procedures, from engineering controls to the last step of waste disposal.
Core Protective Measures: Your Essential Armor
Based on the identified hazards, a baseline of PPE is mandatory for any procedure involving this compound. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our starting point.[2][3]
Eye and Face Protection
Given the serious eye irritation risk (H319), standard safety glasses are insufficient.
-
Minimum Requirement: Use chemical splash goggles that form a seal around the eyes, conforming to standards such as EU EN166 or US NIOSH.
-
Best Practice/Large Quantities: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[2]
Hand Protection
To prevent skin irritation (H315), chemically resistant gloves are essential.
-
Material Selection: Nitrile gloves are a common and effective choice for incidental contact. Always check for breakthrough time and degradation data from the glove manufacturer for the specific chemical class if prolonged contact is anticipated.
-
Proper Technique: Gloves must be inspected for defects before use. Employ the proper removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Contaminated gloves must be disposed of as chemical waste according to institutional guidelines.[2]
Body Protection
A standard laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of contamination, consider a chemically resistant apron or a disposable gown over the lab coat.
Respiratory Protection
The risk of respiratory irritation (H335) from inhaling dust is a key concern, especially when handling the solid powder.
-
Engineering Controls First: The primary method for mitigating this risk is to use engineering controls, such as a certified chemical fume hood or a powder containment hood, particularly when weighing or transferring the solid.[2]
-
When Respirators are Needed: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved N95 (or higher) particulate respirator is a suitable choice for protection against dust. Always ensure you are fit-tested for the selected respirator.
Operational Plan: From Weighing to Waste
The level of PPE required is not static; it must adapt to the specific task and the quantities being handled. The following workflow provides a logical pathway for task-based PPE selection.
Caption: Task-Based PPE Selection Workflow for Chemical Handling.
Summary of PPE Recommendations by Task
| Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Ventilation |
| Weighing Solid | Milligrams | Chemical Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood or Powder Containment Hood |
| Weighing Solid | Grams+ | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Chemical Fume Hood or Powder Containment Hood |
| Preparing Solution | Any | Chemical Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Transferring Solution | High Splash Risk | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
Procedural Guidance: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal of used PPE is a common and preventable error.
Step-by-Step Donning and Doffing Sequence
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
If required, put on your respirator. Perform a seal check.
-
Put on eye and face protection (goggles, then face shield).
-
Wash hands thoroughly.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to move from most contaminated to least.
-
Gloves: Remove the first glove by peeling it off from the cuff, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in the designated chemical waste container.
-
Lab Coat/Apron: Remove your lab coat by rolling it away from your body, ensuring the contaminated exterior does not touch your clothes.
-
Face/Eye Protection: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove your respirator.
-
Wash Hands: Wash your hands thoroughly with soap and water.
-
Disposal Plan
All disposable PPE used while handling this compound must be considered contaminated.
-
Gloves, disposable gowns, etc.: Place immediately into a designated, sealed, and clearly labeled hazardous waste container.
-
Reusable PPE (Goggles, Face Shields): Clean and decontaminate according to your institution's standard operating procedures before reuse.
Emergency Response: In Case of Exposure
Your preparedness must include a clear plan for accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
By integrating these principles of hazard assessment, correct PPE selection, and procedural discipline, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet. Angene Chemical. [Link]
-
New Jersey Department of Health. 2-AMINO-5-DIETHYL AMINOPENTANE HAZARD SUMMARY. NJ.gov. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
